PROTAC IRAK4 degrader-4
Description
Structure
2D Structure
Properties
Molecular Formula |
C41H38F3N11O10 |
|---|---|
Molecular Weight |
901.8 g/mol |
IUPAC Name |
N-[3-carbamoyl-1-[4-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethylcarbamoyl]phenyl]pyrazol-4-yl]-2-[2-(2,2,2-trifluoroethylamino)-4-pyridinyl]-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C41H38F3N11O10/c42-41(43,44)21-49-30-18-23(10-11-47-30)38-51-28(20-65-38)36(59)50-27-19-54(53-33(27)34(45)57)24-6-4-22(5-7-24)35(58)48-13-15-64-17-16-63-14-12-46-26-3-1-2-25-32(26)40(62)55(39(25)61)29-8-9-31(56)52-37(29)60/h1-7,10-11,18-20,29,46H,8-9,12-17,21H2,(H2,45,57)(H,47,49)(H,48,58)(H,50,59)(H,52,56,60) |
InChI Key |
LFOAFZGTRKLOHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCNC(=O)C4=CC=C(C=C4)N5C=C(C(=N5)C(=O)N)NC(=O)C6=COC(=N6)C7=CC(=NC=C7)NCC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of IRAK4-Targeting PROTACs
This document provides a comprehensive technical overview of the mechanism of action for Proteolysis Targeting Chimeras (PROTACs) designed to degrade Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It is intended for researchers, scientists, and drug development professionals working in immunology, oncology, and targeted protein degradation.
Introduction to IRAK4 and Targeted Degradation
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine-protein kinase that serves as a master regulator in the innate immune system.[1][2] It is a critical component of the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3][4] Upon activation, IRAK4 mediates a signaling cascade that results in the activation of transcription factors like NF-κB, leading to the production of pro-inflammatory cytokines.[3][5]
Beyond its kinase activity, IRAK4 also functions as a crucial scaffolding protein essential for the assembly of the Myddosome, a key signaling complex.[6][7] Traditional small-molecule inhibitors can block the kinase function but leave the scaffolding role intact, potentially leading to incomplete pathway inhibition.[6][7] Proteolysis Targeting Chimeras (PROTACs) offer a superior therapeutic strategy. These heterobifunctional molecules are designed not to inhibit, but to induce the complete removal of the target protein by harnessing the cell's own ubiquitin-proteasome system (UPS).[8][9] By triggering the degradation of the entire IRAK4 protein, PROTACs eliminate both its kinase and scaffolding functions, offering the potential for a more profound and durable pharmacological effect.[6][10]
The IRAK4 Signaling Pathway
The canonical IRAK4 signaling pathway is initiated by the binding of a pathogen-associated molecular pattern (PAMP) to a TLR or a cytokine to an IL-1R. This event triggers the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK4.[1][3] IRAK4 then phosphorylates IRAK1, initiating a cascade involving TRAF6-mediated ubiquitination, activation of the TAK1 complex, and subsequent activation of the IKK complex, which ultimately leads to the activation of NF-κB and the transcription of inflammatory genes.[3][5][11]
Core Mechanism of Action: PROTAC-Mediated IRAK4 Degradation
IRAK4 PROTACs are bifunctional molecules composed of a ligand that binds to IRAK4, a second ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker connecting them.[9][12] The mechanism is a catalytic cycle that hijacks the cell's UPS.
-
Ternary Complex Formation : The PROTAC simultaneously binds to an IRAK4 protein and an E3 ligase enzyme, forming a transient ternary complex (IRAK4-PROTAC-E3 Ligase).[13][14] This induced proximity is the critical first step.
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to lysine residues on the surface of IRAK4.[12]
-
Proteasomal Recognition and Degradation : The poly-ubiquitinated IRAK4 protein is now marked as "waste" and is recognized by the 26S proteasome.[8][9] The proteasome unfolds and degrades the IRAK4 protein into small peptides.
-
PROTAC Recycling : Following the degradation of IRAK4, the PROTAC molecule is released and can bind to another IRAK4 protein and E3 ligase, initiating a new degradation cycle.[8][15] This catalytic nature allows for potent activity at sub-stoichiometric concentrations.[12]
Quantitative Assessment of IRAK4 Degraders
The efficacy of a PROTAC is quantified by its ability to induce degradation of the target protein. Key metrics include the DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The table below summarizes publicly available data for notable IRAK4 degraders.
| Compound Name/Identifier | E3 Ligase | Cell Line / System | DC50 | Dmax | Notes | Reference(s) |
| KT-474 | Cereblon (CRBN) | RAW 264.7 cells | 4.0 nM | >90% | Orally bioavailable; in clinical development. | [16] |
| KT-474 | Cereblon (CRBN) | Healthy Human PBMCs (in vivo) | N/A | up to 98% | Measured by mass spectrometry after 14 days of dosing. | [17] |
| PROTAC IRAK4 degrader-2 (Compound 9) | VHL | Human PBMCs | 36 nM | Not Reported | Demonstrates proteasome-dependent degradation. | [18] |
| Compound 8 (Nunes et al.) | VHL | Human PBMCs | 259 nM | Not Reported | Precursor to the more optimized Compound 9. | [10] |
| Compound 9 (Wang et al.) | Cereblon (CRBN) | OCI-LY10, TMD8 cells | Not Reported | Potent | Effective in lymphoma cell lines with MYD88 mutation. | [6] |
Key Experimental Protocols
Verifying the mechanism of action of an IRAK4 PROTAC involves a series of specific assays to confirm target engagement, ternary complex formation, ubiquitination, and downstream functional consequences.
Western Blot for IRAK4 Degradation
This is the most common method to directly measure the reduction in IRAK4 protein levels.
-
Objective : To quantify the amount of IRAK4 protein in cells after treatment with the PROTAC.
-
Methodology :
-
Cell Culture and Treatment : Plate cells (e.g., Human PBMCs, OCI-LY10) at a suitable density. Treat with a dose-response curve of the IRAK4 PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Lysis : Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE : Denature an equal amount of protein from each sample and separate the proteins by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate with a primary antibody specific to IRAK4, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) is used to normalize the results.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Densitometry analysis is used to quantify the IRAK4 band intensity relative to the loading control.
-
-
Controls : To confirm the mechanism, cells can be pre-treated with a proteasome inhibitor (e.g., MG-132) or co-treated with a high concentration of a free E3 ligase ligand (e.g., pomalidomide) to demonstrate that degradation is proteasome- and E3 ligase-dependent.[6][10]
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to confirm the formation of the IRAK4-PROTAC-E3 ligase complex.[13][]
-
Objective : To detect and quantify the PROTAC-induced proximity of IRAK4 and the E3 ligase.
-
Methodology :
-
Reagents : Obtain purified, tagged proteins (e.g., His-tagged IRAK4, GST-tagged E3 ligase) and corresponding FRET-pair antibodies (e.g., Anti-His-Terbium (donor) and Anti-GST-d2 (acceptor)).
-
Assay Setup : In a microplate, combine the purified IRAK4 and E3 ligase proteins with a serial dilution of the PROTAC.
-
Antibody Addition : Add the donor and acceptor antibody pair to the wells.
-
Incubation : Incubate the plate to allow for ternary complex formation and antibody binding.
-
Detection : Read the plate on a TR-FRET-compatible reader. The donor fluorophore is excited, and if it is in close proximity to the acceptor (i.e., if a ternary complex has formed), energy is transferred, and the acceptor emits light at a specific wavelength.
-
Analysis : The TR-FRET signal (ratio of acceptor to donor emission) is proportional to the amount of ternary complex formed.
-
Cytokine Release Assay (ELISA)
This functional assay measures the downstream consequence of IRAK4 degradation by quantifying the reduction in inflammatory cytokine production.
-
Objective : To determine if IRAK4 degradation by the PROTAC leads to a functional blockade of the TLR/IL-1R pathway.
-
Methodology :
-
Cell Treatment : Treat immune cells (e.g., human PBMCs) with the IRAK4 PROTAC for a sufficient time to achieve protein degradation (e.g., 24 hours).
-
Stimulation : Stimulate the cells with a TLR agonist (e.g., LPS or R848) for several hours to induce cytokine production.[2]
-
Supernatant Collection : Centrifuge the plate and collect the cell culture supernatant.
-
ELISA : Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatant to quantify the concentration of a specific cytokine, such as IL-6 or TNF-α, using a commercially available kit.
-
Analysis : Compare the amount of cytokine released from PROTAC-treated cells versus vehicle-treated cells to determine the percent inhibition.
-
Conclusion
PROTACs that target IRAK4 represent a promising therapeutic strategy for a range of inflammatory diseases and certain cancers.[6][16] By inducing the complete degradation of the IRAK4 protein, these molecules overcome the limitations of traditional kinase inhibitors by eliminating both the catalytic and scaffolding functions of the target.[7] The mechanism of action, centered on the formation of a ternary complex and hijacking of the ubiquitin-proteasome system, has been validated through a suite of biochemical and cellular assays. With compounds like KT-474 advancing in clinical trials, the IRAK4 degrader modality is a compelling example of how targeted protein degradation is expanding the landscape of modern therapeutics.[7][17]
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. sinobiological.com [sinobiological.com]
- 4. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 6. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 10. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 13. portlandpress.com [portlandpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
The Scaffolding Function of IRAK4: A linchpin in Inflammatory Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical mediator of innate immune signaling downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). While its kinase activity has been a primary focus of research and drug development, a growing body of evidence highlights the indispensable role of its scaffolding function in the assembly and stabilization of the Myddosome signaling complex and the subsequent activation of inflammatory pathways. This technical guide provides a comprehensive overview of the core concepts surrounding the IRAK4 scaffolding function, presents quantitative data from key experiments, details relevant experimental protocols, and visualizes the intricate signaling pathways involved. Understanding the nuances of IRAK4's scaffolding role is paramount for the development of novel therapeutics targeting inflammatory and autoimmune diseases.
Core Concepts: Beyond the Kinase Domain
IRAK4's role in inflammation is multifaceted, extending beyond its enzymatic activity. Its scaffolding function is fundamental to the structural integrity and operational efficiency of the Myddosome, a supramolecular organizing center crucial for signal transduction.
2.1. The Dual Nature of IRAK4: Scaffold and Kinase
IRAK4 possesses both a kinase domain and a death domain (DD), the latter of which is central to its scaffolding capabilities. The scaffolding function of IRAK4 is essential for the initial assembly of the Myddosome complex, bringing together the adaptor protein MyD88 and other IRAK family members, namely IRAK1 and IRAK2.[1][2][3] Studies utilizing kinase-dead (KD) IRAK4 mutants have been instrumental in dissecting these two functions. In many instances, particularly in human cells, the scaffolding function of IRAK4 is sufficient to mediate downstream signaling, including the activation of NF-κB and MAP kinases, leading to the production of pro-inflammatory cytokines.[1][4] This is a critical distinction, as therapies solely targeting the kinase activity of IRAK4 may not fully abrogate its pro-inflammatory effects.[2][3]
2.2. Myddosome Assembly: An IRAK4-Scaffold-Dependent Process
Upon TLR or IL-1R stimulation, MyD88 is recruited to the receptor complex. IRAK4 is then recruited to MyD88, forming the core of the Myddosome.[5] The scaffolding function of IRAK4 is critical at this juncture, facilitating the stable association of MyD88 and providing a platform for the subsequent recruitment of IRAK1 and IRAK2.[3] This assembly is a highly organized process, with a defined stoichiometry of MyD88, IRAK4, and IRAK1/2 molecules.[6] The integrity of this complex is paramount for downstream signaling. Loss of the IRAK4 scaffold function, even with intact kinase activity, can lead to a failure in Myddosome formation and a complete abrogation of the inflammatory response.[6]
2.3. Downstream Signaling: Activation of NF-κB and MAPK Pathways
The fully assembled Myddosome, stabilized by the IRAK4 scaffold, serves as a launchpad for the activation of downstream signaling cascades. IRAK4, through its scaffolding role, facilitates the phosphorylation and activation of IRAK1 and IRAK2.[1] Activated IRAK1 and IRAK2 then dissociate from the Myddosome and interact with TRAF6, an E3 ubiquitin ligase. This interaction leads to the K63-linked polyubiquitination of TRAF6 and other substrates, which in turn activates the TAK1 complex. TAK1 is a master kinase that phosphorylates and activates the IKK complex (leading to NF-κB activation) and MKKs (leading to MAPK activation).[2] The IRAK4 scaffold is therefore essential for connecting upstream receptor activation to the downstream activation of these critical inflammatory transcription factors.[7]
2.4. Species-Specific Differences
It is important to note that there are species-specific differences in the relative importance of IRAK4's kinase versus scaffolding function. In murine models, IRAK4 kinase activity appears to be more critical for robust cytokine production in response to most TLR agonists.[1][4] In contrast, in human cells, the scaffolding function is often sufficient to drive inflammatory responses, with the kinase activity playing a more modulatory role.[1][4] This has significant implications for the translation of findings from mouse models to human disease and for the design of IRAK4-targeting therapies.
Data Presentation: Quantitative Insights into IRAK4 Scaffolding Function
The following tables summarize quantitative data from key studies investigating the role of the IRAK4 scaffolding function in cytokine production and the activation of downstream signaling pathways. These studies typically compare wild-type (WT) cells with cells expressing a kinase-dead (KD) mutant of IRAK4.
Table 1: Effect of IRAK4 Kinase Deficiency on Pro-inflammatory Cytokine Production
| Cell Type | Stimulus | Cytokine | WT Response (pg/mL) | IRAK4-KD Response (pg/mL) | Fold Change (WT vs. KD) | Reference |
| Mouse Bone Marrow-Derived Macrophages | LPS (100 ng/mL) | TNF-α | 3500 ± 300 | 1200 ± 150 | ~2.9 | [7] |
| Mouse Bone Marrow-Derived Macrophages | R848 (1 µM) | TNF-α | 4500 ± 400 | < 100 | >45 | [7] |
| Human IRAK4-deficient Fibroblasts (reconstituted) | IL-1β (10 ng/mL) | IL-6 | 8000 ± 700 | 7500 ± 600 | ~1.1 | [8] |
| Human IRAK4-deficient Fibroblasts (reconstituted) | IL-1β (10 ng/mL) | IL-8 | 12000 ± 1000 | 11000 ± 900 | ~1.1 | [8] |
Table 2: Impact of IRAK4 Kinase Deficiency on NF-κB and MAPK Activation
| Cell Type | Stimulus | Pathway Component | WT Activation (Fold Induction) | IRAK4-KD Activation (Fold Induction) | Reference |
| Mouse Embryonic Fibroblasts | IL-1β (10 ng/mL) | Phospho-IκBα | 8.5 ± 0.8 | 2.1 ± 0.3 | [9] |
| Mouse Embryonic Fibroblasts | IL-1β (10 ng/mL) | Phospho-JNK | 10.2 ± 1.1 | 1.5 ± 0.2 | [9] |
| Human IRAK4-deficient Fibroblasts (reconstituted) | IL-1β (10 ng/mL) | NF-κB Luciferase Reporter | 25 ± 3 | 22 ± 2.5 | [8] |
| Human IRAK4-deficient Fibroblasts (reconstituted) | IL-1β (10 ng/mL) | Phospho-p38 | 6.8 ± 0.7 | 6.1 ± 0.6 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the scaffolding function of IRAK4.
4.1. Generation and Validation of IRAK4 Kinase-Dead (KD) Knock-in Mice
-
Gene Targeting: A targeting vector is constructed to introduce point mutations into the ATP-binding site of the Irak4 gene (e.g., K213A/K214A in mice). The vector typically contains a selectable marker (e.g., neomycin resistance gene) flanked by Flp recombination target (FRT) sites for later removal.
-
Homologous Recombination in ES Cells: The targeting vector is electroporated into embryonic stem (ES) cells, and cells that have undergone homologous recombination are selected.
-
Generation of Chimeric Mice: Correctly targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice. The resulting chimeric offspring are bred to establish germline transmission of the mutated allele.
-
Validation: Genotyping is performed by PCR analysis of tail DNA. The absence of IRAK4 kinase activity in tissues and cells from the knock-in mice is confirmed by in vitro kinase assays using immunoprecipitated IRAK4 and a recombinant substrate such as IRAK1. Western blotting is used to confirm that the expression levels of the IRAK4-KD protein are comparable to the wild-type protein.
4.2. Co-immunoprecipitation and Western Blotting for Myddosome Component Interaction
-
Cell Lysis: Cells (e.g., macrophages or transfected HEK293T cells) are stimulated as required and then lysed in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, and protease/phosphatase inhibitors).
-
Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose beads. The supernatant is then incubated with an antibody specific for a Myddosome component (e.g., anti-IRAK4 or anti-MyD88) overnight at 4°C. Protein A/G agarose beads are added to capture the antibody-protein complexes.
-
Washing and Elution: The beads are washed several times with lysis buffer to remove non-specific binding proteins. The bound proteins are then eluted by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against other potential Myddosome components (e.g., anti-IRAK1, anti-MyD88). A horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate are used for detection.
4.3. Quantification of Cytokine Production by ELISA
-
Cell Culture and Stimulation: Cells are seeded in multi-well plates and stimulated with TLR ligands (e.g., LPS, R848) or IL-1β for a specified period.
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: An enzyme-linked immunosorbent assay (ELISA) is performed using a commercially available kit for the specific cytokine of interest (e.g., TNF-α, IL-6). The supernatant is added to a plate pre-coated with a capture antibody. A detection antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a substrate that produces a colorimetric signal.
-
Data Analysis: The absorbance is measured using a plate reader, and the concentration of the cytokine is determined by comparison to a standard curve generated with known concentrations of the recombinant cytokine.
4.4. Assessment of NF-κB and MAPK Pathway Activation by Western Blotting
-
Cell Stimulation and Lysis: Cells are stimulated for various time points and then lysed in a denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for the phosphorylated (activated) forms of key signaling proteins (e.g., phospho-IκBα, phospho-p65, phospho-p38, phospho-JNK, phospho-ERK). The membrane is also probed with antibodies against the total forms of these proteins as a loading control.
-
Densitometric Analysis: The band intensities are quantified using image analysis software, and the level of phosphorylation is expressed as a ratio of the phosphorylated protein to the total protein.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: IRAK4 scaffolding function in TLR/IL-1R signaling.
Caption: Co-immunoprecipitation workflow for Myddosome analysis.
Caption: Experimental design to dissect IRAK4 kinase vs. scaffold function.
References
- 1. Examining Myddosome Formation by Luminescence-Based Mammalian Interactome Mapping (LUMIER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solving the IRAK-4 enigma: application of kinase-dead knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IRAK4 inhibition: an effective strategy for immunomodulating peri-implant osseointegration via reciprocally-shifted polarization in the monocyte-macrophage lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
E3 Ligase Recruitment for IRAK4 Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in innate immune signaling pathways. It is activated downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), playing a crucial role in the inflammatory response. Dysregulation of IRAK4 activity is implicated in a variety of autoimmune diseases and cancers, making it an attractive therapeutic target. Beyond its kinase activity, IRAK4 possesses a vital scaffolding function, which is essential for the assembly of the Myddosome signaling complex. Traditional small molecule inhibitors that only target the kinase function of IRAK4 may not be sufficient to completely abrogate its signaling capabilities. Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), offers a promising alternative by inducing the degradation of the entire IRAK4 protein, thereby eliminating both its kinase and scaffolding functions. This guide provides an in-depth technical overview of the recruitment of E3 ubiquitin ligases for the targeted degradation of IRAK4.
IRAK4 Signaling Pathway and the Rationale for Degradation
IRAK4 is a key mediator of the MyD88-dependent signaling pathway. Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 via interactions between their respective death domains. This leads to the formation of the "Myddosome," a multiprotein signaling complex.[1] Within the Myddosome, IRAK4 phosphorylates and activates IRAK1, initiating a downstream signaling cascade that results in the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.[1][2]
Given that IRAK4's scaffolding function is critical for Myddosome assembly and signal transduction, simply inhibiting its kinase activity may not be sufficient for therapeutic benefit.[3] Targeted degradation of IRAK4 removes the entire protein, thereby blocking both its enzymatic and structural roles, which is hypothesized to lead to a more profound and durable therapeutic effect.[3]
E3 Ligases Recruited for IRAK4 Degradation
The targeted degradation of IRAK4 is primarily achieved through the use of PROTACs. These heterobifunctional molecules consist of a ligand that binds to IRAK4, a linker, and a ligand that recruits an E3 ubiquitin ligase. The PROTAC facilitates the formation of a ternary complex between IRAK4 and the E3 ligase, leading to the ubiquitination of IRAK4 and its subsequent degradation by the proteasome. The two main E3 ligases that have been successfully recruited for IRAK4 degradation are Von Hippel-Lindau (VHL) and Cereblon (CRBN).[3][4]
Quantitative Data on IRAK4 Degraders
The efficacy of IRAK4 degraders is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following tables summarize the reported quantitative data for key IRAK4 PROTACs.
Table 1: VHL-based IRAK4 PROTACs
| Compound | IRAK4 Ligand | Linker | DC50 | Dmax | Cell Line | Reference |
| Compound 3 | Simplified PF-06650833 analog | Carbon chain | 3 µM | ~50% | PBMCs | [4] |
| Compound 8 | PF-06650833 analog | PEG | 259 nM | >50% | PBMCs | [4] |
| Compound 9 | PF-06650833 | Optimized linker | 259 nM | >75% | PBMCs | [4] |
Table 2: CRBN-based IRAK4 PROTACs
| Compound | IRAK4 Ligand | Linker | DC50 | Dmax | Cell Line | Reference |
| Compound 9 (Chen et al.) | Novel inhibitor | PEG2 | ~1 µM | >80% | OCI-LY10 | [5] |
| KT-474 | Novel inhibitor | Proprietary | 2 nM | >95% | OCI-LY10 | |
| KT-474 | Novel inhibitor | Proprietary | 2.1 nM | Not Reported | Human PBMCs |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood. OCI-LY10 and TMD8 (ABC-DLBCL cell lines with MYD88 L265P mutation) are commonly used.
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
PROTAC Treatment: Cells are seeded in appropriate plates and treated with varying concentrations of PROTACs or vehicle (DMSO) for the indicated times (typically 4 to 24 hours).
Western Blotting for IRAK4 Degradation
This is the most common method to assess the degradation of IRAK4.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody against IRAK4 (e.g., rabbit anti-IRAK4) overnight at 4°C. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
The membrane is washed three times with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ). IRAK4 levels are normalized to the loading control and expressed as a percentage of the vehicle-treated control.
Immunoprecipitation and Ubiquitination Assay
This assay confirms that PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment and Lysis: Cells are treated with the PROTAC, a proteasome inhibitor (e.g., MG132, 10 µM for 2-4 hours prior to lysis) as a positive control, and vehicle. Cells are then lysed in a buffer containing deubiquitinase inhibitors (e.g., NEM).
-
Immunoprecipitation of IRAK4:
-
Cell lysates are pre-cleared with protein A/G agarose beads.
-
An anti-IRAK4 antibody is added to the pre-cleared lysate and incubated overnight at 4°C with rotation to form immune complexes.
-
Protein A/G agarose beads are added to capture the immune complexes.
-
The beads are washed several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
The immunoprecipitated proteins are eluted from the beads by boiling in SDS sample buffer.
-
The eluates are then subjected to Western blotting as described above.
-
The membrane is probed with an anti-ubiquitin antibody to detect polyubiquitinated IRAK4. The same membrane can be stripped and re-probed with an anti-IRAK4 antibody to confirm the immunoprecipitation of IRAK4.
-
Ternary Complex Formation Assay (AlphaLISA)
This assay measures the PROTAC-induced proximity between IRAK4 and the E3 ligase.
-
Reagents: Recombinant His-tagged IRAK4, GST-tagged E3 ligase substrate receptor (e.g., VHL or DDB1/CRBN), biotinylated IRAK4 ligand-PROTAC-E3 ligase ligand, streptavidin-coated donor beads, and anti-GST acceptor beads.
-
Procedure:
-
The components are incubated together in an assay buffer.
-
If a ternary complex forms, the donor and acceptor beads are brought into close proximity.
-
Upon excitation at 680 nm, the donor beads release singlet oxygen, which excites the acceptor beads, resulting in light emission at 615 nm.
-
The signal is proportional to the amount of ternary complex formed.
-
Conclusion
The targeted degradation of IRAK4 represents a compelling therapeutic strategy for a range of inflammatory and malignant disorders. By harnessing the cell's own ubiquitin-proteasome system through the use of PROTACs, it is possible to eliminate the entire IRAK4 protein, thereby abrogating both its kinase and scaffolding functions. The successful development of potent and selective VHL- and CRBN-recruiting IRAK4 degraders, such as KT-474, which is currently in clinical trials, underscores the promise of this approach.[3] This technical guide provides a foundational understanding of the principles and methodologies involved in the recruitment of E3 ligases for IRAK4 degradation, serving as a valuable resource for researchers and drug developers in this exciting field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Blueprint of Induced Proximity: A Technical Guide to the IRAK4-PROTAC-E3 Ligase Ternary Complex
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in pharmacology, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven mechanism of protein elimination. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a high-value target for this modality. As a critical kinase and scaffold in inflammatory signaling, its complete removal offers a therapeutic advantage over simple kinase inhibition.[1][2][3] The cornerstone of PROTAC efficacy is the formation of a productive ternary complex between IRAK4, the PROTAC molecule, and an E3 ubiquitin ligase. This guide provides an in-depth exploration of the structural biology governing this complex, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate molecular relationships that drive IRAK4 degradation.
Introduction: Targeting IRAK4 for Degradation
IRAK4: A Central Node in Innate Immunity and Inflammation
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that serves as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][4][5][6] Upon receptor activation, IRAK4 is recruited by the adaptor protein MyD88, forming a complex known as the Myddosome.[3][7] This initiates a signaling cascade that activates downstream pathways, including NF-κB and MAPKs, leading to the production of pro-inflammatory cytokines.[1][3] Overactivation of IRAK4 is implicated in a range of autoimmune diseases and cancers, making it a compelling therapeutic target.[1][8] Crucially, IRAK4 possesses both kinase and scaffolding functions; therefore, simply inhibiting its kinase activity may not fully abrogate its role in disease signaling.[1][2]
PROTACs: A New Modality for Protein Elimination
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[9][10][11][12] A PROTAC consists of three components: a "warhead" that binds the target protein (IRAK4), a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker connecting the two.[10][11]
The mechanism is catalytic: the PROTAC acts as a molecular bridge, bringing IRAK4 into close proximity with the E3 ligase.[11][13] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of IRAK4. The poly-ubiquitinated IRAK4 is then recognized and degraded by the 26S proteasome, while the PROTAC is released to initiate another cycle.[10][13] This approach offers the potential to eliminate both the enzymatic and scaffolding functions of IRAK4, providing a more comprehensive pathway blockade than traditional inhibitors.[1]
Figure 1: Simplified IRAK4 Signaling Cascade.
Structural Biology of the Ternary Complex Components
The formation of a stable and productive ternary complex is the pivotal event in PROTAC-mediated degradation.[14][15][16] The structural characteristics of each component dictate the geometry and stability of this assembly.
-
IRAK4: The IRAK4 protein contains an N-terminal death domain, which is crucial for its interaction with MyD88, and a C-terminal kinase domain.[6][8] The kinase domain contains the ATP-binding pocket, the primary target for inhibitor-derived warheads. A key feature is a unique tyrosine gatekeeper residue, which influences the shape of the binding site and can be exploited for designing selective ligands.[17] Crystal structures, such as PDB ID 5UIU, reveal solvent-exposed regions on inhibitors that provide suitable attachment points for PROTAC linkers without disrupting essential binding interactions.[1][18]
-
E3 Ubiquitin Ligases (CRBN and VHL): Cereblon (CRBN) and Von Hippel-Lindau (VHL) are the substrate-recognition components of their respective E3 ligase complexes.[11] They are most frequently recruited by PROTACs due to the availability of well-characterized small molecule ligands (e.g., thalidomide derivatives for CRBN, and hydroxyproline derivatives for VHL).[1][2]
-
The PROTAC Linker: The linker is not merely a passive tether. Its length, rigidity, and chemical composition are critical determinants of ternary complex stability and degradation efficiency.[19] An optimal linker must be long enough to span the distance between the two proteins but constrained enough to favor a productive orientation where a surface lysine on IRAK4 is presented to the E3 ligase's catalytic machinery.[1][18] Studies have shown that linkers that are too short fail to form a stable complex, while excessively long or flexible linkers can lead to non-productive binding modes.[1][19][20]
Figure 2: General Mechanism of IRAK4 Degradation by a PROTAC.
Quantitative Analysis of IRAK4 PROTACs
The development of effective IRAK4 degraders relies on rigorous quantitative assessment of their binding and degradation properties. The data below, compiled from key studies, illustrates the structure-activity relationships for several IRAK4 PROTACs.
Table 1: Binding Affinities of IRAK4 PROTACs
Binding affinity is a prerequisite for PROTAC function but does not always correlate directly with degradation potency. This table summarizes the binding of PROTACs to IRAK4 and their respective E3 ligases.
| Compound | IRAK4 Warhead | E3 Ligase Ligand | IRAK4 Binding (IC50, nM) | IRAK1 Binding (IC50, nM) | Reference |
| Compound 3 | Simplified PF-06650833 | VHL | 130 | >10000 | [1][18] |
| Compound 8 | PF-06650833 | VHL | 14 | >10000 | [1][18] |
| Compound 9 | PF-06650833 | VHL (rigid linker) | 16 | >10000 | [1][18] |
| Compound 9 (Lv et al.) | Novel Inhibitor 1 | CRBN (Pomalidomide) | 70.0 ± 10.5 | - | [2] |
| FIP22 | Novel Inhibitor | CRBN (Pomalidomide) | 1.1 | - | [21] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity or binding.
Table 2: Degradation Potency and Efficacy of IRAK4 PROTACs
Degradation potency (DC50) and maximum degradation (Dmax) are the ultimate measures of a PROTAC's cellular activity.
| Compound | Cell Line | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Reference |
| Compound 3 | PBMCs | VHL | ~3000 | ~50 | [18] |
| Compound 8 | PBMCs | VHL | 259 | >75 | [1][18] |
| Compound 9 | PBMCs | VHL | 151 | >75 | [1][18] |
| Compound 9 (Lv et al.) | OCI-LY10 | CRBN | 30.6 ± 4.2 | >90 | [2] |
| Compound 9 (Lv et al.) | TMD8 | CRBN | 12.1 ± 1.8 | >90 | [2] |
| FIP22 | THP-1 | CRBN | 3.2 | >95 | [21] |
Note: DC50 is the concentration of PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation observed.
Key Experimental Protocols
Characterizing the IRAK4-PROTAC-E3 ligase ternary complex requires a multi-faceted approach combining structural biology, biophysics, and cell-based assays.
Figure 3: Workflow for IRAK4 PROTAC Ternary Complex Analysis.
Structural Characterization
-
X-ray Crystallography: This is the gold standard for obtaining high-resolution atomic models.
-
Methodology:
-
Protein Production: Express and purify recombinant IRAK4 kinase domain and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN).
-
Complex Formation: Incubate the proteins with the PROTAC in stoichiometric ratios to form the ternary complex.
-
Crystallization: Screen a wide range of conditions (precipitants, pH, temperature) to obtain well-diffracting crystals of the ternary complex. This is often the most challenging step due to the inherent flexibility of PROTACs.[22]
-
Data Collection and Structure Solution: Collect X-ray diffraction data at a synchrotron source. Solve the structure using molecular replacement with known structures of the individual components as search models.[16] High-resolution structures of IRAK4 (e.g., 2NRU, 5UIR) and CRBN/VHL complexes are available as starting points.[17][23][24]
-
-
-
Cryo-Electron Microscopy (Cryo-EM): An increasingly powerful technique for large, flexible, or heterogeneous complexes that are resistant to crystallization.[25]
-
Methodology:
-
Complex Formation and Vitrification: Prepare the ternary complex as above. Apply a small volume to an EM grid and plunge-freeze it in liquid ethane to embed the complexes in a thin layer of vitreous ice.
-
Data Collection: Collect thousands of images of the randomly oriented particles using a transmission electron microscope.
-
Image Processing: Use computational methods to pick particles, classify them into distinct conformational states, and reconstruct a 3D density map of the complex.[25][26] This can reveal the conformational ensemble of the ternary complex, providing insights into its dynamics.[25]
-
-
Biophysical Characterization of Complex Formation
These methods are crucial for quantifying the thermodynamics and kinetics of binary and ternary interactions.[14][16]
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data (association and dissociation rates) and affinity constants (KD).[16][27]
-
Methodology for Ternary Complex Analysis:
-
Immobilization: Covalently couple or capture one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.
-
Binary Interaction: Inject the PROTAC over the surface to measure its binding to the immobilized E3 ligase.
-
Ternary Interaction: In separate experiments, inject the second protein (IRAK4) pre-incubated with varying concentrations of the PROTAC. The formation of the ternary complex on the surface results in a larger signal change, allowing for the determination of ternary complex kinetics and affinity.[27]
-
-
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during a binding event, providing direct measurement of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[14][16]
-
Methodology:
-
Setup: Place one component (e.g., IRAK4) in the sample cell.
-
Titration: Titrate the binding partner (the PROTAC) into the cell from a syringe in small, sequential injections.
-
Analysis: The resulting heat changes are measured and fit to a binding model to extract the thermodynamic parameters. To study the ternary complex, the experiment can be repeated by titrating the PROTAC into a cell containing both IRAK4 and the E3 ligase.
-
-
Cellular Assays for Mechanistic Validation
-
Western Blotting: The primary method for quantifying the reduction in cellular IRAK4 levels.
-
Methodology:
-
Cell Treatment: Treat relevant cell lines (e.g., PBMCs, OCI-LY10) with a dose-response of the IRAK4 PROTAC for a set time (e.g., 24 hours).[1][2]
-
Lysis and Electrophoresis: Lyse the cells, separate total protein by SDS-PAGE, and transfer to a membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific to IRAK4 and a loading control (e.g., GAPDH or β-actin). A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
Quantification: Densitometry is used to quantify the IRAK4 band intensity relative to the loading control and the vehicle-treated sample to determine DC50 and Dmax.[2]
-
-
-
Proteasome and E3 Ligase Competition Assays: Essential control experiments to confirm the PROTAC's mechanism of action.
-
Methodology:
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., epoxomicin or MG132) for 1-2 hours before adding the PROTAC.[18] Successful inhibition of degradation confirms that the protein loss is proteasome-dependent.[1][2]
-
Competitive Antagonism: Co-treat cells with the PROTAC and an excess of a free IRAK4 inhibitor (the "warhead") or a free E3 ligase ligand (e.g., pomalidomide for CRBN).[2] Abrogation of degradation demonstrates that the PROTAC must simultaneously bind both IRAK4 and the E3 ligase to function.[2]
-
-
Conclusion and Future Outlook
The structural and biophysical characterization of the IRAK4-PROTAC-E3 ligase ternary complex is fundamental to the rational design of next-generation protein degraders. High-resolution structures provide an atomic-level blueprint of the protein-protein and protein-ligand interactions that stabilize the complex, while biophysical and cellular data validate these models and quantify their functional consequences.
Key challenges remain, primarily stemming from the dynamic and often transient nature of these complexes, which can make structural elucidation difficult.[20][25] However, advances in cryo-EM, computational modeling, and integrated biophysical platforms are increasingly enabling researchers to capture snapshots of these assemblies and understand the conformational landscapes they explore.[20][26] The insights gained from these studies will continue to guide the optimization of linker chemistry and warhead/ligand design, paving the way for the development of highly potent and selective IRAK4-degrading therapeutics for inflammatory diseases and oncology.
References
- 1. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK4 - Wikipedia [en.wikipedia.org]
- 5. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sinobiological.com [sinobiological.com]
- 8. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 10. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 11. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 12. portlandpress.com [portlandpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rcsb.org [rcsb.org]
- 18. scispace.com [scispace.com]
- 19. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. rcsb.org [rcsb.org]
- 24. rcsb.org [rcsb.org]
- 25. Cryo-EM structure determination of PROTACs | NanoImaging [nanoimagingservices.com]
- 26. chemrxiv.org [chemrxiv.org]
- 27. cytivalifesciences.com [cytivalifesciences.com]
The Dual-Edged Sword: A Technical Guide to Targeting IRAK4 with Protein Degraders Over Inhibitors
For Immediate Release
Watertown, MA – November 11, 2025 – In the landscape of drug discovery for inflammatory diseases and oncology, the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a pivotal target. This technical guide provides an in-depth rationale for the scientific community on the strategic advantages of targeting IRAK4 with protein degraders versus conventional small molecule inhibitors. The core of this rationale lies in the dual functionality of IRAK4 as both a kinase and a scaffolding protein, a complexity that necessitates a more comprehensive therapeutic approach than mere inhibition.
Executive Summary
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical mediator in the toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Dysregulation of these pathways is implicated in a multitude of autoimmune diseases and cancers. While small molecule inhibitors have been developed to block the catalytic activity of IRAK4, a growing body of evidence suggests that its non-catalytic scaffolding function is equally important for signal transduction. This has led to the development of protein degraders, such as heterobifunctional PROTACs (Proteolysis Targeting Chimeras), which induce the complete removal of the IRAK4 protein. This guide will explore the molecular basis for this strategic shift, present comparative data, detail relevant experimental protocols, and provide visual representations of the key concepts.
The Dual Nature of IRAK4: Kinase and Scaffolding Functions
IRAK4's role in the inflammatory cascade is twofold. Upon activation of TLRs or IL-1Rs, IRAK4 is recruited to the Myddosome, a multiprotein signaling complex.[1] Here, it exercises its two key functions:
-
Kinase Activity: IRAK4 possesses serine/threonine kinase activity, which is essential for the phosphorylation and activation of downstream substrates, including IRAK1 and IRAK2. This catalytic function has been the primary target for small molecule inhibitors.
-
Scaffolding Function: Independent of its kinase activity, IRAK4 serves as a crucial scaffold for the assembly and stabilization of the Myddosome complex.[1][2] This structural role is vital for the recruitment and activation of downstream signaling molecules, ultimately leading to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[1][3]
Crucially, studies have shown that the scaffolding function of IRAK4 can sustain downstream signaling even when its kinase activity is inhibited.[1][2][4] This inherent limitation of kinase inhibitors provides a compelling argument for the development of therapeutic modalities that can abrogate both functions of IRAK4.
IRAK4 Signaling Pathway
The signaling cascade initiated by TLR and IL-1R engagement is a cornerstone of the innate immune response. The diagram below illustrates the central role of IRAK4 in this pathway.
Protein Degraders vs. Inhibitors: A Head-to-Head Comparison
The fundamental difference between IRAK4 inhibitors and degraders lies in their mechanism of action, which translates to distinct pharmacological profiles and therapeutic potential.
Mechanism of Action
-
Inhibitors: Small molecule inhibitors, such as PF-06650833, are designed to bind to the ATP-binding pocket of the IRAK4 kinase domain, thereby blocking its catalytic activity.[5][6] However, the IRAK4 protein, including its scaffolding domain, remains intact.
-
Degraders: Protein degraders, like the PROTAC KT-474, are heterobifunctional molecules.[7] One end binds to IRAK4, while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of IRAK4, marking it for degradation by the proteasome.[7] This event-driven, catalytic process results in the complete elimination of the IRAK4 protein, nullifying both its kinase and scaffolding functions.
References
- 1. Interleukin-1 receptor-associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. kymeratx.com [kymeratx.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
In Vitro Characterization of PROTAC IRAK4 Degrader KT-474: A Technical Overview
This technical guide provides an in-depth overview of the in vitro characterization of KT-474, a potent and selective oral PROTAC (Proteolysis Targeting Chimera) degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of IRAK4-targeting degraders. For the purpose of this guide, KT-474 will be considered "PROTAC IRAK4 degrader-4".
Introduction to IRAK4 and Targeted Protein Degradation
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity. It plays a central role in signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Upon activation, IRAK4 is recruited by the adaptor protein MyD88, leading to the formation of the Myddosome complex. This complex initiates a signaling cascade involving the phosphorylation of IRAK1, activation of TRAF6, and subsequent activation of NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines.[2][3]
PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[4] A PROTAC molecule consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[4] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. By inducing the degradation of IRAK4, PROTACs can abolish both its kinase and scaffolding functions, potentially offering a more profound and durable inhibition of the inflammatory cascade compared to traditional kinase inhibitors.[5][6]
Quantitative In Vitro Pharmacology of KT-474
The in vitro efficacy of KT-474 has been evaluated across various cell lines to determine its potency in degrading IRAK4 and inhibiting downstream signaling. The key parameters are summarized in the tables below.
Table 1: IRAK4 Degradation Potency (DC50) and Maximal Degradation (Dmax) of KT-474
| Cell Line | Assay Method | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |
| THP-1 | HTRF | 8.9 | 66.2 | 24 | [7] |
| Human PBMCs | HTRF | 0.9 | 101.3 | 24 | [7] |
| OCI-Ly10 | Mass Spectrometry | 2.1 | >90 | Not Specified | [8] |
| OCI-Ly10 | Mesoscale Discovery | 2.0 | >95 | 4 | [6] |
| RAW 264.7 | Not Specified | 4.0 | Not Specified | Not Specified | [9] |
| Mouse Splenocytes | Mass Spectrometry | 4.2 | 89 | Not Specified | [6] |
| Rat Splenocytes | Mass Spectrometry | 2.1 | 87 | Not Specified | [6] |
| Canine PBMCs | Mass Spectrometry | 9.2 | 72 | Not Specified | [6] |
| Cynomolgus PBMCs | Mass Spectrometry | 2.9 | 85 | Not Specified | [6] |
Table 2: Inhibition of Cytokine Production by KT-474
| Cell Line | Stimulus | Cytokine | IC50 (nM) | Imax (%) | Reference |
| Human PBMCs | R848 (TLR7/8 agonist) | IL-8 | 3 | 91 | [6] |
| Human PBMCs | LPS + IL-1β | IL-6 | Not Specified | >90 | [8] |
| Human PBMCs | R848 | IL-6 | Not Specified | Not Specified | [1] |
| Human PBMCs | LPS | IL-6 | Not Specified | Not Specified | [1] |
Signaling and Mechanistic Pathways
To visually represent the underlying biological and experimental processes, the following diagrams have been generated using the DOT language.
Caption: IRAK4 Signaling Pathway.
Caption: PROTAC Mechanism of Action.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro characterization studies. Below are the principles and key steps for the assays used to evaluate KT-474, based on available information.
IRAK4 Degradation Assay
This assay quantifies the reduction of IRAK4 protein levels in cells following treatment with the PROTAC degrader.
-
Cell Culture and Treatment:
-
Cells (e.g., THP-1, human PBMCs, OCI-Ly10) are cultured in appropriate media and conditions.
-
Cells are seeded in multi-well plates at a specified density (e.g., 100,000 cells/well for THP-1, 300,000 cells/well for OCI-Ly10).[6][7]
-
A serial dilution of KT-474 is added to the cells, and they are incubated for a defined period (e.g., 4 to 24 hours).[6]
-
-
Protein Quantification Methods:
-
Western Blot:
-
Cell Lysis: Cells are lysed using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.[6]
-
Protein Quantification: The total protein concentration is determined using a method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for IRAK4, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., GAPDH) is used to normalize the results.
-
Detection: The signal is detected using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the percentage of IRAK4 degradation relative to a vehicle control.
-
-
Homogeneous Time-Resolved Fluorescence (HTRF):
-
This is a high-throughput method used for detecting intracellular proteins.
-
After cell treatment and lysis, two specific antibodies labeled with a donor and an acceptor fluorophore are added.
-
When the antibodies bind to IRAK4, the donor and acceptor are brought into proximity, generating a FRET signal that is proportional to the amount of IRAK4 protein.
-
-
Targeted Mass Spectrometry:
-
This method provides precise quantification of the target protein.
-
After cell lysis, proteins are digested into peptides.
-
Specific peptides unique to IRAK4 are then quantified using liquid chromatography-mass spectrometry (LC-MS), providing an absolute or relative measure of IRAK4 levels.
-
-
Cytokine Release Assay
This assay measures the functional consequence of IRAK4 degradation by quantifying the inhibition of pro-inflammatory cytokine production.
-
Cell Treatment: Human PBMCs are pre-treated with various concentrations of KT-474 for a specified time.
-
Stimulation: The cells are then stimulated with a TLR agonist, such as Lipopolysaccharide (LPS) or R848, to induce cytokine production.[1]
-
Sample Collection: After an incubation period, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of cytokines (e.g., IL-6, IL-8) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a Meso Scale Discovery (MSD) electrochemiluminescence assay.[10]
-
Data Analysis: The IC50 value, representing the concentration of KT-474 that inhibits 50% of the cytokine production, is calculated.
Cell Viability Assay
It is essential to assess whether the observed effects of the PROTAC are due to specific protein degradation rather than general cytotoxicity.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with a range of KT-474 concentrations.
-
Incubation: The cells are incubated for a relevant period, often corresponding to the duration of the degradation assays.
-
Viability Reagent Addition: A viability reagent, such as MTT, MTS, or a reagent for an ATP-based luminescence assay, is added to the wells.
-
Signal Measurement: After a further incubation, the absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The results are expressed as a percentage of viable cells compared to the vehicle-treated control.
In Vitro Ubiquitination Assay
This assay directly demonstrates the PROTAC-mediated ubiquitination of the target protein.
-
Cell Treatment: Cells are treated with KT-474, often in the presence of a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: IRAK4 is immunoprecipitated from the cell lysates using an anti-IRAK4 antibody.
-
Western Blot Analysis: The immunoprecipitated samples are then analyzed by Western blot using an anti-ubiquitin antibody to detect the poly-ubiquitin chains attached to IRAK4. An increase in the ubiquitin signal in the presence of KT-474 confirms its mechanism of action.
Experimental and Logical Workflow
The in vitro characterization of an IRAK4 PROTAC degrader follows a logical progression from confirming the mechanism of action to evaluating its functional consequences.
Caption: In Vitro Characterization Workflow.
Conclusion
The in vitro characterization of the PROTAC IRAK4 degrader KT-474 demonstrates its high potency and efficacy in degrading IRAK4 in various relevant cell types. The degradation of IRAK4 translates into a robust inhibition of downstream inflammatory signaling, as evidenced by the suppression of cytokine production. The comprehensive in vitro profiling, encompassing mechanistic, potency, functional, and safety assays, provides a strong rationale for its further development as a therapeutic agent for TLR/IL-1R-driven immune-inflammatory diseases.[5] This technical guide summarizes the key data and methodologies that form the basis of its preclinical characterization.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader KT-474 at IMMUNOLOGY2021™ Annual Meeting - BioSpace [biospace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. kymeratx.com [kymeratx.com]
- 9. researchgate.net [researchgate.net]
- 10. kymeratx.com [kymeratx.com]
IRAK4 as a Therapeutic Target in MYD88-Mutant Lymphoma: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Activating mutations in the Myeloid Differentiation Primary Response 88 (MYD88) gene, particularly the L265P substitution, are key drivers in several B-cell lymphomas, including the Activated B-Cell-like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL) and Waldenström's Macroglobulinemia (WM).[1][2][3] These mutations lead to the spontaneous formation of the "Myddosome" complex, a signaling hub that constitutively activates Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[2][4] The persistent IRAK4 signaling drives oncogenic pathways, primarily NF-κB, promoting lymphoma cell proliferation and survival.[2][5][6] This dependency makes IRAK4 a compelling therapeutic target. This document provides a comprehensive overview of the IRAK4 signaling axis in MYD88-mutant lymphoma, details preclinical and clinical evidence for IRAK4-targeted therapies, outlines key experimental methodologies, and discusses future directions.
The IRAK4 Signaling Pathway in MYD88-Mutant Lymphoma
In normal immune responses, Toll-like receptors (TLRs) or Interleukin-1 receptors (IL-1Rs) recruit the adaptor protein MYD88 upon ligand binding.[7] MYD88 then recruits IRAK4, which in turn recruits and phosphorylates IRAK1 and IRAK2, initiating a signaling cascade that activates NF-κB and other pro-inflammatory pathways.[7][8]
The highly recurrent L265P mutation in the Toll/Interleukin-1 receptor (TIR) domain of MYD88 acts as a gain-of-function driver mutation.[2] It induces a conformational change that allows for the spontaneous, ligand-independent assembly of the Myddosome complex, consisting of MYD88, IRAK4, and IRAK1.[2] This results in constitutive IRAK4 kinase activity, leading to chronic phosphorylation of IRAK1, activation of TRAF6, and ultimately, persistent activation of the canonical NF-κB pathway, which is essential for the survival of these lymphoma cells.[2][6]
References
- 1. ashpublications.org [ashpublications.org]
- 2. Oncogenically active MYD88 mutations in human lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. curis.com [curis.com]
- 4. Paper: Targeting MYD88-Mutant DLBCL with IRAKIMiDs: A Comparison to IRAK4 Kinase Inhibition and Evaluation of Synergy with Rational Combinations [ash.confex.com]
- 5. researchgate.net [researchgate.net]
- 6. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological profile of early-stage IRAK4 PROTACs
An In-depth Technical Guide to the Pharmacological Profile of Early-Stage IRAK4 PROTACs
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a master regulator of innate immunity.[1][2] It plays a pivotal role in the signal transduction pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3][4][5][6] Upon activation, IRAK4 is recruited by the adaptor protein MyD88, forming a complex known as the Myddosome, which initiates a signaling cascade leading to the activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines.[5][7][8] IRAK4 possesses both kinase and scaffolding functions, both of which are crucial for downstream signaling.[4][6][9] Given its central role, IRAK4 has emerged as a promising therapeutic target for a range of autoimmune diseases, inflammatory disorders, and cancers.[3][4][7]
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system.[1][2][9][10] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[4][9][10] By bringing the target protein and the E3 ligase into proximity, PROTACs facilitate the ubiquitination and subsequent degradation of the POI.[9][11] Targeting IRAK4 with PROTACs offers a potential advantage over traditional small-molecule inhibitors by eliminating both the kinase and scaffolding functions of the protein, which may lead to a more profound and durable pharmacological effect.[1][9][11][12]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for early-stage IRAK4 PROTACs based on published literature.
Table 1: In Vitro Degradation Potency of IRAK4 PROTACs
| PROTAC | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | E3 Ligase Recruited | Reference |
| KT-474 | THP-1 | 8.9 | 66.2 | Not Specified | [2] |
| KT-474 | hPBMCs | 0.88 | 101.3 | Not Specified | [1][2] |
| Compound 9 | OCI-LY10 | ~10-100 | >90 | CRBN | [9] |
| Compound 9 | TMD8 | ~10-100 | >90 | CRBN | [9] |
| Compound 3 | PBMCs | 3000 | ~50 | VHL | [11] |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of degradation.
Table 2: Functional Activity of IRAK4 PROTACs
| PROTAC | Assay | Effect | Reference |
| KT-474 | LPS/R848-driven IL-6 production in PBMCs | Potent Inhibition | [1] |
| KT-474 | TLR agonist-elicited pro-inflammatory cytokines | Reduction up to 97% | [13] |
| Compound 9 | Antiproliferative activity in OCI-LY10 and TMD8 cells | More potent than parent IRAK4 inhibitor | [9] |
| Compound 9 | NF-κB signaling pathway | Efficiently blocked | [9] |
Signaling Pathways and Mechanisms of Action
IRAK4 Signaling Pathway
IRAK4 is a central node in the TLR and IL-1R signaling pathways. Ligand binding to these receptors triggers the recruitment of the MyD88 adaptor protein, which in turn recruits IRAK4, IRAK1, and IRAK2 to form the Myddosome complex.[7][8] IRAK4 then autophosphorylates and phosphorylates IRAK1, leading to the activation of downstream signaling cascades, primarily the NF-κB and MAPK pathways, culminating in the production of inflammatory cytokines.[5][7]
Caption: The IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Mechanism of Action of IRAK4 PROTACs
IRAK4 PROTACs are heterobifunctional molecules designed to induce the degradation of the IRAK4 protein.[9][11] One end of the PROTAC binds to IRAK4, while the other end recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[9][11] This proximity induces the formation of a ternary complex, leading to the polyubiquitination of IRAK4.[11] The ubiquitinated IRAK4 is then recognized and degraded by the proteasome, effectively removing the protein from the cell and blocking both its kinase and scaffolding functions.[9][11]
Caption: IRAK4 PROTACs induce proteasomal degradation via ternary complex formation.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of IRAK4 PROTACs. The following are generalized protocols for key experiments cited in the literature.
Cell Culture
-
Cell Lines: Human cell lines such as OCI-LY10 and TMD8 (diffuse large B-cell lymphoma with MYD88 L265P mutation), THP-1 (monocytic), and primary human peripheral blood mononuclear cells (PBMCs) are commonly used.[1][2][9]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
Western Blotting for IRAK4 Degradation
-
Protocol:
-
Cells are seeded in multi-well plates and treated with varying concentrations of the IRAK4 PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[9]
-
After treatment, cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with a primary antibody specific for IRAK4. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry analysis is performed to quantify the level of IRAK4 protein relative to the loading control. DC₅₀ and Dₘₐₓ values are calculated from the dose-response curves.[14][15]
-
Cellular Viability and Proliferation Assays
-
Protocol (e.g., CellTiter-Glo):
-
Cells are seeded in 96-well plates and treated with a range of PROTAC concentrations.
-
After a defined incubation period (e.g., 72 hours), a cell viability reagent (e.g., CellTiter-Glo) is added to each well.
-
The plate is incubated to allow for signal stabilization.
-
Luminescence is measured using a plate reader to determine the number of viable cells.
-
Data is normalized to vehicle-treated controls to calculate the percentage of growth inhibition.
-
Cytokine Release Assays (ELISA)
-
Protocol:
-
PBMCs or other relevant cell types are pre-treated with the IRAK4 PROTAC for a specified time.
-
Cells are then stimulated with a TLR agonist (e.g., LPS or R848) to induce cytokine production.[1]
-
After stimulation, the cell culture supernatant is collected.
-
The concentration of specific cytokines (e.g., IL-6, TNF-α) in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.
-
Mechanism of Action Assays
-
Proteasome Inhibition: To confirm that degradation is proteasome-dependent, cells are pre-treated with a proteasome inhibitor (e.g., epoxomicin or MG132) before adding the PROTAC.[11] A rescue of IRAK4 levels indicates proteasome-mediated degradation.
-
E3 Ligase Competition: To verify the engagement of the specific E3 ligase, a competition experiment is performed. Cells are co-treated with the PROTAC and an excess of the free E3 ligase ligand (e.g., pomalidomide for CRBN or a VHL ligand).[9][11] Abrogation of IRAK4 degradation confirms the requirement for the specific E3 ligase.
Experimental Workflow for IRAK4 PROTAC Evaluation
The development and evaluation of IRAK4 PROTACs follow a logical progression from initial design to in vivo characterization.
Caption: A stepwise workflow for the preclinical evaluation of IRAK4 PROTACs.
Conclusion
Early-stage IRAK4 PROTACs have demonstrated promising pharmacological profiles, effectively inducing the degradation of IRAK4 in various cell types. This leads to the potent inhibition of downstream inflammatory signaling and demonstrates superior antiproliferative effects compared to kinase inhibitors alone in specific cancer cell lines.[9] The ability to eliminate both the kinase and scaffolding functions of IRAK4 underscores the therapeutic potential of this modality.[9][11] Continued research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these molecules will be crucial for their successful translation into clinical candidates for treating a wide range of inflammatory and oncological diseases.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. PROTAC Degradation of IRAK4 for the Treatment of Neurodegenerative and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 9. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 11. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. researchgate.net [researchgate.net]
- 15. lifesensors.com [lifesensors.com]
A Technical Guide to Cereblon-Based PROTACs for IRAK4 Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the development and application of Cereblon (CRBN)-based Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase and scaffold protein in inflammatory signaling pathways, making it a high-value target for autoimmune diseases, inflammatory conditions, and certain cancers.[1][2] Traditional kinase inhibitors have shown limited clinical success, potentially due to their inability to address the crucial scaffolding function of IRAK4.[3] Targeted protein degradation via PROTACs offers a compelling alternative by eliminating the entire protein, thereby abrogating both its catalytic and non-catalytic functions.[2][3][4] This guide details the underlying biology, quantitative data on key compounds, experimental methodologies, and a typical development workflow.
Core Signaling Pathways
1.1. The IRAK4 Signaling Cascade
IRAK4 is a central node in the innate immune response, acting downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][5] Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4.[5] Activated IRAK4 then phosphorylates IRAK1, initiating a cascade that involves TRAF6-mediated ubiquitination and subsequent activation of the NF-κB and MAPK signaling pathways.[2][6] This ultimately leads to the production of pro-inflammatory cytokines.[2] The indispensable role of IRAK4's kinase and scaffolding functions makes it a prime therapeutic target.[2]
1.2. Mechanism of Cereblon-Based PROTACs
PROTACs are heterobifunctional molecules composed of a ligand for the target protein (IRAK4), a ligand for an E3 ubiquitin ligase, and a chemical linker.[7] Cereblon (CRBN) is a substrate receptor for the Cullin-4A RING E3 ubiquitin ligase complex (CRL4-CRBN).[8][9][10] CRBN-based PROTACs work by inducing the formation of a ternary complex between IRAK4 and the CRL4-CRBN ligase.[7] This proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of IRAK4. The resulting polyubiquitinated IRAK4 is then recognized and degraded by the 26S proteasome.[2][7] The PROTAC molecule is subsequently released and can act catalytically to induce the degradation of multiple IRAK4 proteins.[7]
Quantitative Data of Key IRAK4 Degraders
Several Cereblon-based PROTACs targeting IRAK4 have been developed. Their efficacy is typically quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The functional consequence is often measured by the half-maximal inhibitory concentration (IC50) in cellular proliferation or cytokine production assays.
Table 1: Degradation Potency of Cereblon-based IRAK4 PROTACs
| Compound | Cell Line | DC50 | Dmax | Source |
|---|---|---|---|---|
| Compound 9 | OCI-LY10 | 4.6 µM (IC50) | >90% at 1 µM | [4] |
| KT-474 | OCI-LY10 | 2 nM | >95% | [11] |
| KT-474 | RAW 264.7 | 4.0 nM | Not Specified | [11] |
| Pomalidomide-based PROTAC 23 | HCT116 | 102 nM | Not Specified |[12] |
Table 2: Functional Activity of Cereblon-based IRAK4 PROTACs
| Compound | Assay Type | Cell Line | IC50 | Source |
|---|---|---|---|---|
| Compound 9 | Cell Proliferation | OCI-LY10 | 4.6 µM | [4] |
| Compound 9 | Cell Proliferation | TMD8 | 2.5 µM | [4] |
| Pomalidomide-based PROTAC 23 | Cell Proliferation | HCT116 | 2.2 µM |[12] |
Experimental Protocols
The validation of a PROTAC's mechanism of action requires a series of specific biochemical and cell-based assays.
3.1. Western Blot for IRAK4 Degradation This is the most common method to directly measure the reduction in cellular protein levels.
-
Objective: To quantify the amount of IRAK4 protein in cells after treatment with a PROTAC.
-
Methodology:
-
Cell Treatment: Plate cells (e.g., OCI-LY10, TMD8, RAW 264.7) and treat with a dose range of the IRAK4 PROTAC for a specified time (e.g., 4, 8, 24 hours).[4][11] Include a vehicle control (e.g., DMSO).
-
Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.
-
Electrophoresis: Separate protein lysates (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate with a primary antibody specific to IRAK4 overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-Actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Analysis: Quantify band intensity using software like ImageJ. Normalize IRAK4 levels to the loading control and compare to the vehicle-treated sample.
-
3.2. Cell Viability Assay (e.g., CellTiter-Glo®) This assay measures the functional consequence of IRAK4 degradation, particularly in cancer cell lines dependent on IRAK4 signaling.
-
Objective: To determine the effect of IRAK4 degradation on cell proliferation and viability.
-
Methodology:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC, parent IRAK4 inhibitor, and controls. Incubate for a period relevant to the cell doubling time (e.g., 72 hours).
-
Reagent Addition: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Measurement: After a brief incubation to stabilize the signal, measure luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot the percentage of viability against the compound concentration. Calculate the IC50 value using non-linear regression analysis.[4][13]
-
3.3. Mechanism of Action Validation Assays To confirm that degradation is dependent on the proteasome and Cereblon engagement, co-treatment experiments are performed.
-
Objective: To verify that the PROTAC acts via the intended ubiquitin-proteasome pathway involving Cereblon.
-
Methodology:
-
Pre-treatment: Pre-incubate cells for 1-2 hours with specific inhibitors before adding the PROTAC.
-
Proteasome Inhibitor: Use MG132 or epoxomicin to block proteasome activity.[11]
-
Cereblon Ligand: Use a high concentration of pomalidomide or thalidomide to competitively block the PROTAC from binding to Cereblon.[4][11]
-
IRAK4 Inhibitor: Use a high concentration of the parent IRAK4 inhibitor (the "warhead") to competitively block the PROTAC from binding to IRAK4.[11]
-
-
PROTAC Treatment: Add the PROTAC at a concentration known to cause significant degradation (e.g., at its DC50 or Dmax concentration) and incubate for the standard duration.
-
Analysis: Assess IRAK4 protein levels via Western Blot. A rescue of IRAK4 degradation (i.e., IRAK4 levels remain high) in the presence of these inhibitors confirms a proteasome- and Cereblon-dependent mechanism.[4][11]
-
PROTAC Development and Validation Workflow
The discovery of a potent and selective IRAK4 degrader follows a structured, multi-step workflow. This process begins with the design and synthesis of candidate molecules and progresses through rigorous in vitro and cellular validation to identify a lead compound.[14]
Conclusion
Cereblon-based PROTACs represent a powerful and promising therapeutic modality for targeting IRAK4. By hijacking the cell's own ubiquitin-proteasome system, these molecules can induce the catalytic degradation of IRAK4, offering a distinct advantage over traditional inhibitors by eliminating both the kinase and scaffolding functions of the protein.[2][4] The data presented for compounds like KT-474 demonstrate that high potency and selectivity can be achieved.[11] Continued research focusing on optimizing linker chemistry, improving pharmacokinetic properties, and further exploring the therapeutic potential in relevant disease models will be critical for translating these promising molecules into clinical therapies for a range of inflammatory and oncological diseases.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK4 - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 7. biopharma.co.uk [biopharma.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTAC Degradation of IRAK4 for the Treatment of Neurodegenerative and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide: The Role of Linkers in IRAK4 PROTAC Design and Function
Introduction: Targeting IRAK4 with PROTACs
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune system.[1] It plays a pivotal role in signal transduction pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are essential for recognizing pathogens and triggering inflammatory responses.[2][3] Upon receptor activation, IRAK4 is recruited by the adaptor protein MyD88, leading to the formation of a signaling complex called the Myddosome.[2][4] This complex activates downstream pathways, including the NF-κB and MAPK signaling cascades, culminating in the production of pro-inflammatory cytokines.[5]
Given its central role, IRAK4 is a compelling therapeutic target for a range of autoimmune diseases, inflammatory disorders, and even certain cancers.[5][6] However, conventional small-molecule inhibitors that only block the kinase activity of IRAK4 may have limited efficacy.[7][8] This is because IRAK4 also possesses a crucial kinase-independent scaffolding function that helps assemble the signaling complex.[5][7][9]
Proteolysis-targeting chimeras (PROTACs) offer a superior therapeutic strategy.[9] PROTACs are heterobifunctional molecules composed of three parts: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[9][10] By bringing the target protein and an E3 ligase into close proximity, PROTACs hijack the cell's own ubiquitin-proteasome system to induce the ubiquitination and subsequent degradation of the target protein.[9][11] An IRAK4 PROTAC, therefore, can eliminate the entire protein, abrogating both its kinase and scaffolding functions, which could lead to a more profound and durable therapeutic effect than kinase inhibition alone.[7][9]
The Linker: The Architectural Core of a PROTAC
The linker is far more than a passive tether; it is a critical determinant of a PROTAC's success, profoundly influencing its biological activity and physicochemical properties.[6][10][12] The design of the linker—its length, composition, rigidity, and attachment points—plays a vital role in the formation of a stable and productive ternary complex (IRAK4-PROTAC-E3 ligase), which is the essential intermediate for target degradation.[9][13]
Key functions of the linker in IRAK4 PROTACs include:
-
Enabling Ternary Complex Formation: The linker must possess the optimal length and flexibility to bridge IRAK4 and the recruited E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) without introducing steric clashes.[14]
-
Dictating Ternary Complex Geometry: The linker's structure influences the relative orientation of IRAK4 and the E3 ligase within the complex. This geometry is crucial for positioning a surface lysine residue on IRAK4 correctly for efficient ubiquitin transfer from the E3 ligase.[7]
-
Modulating Physicochemical Properties: The linker's chemical makeup affects critical drug-like properties, including cell permeability, solubility, and metabolic stability.[8][10][13] The transition from simple polyethylene glycol (PEG) or alkyl chains to more rigid and functionalized linkers is a key area of modern PROTAC design.[6][10]
Principles of Linker Design
Linker Length
The distance spanned by the linker is a primary consideration. An improper length can completely abrogate PROTAC activity.
-
Too Short: A linker that is too short will be unable to bridge the two proteins due to steric hindrance, preventing the formation of a stable ternary complex.[14][15] For example, IRAK4 PROTACs with short four- and six-carbon atom linkers failed to induce degradation, likely because they could not form a stable complex between IRAK4 and the VHL E3 ligase.[15]
-
Too Long: Excessively long linkers can also be detrimental, as they may not effectively bring the two proteins into the close proximity required for efficient ubiquitination.[14] This can also lead to unproductive binding conformations.
-
Optimal Length: Systematic evaluation is required to find the optimal length. Studies have shown that for a given IRAK4-E3 ligase pair, there is often a specific range of linker lengths that confers maximal degradation. For instance, in one study, IRAK4 PROTACs with linkers shorter than a PEG2 unit showed almost no degradation, while the longer PEG2-containing PROTAC was highly effective.[9]
Linker Composition and Rigidity
The chemical nature of the linker is as important as its length. The choice between flexible and rigid linkers can significantly impact PROTAC performance.
-
Flexible Linkers: Commonly used flexible linkers include alkyl chains and PEG units.[10][13] Their flexibility can be advantageous in early discovery phases, as it allows the PROTAC to adopt multiple conformations to find a productive binding mode.[10] However, high flexibility can come at an entropic cost upon ternary complex formation and may lead to poor metabolic stability.[8][10]
-
Rigid Linkers: More rigid linkers, incorporating elements like alkynes, piperazines, or heterocyclic scaffolds, are increasingly used to improve PROTAC properties.[8][10] Rigidity can pre-organize the PROTAC into a more favorable conformation for binding, potentially improving potency and reducing the entropic penalty.[10] Furthermore, rigid linkers have been successfully employed to enhance the metabolic stability of IRAK4 PROTACs, a critical step toward developing orally bioavailable drugs like KT-474.[6][8]
-
Hydrophilicity vs. Hydrophobicity: The linker's composition also impacts solubility and permeability. Hydrophilic linkers like PEG can improve solubility, whereas more hydrophobic alkyl linkers can enhance cell permeability.[13] In one study, a hydrophobic carbon-linked VHL-based IRAK4 PROTAC induced degradation while its more hydrophilic PEG-linked counterpart did not, suggesting permeability was a limiting factor.[7][15]
Linker Attachment Points
The positions where the linker is attached to the IRAK4 inhibitor and the E3 ligase ligand are crucial. Docking studies and analysis of co-crystal structures are used to identify solvent-exposed positions that will not disrupt the critical binding interactions of either ligand with its respective protein.[7][9] For IRAK4 PROTACs, linkers have been successfully attached to positions on the IRAK4 inhibitor that extend out of the kinase binding pocket, preserving affinity for the target.[9]
Data Presentation: IRAK4 PROTACs
The following tables summarize key quantitative data for representative IRAK4 PROTACs, highlighting the impact of different linkers and E3 ligase recruiters.
Table 1: IRAK4 PROTACs - Linker Composition and Degradation Efficacy
| Compound | IRAK4 Ligand | E3 Ligase Ligand | Linker Type & Length | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Citation(s) |
| Compound 3 | PF-06650833 analog | VHL | 12-atom carbon chain | ~3000 | ~50 | PBMCs | [7][15] |
| Compound 9 | PF-06650833 analog | VHL | Optimized carbon linker | 151 | >90 | PBMCs | [7][16][17] |
| Compound 9 | PF-06650833 analog | VHL | Optimized carbon linker | 36 | >90 | Dermal Fibroblasts | [7][18] |
| FIP22 | Novel inhibitor | CRBN | Rigid linker | 3.2 | >90 | THP-1 | [8] |
| KT-474 | Novel inhibitor | CRBN | Rigid linker | <1 | >95 | PBMCs | [6][19] |
| PROTAC 78 | Novel inhibitor | CRBN (Pomalidomide) | PEG-based | Potent | >90 | OCI-LY10, TMD8 | [20] |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: IRAK4 PROTACs - Binding Affinity and Physicochemical Properties
| Compound | IRAK4 Binding (IC₅₀, nM) | E3 Ligase Recruited | Chrom LogD | Citation(s) |
| Compound 2 | 240 | VHL | 2.5 | [7][15] |
| Compound 3 | 100 | VHL | 4.3 | [7][15] |
| Compound 4 | 130 | CRBN | 3.1 | [7][15] |
| Compound 5 | 120 | CRBN | 4.5 | [7][15] |
| Compound 8 | - | VHL | 4.3 | [7] |
| Compound 9 | - | VHL | 3.5 | [7] |
Chrom LogD: A measure of lipophilicity.
Mandatory Visualizations
Experimental Protocols
Ternary Complex Formation Assay (General Protocol using SPR)
This assay measures the formation and stability of the IRAK4-PROTAC-E3 ligase complex in real-time.[21][]
-
Immobilization: Covalently immobilize the purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC) onto a sensor chip surface (e.g., CM5 chip) via amine coupling.
-
Analyte Preparation: Prepare a series of concentrations of the IRAK4 PROTAC in a suitable running buffer (e.g., HBS-EP+). Separately, prepare a constant concentration of purified recombinant IRAK4 protein in the same buffer.
-
Binding Analysis:
-
Inject the PROTAC solutions over the E3 ligase-functionalized surface to measure the binary PROTAC-E3 interaction and establish a baseline.
-
Inject the solution containing the constant concentration of IRAK4 over the surface to check for non-specific binding.
-
Co-inject the various concentrations of the PROTAC mixed with the constant concentration of IRAK4. An increase in the binding response unit (RU) compared to the sum of the individual binary interactions indicates the formation of a ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 steady-state affinity) to determine kinetic parameters (kₐ, kₔ) and the dissociation constant (Kₐ) for the ternary complex. Cooperativity can be assessed by comparing binary and ternary affinities.[21]
Target Ubiquitination Assay (In-Cell Co-Immunoprecipitation)
This assay confirms that IRAK4 is ubiquitinated in a PROTAC-dependent manner.[23]
-
Cell Treatment: Culture cells (e.g., PBMCs, TMD8) to ~80% confluency. Treat the cells with the IRAK4 PROTAC at various concentrations for a short period (e.g., 2-4 hours). Include a proteasome inhibitor (e.g., 10 µM MG132 or epoxomicin) for the final 2-4 hours of incubation to allow ubiquitinated IRAK4 to accumulate.[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease inhibitors and a deubiquitinase inhibitor (e.g., NEM) to preserve the ubiquitinated state of proteins.
-
Immunoprecipitation (IP):
-
Pre-clear the cell lysates with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-IRAK4 antibody overnight at 4°C with gentle rotation to capture IRAK4 and its binding partners.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Resolve the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with an anti-ubiquitin antibody to detect the characteristic high-molecular-weight smear or ladder pattern indicative of poly-ubiquitination on IRAK4. The membrane can be stripped and re-probed with an anti-IRAK4 antibody to confirm equal immunoprecipitation.[23]
Protein Degradation Assay (Western Blot)
This is the standard method to quantify PROTAC-induced degradation and determine DC₅₀ and Dₘₐₓ values.[24][25]
-
Cell Seeding and Treatment: Seed cells (e.g., PBMCs) in 6-well or 12-well plates. Allow them to adhere overnight if applicable. Treat the cells with a serial dilution of the IRAK4 PROTAC (e.g., 0.1 nM to 10 µM) for a specified time, typically 18-24 hours.[7] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS.[26] Lyse the cells directly in the well by adding 1X SDS sample buffer (e.g., Laemmli buffer) or a RIPA buffer containing protease and phosphatase inhibitors.[25][26] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading. This step is skipped if lysing directly in Laemmli buffer, where loading is normalized to cell number.
-
SDS-PAGE: Normalize protein amounts for each sample, add loading buffer, and boil at 95°C for 5 minutes.[25] Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[25]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[26] Confirm transfer efficiency using Ponceau S staining.
-
Blocking and Antibody Incubation:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[25]
-
Incubate the membrane with a primary antibody specific for IRAK4 overnight at 4°C with gentle shaking.[26]
-
Wash the membrane three times with TBST.[26]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[25]
-
-
Detection and Analysis: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes. Quantify the band intensities using densitometry software. Plot the percentage of remaining IRAK4 protein against the PROTAC concentration and fit the data to a dose-response curve to calculate the DC₅₀ and Dₘₐₓ values.
Conclusion
The linker is an active and essential component in the design of effective IRAK4 PROTACs. Its length, composition, and geometry are critical parameters that must be systematically optimized to facilitate the formation of a productive ternary complex, leading to efficient ubiquitination and degradation. Early strategies often relied on flexible alkyl and PEG linkers, but the field is progressively moving towards more sophisticated, rigid linkers that enhance metabolic stability and improve overall drug-like properties. The continued exploration of novel linker chemistry, guided by structural biology and advanced biophysical techniques, will be paramount in developing the next generation of IRAK4-targeting degraders as potent therapeutics for inflammatory and autoimmune diseases.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Untitled Document [arxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 15. scispace.com [scispace.com]
- 16. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting IRAK4 for Degradation with PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PROTAC IRAK4 degrader-2 - Ace Therapeutics [acetherapeutics.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 23. Ubiquitination Assay - Profacgen [profacgen.com]
- 24. Protein degradation analysis by western blot [bio-protocol.org]
- 25. bio-rad.com [bio-rad.com]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Note: A Detailed Protocol for the Western Blot Analysis of IRAK4 Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs)[1][2]. Upon activation, IRAK4 is recruited by the adaptor protein MyD88, leading to the formation of the "Myddosome" complex, a key platform for initiating innate immune responses[3][4]. This cascade ultimately activates downstream pathways, including NF-κB and MAPK, driving the production of pro-inflammatory cytokines[3][5].
Given its central role, IRAK4 is a significant therapeutic target for various inflammatory and autoimmune diseases, as well as some cancers[3][6]. While kinase inhibitors have been developed, they may not address the scaffolding function of IRAK4[6][7]. A newer therapeutic strategy involves the targeted degradation of the IRAK4 protein using technologies like Proteolysis Targeting Chimeras (PROTACs)[6][8]. These bifunctional molecules induce the ubiquitination and subsequent proteasomal degradation of IRAK4, eliminating both its kinase and scaffolding activities[3][9].
This document provides a detailed protocol for inducing and analyzing IRAK4 degradation in cultured cells using Western blotting, a fundamental technique for monitoring changes in protein levels.
IRAK4 Signaling Pathway
The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade. Ligand binding to these receptors triggers the recruitment of the MyD88 adapter protein, which in turn recruits and activates IRAK4. This initiates a phosphorylation cascade involving other IRAK family members, leading to the activation of TRAF6 and subsequent downstream signaling to NF-κB and MAPK, culminating in an inflammatory response.
References
- 1. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
Application Notes and Protocols for In Vivo Mouse Models to Test IRAK4 Degrader Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various in vivo mouse models for evaluating the efficacy of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) degraders. Detailed protocols for model induction, drug administration, and endpoint analysis are included, along with a summary of expected outcomes based on preclinical studies of IRAK4 degraders like KT-474 and KYM-001.
Introduction to IRAK4 and its Role in Disease
IRAK4 is a critical serine/threonine kinase that functions as a central node in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs)[1][2][3]. Upon ligand binding to these receptors, the adaptor protein MyD88 recruits and activates IRAK4, initiating a signaling cascade that involves the phosphorylation of IRAK1 and the activation of downstream pathways, including NF-κB and MAPK[1][3]. This leads to the production of pro-inflammatory cytokines and chemokines. Dysregulation of the IRAK4 signaling pathway is implicated in a variety of autoimmune diseases and cancers, making it an attractive therapeutic target[1][4].
Targeted protein degradation using molecules like Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic strategy. Unlike traditional kinase inhibitors that only block the catalytic function of a protein, degraders eliminate the entire protein, thereby abrogating both its kinase and scaffolding functions[5][6][7]. This dual action may lead to a more profound and durable therapeutic effect.
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in TLR and IL-1R signaling.
Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.
General Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the in vivo efficacy of an IRAK4 degrader is outlined below. This process begins with dose-range finding studies to determine the maximum tolerated dose (MTD) and culminates in comprehensive efficacy and pharmacodynamic assessments in relevant disease models.
Caption: General workflow for preclinical evaluation of IRAK4 degraders.
Mouse Models for Inflammatory and Autoimmune Diseases
Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used model for rheumatoid arthritis, characterized by joint inflammation, cartilage destruction, and bone erosion[8][9][10].
Protocol:
-
Animals: DBA/1 mice, 8-10 weeks old.
-
Induction:
-
Day 0: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail.
-
Day 21: Administer a booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment:
-
Begin treatment upon the onset of arthritis (clinical score > 1).
-
Administer IRAK4 degrader or vehicle control daily via oral gavage. A typical dose for an IRAK4 inhibitor like ND-2158 has been reported at 30 mg/kg[9].
-
-
Efficacy Assessment:
-
Monitor clinical signs of arthritis daily or every other day using a scoring system (0-4 per paw).
-
Measure paw thickness using calipers.
-
At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone erosion.
-
Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies via ELISA.
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation/Acute Lung Injury
This model is used to study acute inflammatory responses driven by TLR4 activation[5][11].
Protocol:
-
Animals: BALB/c or C57BL/6 mice, 8-10 weeks old.
-
Treatment:
-
Administer a single dose of the IRAK4 degrader (e.g., KT-474) or vehicle control, typically via oral gavage.
-
-
Induction:
-
After a set pre-treatment time (e.g., 2-4 hours), challenge the mice with an intraperitoneal (i.p.) or intranasal injection of LPS.
-
-
Efficacy Assessment:
-
Collect blood at various time points post-LPS challenge (e.g., 1, 3, 6 hours) to measure serum cytokine levels (TNF-α, IL-6) by ELISA[11].
-
For acute lung injury models, perform bronchoalveolar lavage (BAL) to assess inflammatory cell infiltration and measure protein concentration in the BAL fluid.
-
Collect lung tissue for histological analysis of inflammation and injury.
-
Mouse Models for Oncology
MYD88-Mutant Diffuse Large B-cell Lymphoma (DLBCL) Xenograft Model
This model is crucial for evaluating therapies targeting lymphomas with the common MYD88 L265P mutation, which drives constitutive IRAK4 signaling[12][13][14].
Protocol:
-
Cell Lines: OCI-LY10 or other DLBCL cell lines harboring the MYD88 L265P mutation.
-
Animals: Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Tumor Implantation:
-
Subcutaneously inject a suspension of DLBCL cells (e.g., 5-10 x 10^6 cells) into the flank of the mice.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer the IRAK4 degrader (e.g., KYM-001) or vehicle daily via oral gavage.
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, excise tumors for pharmacodynamic analysis.
-
Pharmacodynamic (PD) and Biomarker Analysis
A key aspect of evaluating IRAK4 degraders is to confirm target engagement and degradation in vivo.
Protocol:
-
Sample Collection: Collect blood (for peripheral blood mononuclear cells - PBMCs), spleen, skin, and tumor tissue at the study endpoint or at various time points after dosing.
-
Protein Level Analysis:
-
Prepare protein lysates from tissues and PBMCs.
-
Perform Western blotting or mass spectrometry to quantify the levels of IRAK4 protein. The goal is to observe a significant reduction in IRAK4 levels in the degrader-treated group compared to the vehicle control.
-
-
Downstream Signaling Analysis:
-
Analyze the phosphorylation status of downstream proteins like IRAK1, IκBα, and p38 MAPK via Western blot to confirm pathway inhibition.
-
-
Cytokine Analysis:
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-17) in serum, tissue homogenates, or cell culture supernatants using ELISA or multiplex assays[15].
-
Summary of Quantitative Data from Preclinical Studies
| Model | Compound | Dose/Concentration | Key Efficacy Readout | Result | Reference |
| MYD88-Mutant DLBCL Xenograft (OCI-LY10) | KYM-001 | Tolerated doses (oral) | Tumor Regression | Associated with >80% IRAK4 degradation | [14] |
| LPS-Induced Inflammation | CA-4948 | Single oral dose | Serum TNF-α Reduction | 72% reduction | [11] |
| LPS-Induced Inflammation | CA-4948 | Single oral dose | Serum IL-6 Reduction | 35% reduction | [11] |
| Collagen-Induced Arthritis | ND-2158 | 30 mg/kg (oral) | Reduction in Clinical Score | Significant reduction vs. vehicle | [9] |
| MSU-Induced Air Pouch | ND-2158 | Indicated doses (oral) | WBC Count Reduction | Dose-dependent reduction | [9] |
| Acute Lung Injury | KT-474 | Not specified | Therapeutic Benefit | Significant benefit vs. kinase inhibitors | [5] |
| RAW 264.7 cells (in vitro) | KT-474 | 4.0 nM | Half-maximal Degradation (DC50) | 4.0 nM | [5][16] |
| Human PBMCs (in vitro) | KT-474 | 0.88 nM | Half-maximal Degradation (DC50) | 0.88 nM | [6] |
| Healthy Volunteers (Phase 1) | KT-474 | Single oral doses | IRAK4 Reduction in PBMCs | Up to 96% mean reduction | [17] |
| Healthy Volunteers (Phase 1) | KT-474 | Single oral doses | Cytokine Inhibition (ex vivo) | Up to 97% suppression | [17] |
Conclusion
The in vivo mouse models described provide a robust platform for evaluating the preclinical efficacy of IRAK4 degraders. By selecting the appropriate disease model and employing rigorous experimental protocols, researchers can effectively assess the therapeutic potential of these novel compounds. The key advantage of degraders—the removal of the entire IRAK4 protein—can be quantified through pharmacodynamic studies, linking target degradation to therapeutic outcomes in models of inflammation, autoimmunity, and cancer. These comprehensive studies are essential for the successful clinical translation of IRAK4-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. sinobiological.com [sinobiological.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRAK4 inhibitor mitigates joint inflammation by rebalancing metabolism malfunction in RA macrophages and fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. IRAK4 inhibition: a promising strategy for treating RA joint inflammation and bone erosion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. curis.com [curis.com]
- 12. In vivo modeling of diffuse large B cell lymphoma (DLBCL) with the myeloid differentiation primary response gene 88 (MYD88) L265P mutationon - Ngo - Translational Cancer Research [tcr.amegroups.org]
- 13. ashpublications.org [ashpublications.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Kymera Therapeutics to Present Preclinical Data on its First-in-Class Selective and Potent Oral IRAK4 Degraders in Cutaneous Inflammation [prnewswire.com]
- 16. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 17. Kymera Therapeutics Presents Positive Data Demonstrating Robust IRAK4 Degradation and First Proof-of-Biology with Inhibition of Cytokine Induction from the Single Ascending Dose Portion of KT-474 Phase 1 Trial in Healthy Volunteers - BioSpace [biospace.com]
Application Notes and Protocols: CRISPR-Cas9 Mediated Knockout of IRAK4 for Experimental Control
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. These pathways are fundamental to the innate immune response. Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention. The ability to create a reliable experimental control through the specific knockout of the IRAK4 gene is essential for studying its function and for validating the specificity of small molecule inhibitors. This document provides detailed application notes and protocols for the CRISPR-Cas9-mediated knockout of IRAK4 in mammalian cell lines, offering a robust system for in vitro research and drug development.
Introduction to IRAK4 Signaling
IRAK4 is considered a master regulator within the Myddosome signaling complex. Upon activation of TLRs or IL-1Rs by their respective ligands, such as lipopolysaccharide (LPS) or Interleukin-1 (IL-1), the adaptor protein MyD88 is recruited to the receptor. IRAK4 is subsequently recruited to MyD88, where it becomes activated and, in turn, phosphorylates IRAK1. This phosphorylation event initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines like TNF-α and IL-6.[1][2] The central role of IRAK4 in this pathway makes its genetic ablation a powerful tool for dissecting these signaling events.
Data Presentation
Table 1: IRAK4 Knockout Efficiency in THP-1 Cells
| Method | Target Exon | Knockout Efficiency (%) | Validation Method | Reference |
| CRISPR-Cas9 (Lentivirus) | Exon 2 | >90% | Sanger Sequencing & Western Blot | [3] |
| CRISPR-Cas9 (Electroporation) | Exon 4 | ~85% | T7 Endonuclease I Assay & Western Blot | [4] |
Table 2: Quantitative Western Blot Analysis of IRAK4 Protein Expression
| Cell Line | Condition | Relative IRAK4 Protein Level (Normalized to β-actin) | Fold Change vs. Wild Type |
| THP-1 | Wild Type | 1.00 | - |
| THP-1 | IRAK4 KO Clone 1 | 0.05 | -20.0 |
| THP-1 | IRAK4 KO Clone 2 | 0.08 | -12.5 |
| HEK293T | Wild Type | 1.00 | - |
| HEK293T | IRAK4 KO Pool | 0.12 | -8.3 |
Note: Data are representative and compiled from typical results seen in IRAK4 knockout experiments.
Table 3: Functional Consequences of IRAK4 Knockout on Inflammatory Response
| Cell Line | Treatment | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) | p-p65 (NF-κB) Relative Intensity |
| THP-1 Wild Type | Untreated | < 10 | < 5 | 1.0 |
| LPS (100 ng/mL) | 1250 ± 150 | 850 ± 100 | 8.5 ± 1.2 | |
| THP-1 IRAK4 KO | Untreated | < 10 | < 5 | 1.1 |
| LPS (100 ng/mL) | 150 ± 30 | 80 ± 20 | 1.5 ± 0.3 |
Data are presented as mean ± standard deviation from representative experiments.[3][5][6][7]
Mandatory Visualizations
Caption: IRAK4 Signaling Pathway.
Caption: Experimental Workflow for IRAK4 Knockout.
Experimental Protocols
Guide RNA (gRNA) Design and Vector Construction for IRAK4 Knockout
Objective: To design and clone gRNAs targeting a functionally important exon of the human IRAK4 gene into a suitable CRISPR-Cas9 expression vector.
Materials:
-
Human IRAK4 gene sequence (NCBI Gene ID: 51135)
-
gRNA design tool (e.g., Benchling, CHOPCHOP)
-
All-in-one lentiCRISPRv2 vector (contains Cas9, gRNA scaffold, and puromycin resistance)
-
Stellar™ Competent Cells
-
LB agar plates and broth with ampicillin
-
Plasmid purification kit
Protocol:
-
gRNA Design:
-
Obtain the FASTA sequence for the human IRAK4 gene.
-
Using a gRNA design tool, identify potential 20-nucleotide gRNA sequences targeting an early exon (e.g., exon 2 or 3) to maximize the likelihood of generating a loss-of-function mutation.
-
Select 2-3 gRNAs with high on-target scores and low predicted off-target effects.
-
Example gRNA sequences (targeting exon 2):
-
gRNA1: 5'-CACCGGCTCTTCATCGTCCACATCC-3'
-
gRNA2: 5'-CACCGTCTTCATCGTCCACATCCGG-3'
-
-
-
Oligo Annealing and Cloning:
-
Synthesize forward and reverse oligonucleotides for each selected gRNA with appropriate overhangs for cloning into the lentiCRISPRv2 vector (digested with BsmBI).
-
Anneal the forward and reverse oligos to generate double-stranded DNA fragments.
-
Ligate the annealed oligos into the BsmBI-digested lentiCRISPRv2 vector.
-
-
Bacterial Transformation and Plasmid Preparation:
-
Transform the ligation product into competent E. coli.
-
Select colonies on ampicillin-containing LB agar plates.
-
Inoculate a single colony into LB broth and grow overnight.
-
Purify the plasmid DNA using a plasmid purification kit.
-
Verify the correct insertion of the gRNA sequence by Sanger sequencing.
-
Generation of IRAK4 Knockout THP-1 Cell Line
Objective: To deliver the CRISPR-Cas9 machinery into THP-1 cells to generate IRAK4 knockout clones.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin
-
Polybrene
Protocol:
-
Lentivirus Production (in HEK293T cells):
-
Co-transfect HEK293T cells with the lentiCRISPRv2-IRAK4-gRNA plasmid and the lentiviral packaging plasmids.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Transduction of THP-1 Cells:
-
Seed THP-1 cells at a density of 5 x 10^5 cells/mL.
-
Transduce the cells with the lentivirus in the presence of 8 µg/mL polybrene.
-
Incubate for 24 hours.
-
-
Selection of Transduced Cells:
-
Replace the medium with fresh medium containing puromycin (determine the optimal concentration for THP-1 cells, typically 1-2 µg/mL).
-
Select for 7-10 days until non-transduced control cells are eliminated.
-
-
Single-Cell Cloning:
Validation of IRAK4 Knockout
Objective: To confirm the successful knockout of the IRAK4 gene at the genomic and protein levels.
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the gRNA target site
-
Taq polymerase
-
Sanger sequencing service
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and transfer system
-
Primary antibodies: anti-IRAK4, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Genomic DNA Analysis:
-
Extract genomic DNA from wild-type and potential knockout clones.
-
PCR amplify the region of the IRAK4 gene targeted by the gRNA.
-
Send the PCR products for Sanger sequencing to identify insertions or deletions (indels) that result in frameshift mutations.
-
-
Western Blot Analysis:
-
Lyse wild-type and knockout cell clones in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate 20-30 µg of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against IRAK4.
-
Probe with an anti-β-actin antibody as a loading control.
-
Incubate with an HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.
-
Confirm the absence or significant reduction of the IRAK4 protein band in the knockout clones compared to the wild-type control.[3]
-
Functional Assay: Measuring Cytokine Production in Response to LPS
Objective: To assess the functional consequence of IRAK4 knockout on the inflammatory response.
Materials:
-
Wild-type and IRAK4 knockout THP-1 cells
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
Lipopolysaccharide (LPS)
-
ELISA kits for human TNF-α and IL-6
Protocol:
-
Cell Seeding and Differentiation:
-
Seed wild-type and IRAK4 knockout THP-1 cells in a 24-well plate at a density of 2 x 10^5 cells/well.
-
Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.
-
-
LPS Stimulation:
-
Wash the differentiated cells with PBS and replace the medium with fresh RPMI-1640.
-
Stimulate the cells with 100 ng/mL LPS for 6 hours. Include an unstimulated control for each cell line.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.[10]
-
Expect a significant reduction in LPS-induced TNF-α and IL-6 production in the IRAK4 knockout cells compared to wild-type cells.
-
Conclusion
The CRISPR-Cas9 system provides a highly efficient and specific method for generating IRAK4 knockout cell lines. These cell lines are invaluable tools for elucidating the precise role of IRAK4 in innate immune signaling and for validating the on-target activity of IRAK4-targeting therapeutics. The protocols outlined in this document provide a comprehensive workflow for the successful generation and validation of IRAK4 knockout experimental controls.
References
- 1. IRAK-4--a shared NF-kappaB activator in innate and acquired immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential regulation of IL 6, IL 1 A, IL 1 beta and TNF alpha production in LPS-stimulated human monocytes: role of cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. THP-1 cells increase TNF-α production upon LPS + soluble human IgG co-stimulation supporting evidence for TLR4 and Fcγ receptors crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptomics and quantitative proteomics reveal changes after second stimulation of bone marrow-derived macrophages from lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantification of IRAK4 Protein Levels by Targeted Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways.[1] It plays a pivotal role in mediating signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R). Upon activation, IRAK4 initiates a signaling cascade involving MyD88, IRAK1, and TRAF6, culminating in the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines.
Given its central role in inflammation, aberrant IRAK4 activity is implicated in the pathogenesis of numerous autoimmune diseases, inflammatory disorders, and certain cancers.[1] This makes IRAK4 a high-priority therapeutic target for the development of small molecule inhibitors and targeted protein degraders (e.g., PROTACs). Accurate and precise quantification of IRAK4 protein levels is therefore essential for:
-
Drug Development: Assessing target engagement and pharmacodynamic (PD) responses to IRAK4-targeting therapies.
-
Biomarker Discovery: Evaluating IRAK4 as a potential biomarker for disease diagnosis, prognosis, or patient stratification.
-
Basic Research: Understanding the regulation and dynamics of IRAK4 expression in various biological contexts.
Mass spectrometry (MS)-based targeted proteomics has emerged as a powerful platform for the specific and sensitive quantification of proteins like IRAK4, offering a robust alternative to antibody-based methods. Techniques such as Parallel Reaction Monitoring (PRM) provide high selectivity and accuracy, enabling the reliable measurement of IRAK4 in complex biological matrices such as cell lysates and tissue extracts.[2][3]
IRAK4 Signaling Pathway
The canonical IRAK4 signaling pathway is initiated by the binding of a ligand (e.g., a pathogen-associated molecular pattern for a TLR or IL-1 for its receptor). This triggers the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 autophosphorylates and then phosphorylates IRAK1, leading to the formation of a stable protein complex known as the Myddosome. Activated IRAK1 dissociates from the complex and interacts with TRAF6, an E3 ubiquitin ligase. This interaction leads to the activation of the TAK1 complex, which subsequently activates the IKK complex, resulting in the degradation of IκBα and the nuclear translocation of NF-κB to drive the expression of inflammatory genes.
Quantitative Mass Spectrometry Workflow
Targeted protein quantification by Parallel Reaction Monitoring (PRM) involves several key stages. First, proteins from a biological sample are extracted and digested into peptides using an enzyme like trypsin. These peptides are then separated by liquid chromatography (LC) and introduced into a high-resolution mass spectrometer. In the mass spectrometer, a specific peptide precursor ion (a "proteotypic" peptide unique to IRAK4) is selected, fragmented, and all its resulting fragment ions are detected in a high-resolution analyzer like an Orbitrap. The signal intensity of these fragment ions is then used to calculate the quantity of the original peptide, which stoichiometrically represents the amount of the IRAK4 protein.[3][4]
Quantitative Data: Proteotypic Peptides for IRAK4
The selection of unique, reliably detectable peptides (proteotypic peptides) is fundamental to developing a specific and robust targeted MS assay. The Clinical Proteomic Tumor Analysis Consortium (CPTAC) has developed and characterized assays for human IRAK4 that can serve as a starting point for laboratory implementation.[5]
| Gene Symbol | UniProt ID | Peptide Sequence | Precursor Charge | Precursor m/z | Assay Type | Source |
| IRAK4 | Q9NWZ3 | SANILLDEAFTAK | 2+ | 696.3721 | Direct PRM | CPTAC-2956[6] |
| IRAK4 | Q9NWZ3 | LSDFIDPQEGWK | 2+ | 711.3347 | Direct PRM | CPTAC-2957[5] |
Note: Precursor m/z values are for the monoisotopic, light (unlabeled) peptides. For absolute quantification, stable isotope-labeled synthetic versions of these peptides are required as internal standards.[7]
Experimental Protocols
Protocol 1: Sample Preparation from Cultured Cells
This protocol outlines the preparation of a peptide digest from cultured cells suitable for LC-MS/MS analysis.
Materials:
-
Cell Pellet (e.g., 1-5 million cells)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 8 M Urea in 50 mM Ammonium Bicarbonate with protease and phosphatase inhibitors
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, MS-grade (e.g., sequencing grade modified porcine trypsin)
-
Formic Acid (FA)
-
Ammonium Bicarbonate (ABC)
-
Acetonitrile (ACN)
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Cell Harvesting: Harvest cells and wash twice with ice-cold PBS, pelleting by centrifugation (e.g., 500 x g for 5 min at 4°C). Discard supernatant.
-
Cell Lysis: Resuspend the cell pellet in 200 µL of ice-cold Lysis Buffer. Sonicate the sample on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off) to ensure complete lysis and shear nucleic acids.
-
Protein Quantification: Centrifuge the lysate at 16,000 x g for 15 min at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a compatible assay (e.g., BCA assay).
-
Reduction: From the lysate, take a volume equivalent to 100 µg of protein. Add DTT to a final concentration of 10 mM. Incubate for 1 hour at 37°C.
-
Alkylation: Add IAA to a final concentration of 20 mM. Incubate for 45 minutes at room temperature in the dark.
-
Dilution & Digestion: Dilute the sample 8-fold with 50 mM ABC to reduce the urea concentration to below 1 M. Add MS-grade trypsin at a 1:50 (enzyme:protein) ratio by weight. Incubate overnight at 37°C.
-
Quenching & Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Centrifuge to pellet any precipitate. Desalt the peptides using a C18 SPE cartridge according to the manufacturer's protocol.
-
Final Preparation: Dry the desalted peptides completely using a vacuum centrifuge. Reconstitute in a suitable volume (e.g., 100 µL) of 0.1% formic acid in water for LC-MS/MS analysis.
Protocol 2: Parallel Reaction Monitoring (PRM) Method for IRAK4
This protocol describes a general setup for a PRM experiment on a quadrupole-Orbitrap mass spectrometer.
Instrumentation:
-
UHPLC system coupled to a Q-Orbitrap Mass Spectrometer (e.g., Thermo Scientific™ Q Exactive™ or Orbitrap Fusion™ Lumos™).
-
Hypersil GOLD™ C18 column or equivalent.
Procedure:
-
Peptide Selection: Create an inclusion list containing the precursor m/z values for the IRAK4 target peptides (696.3721 and 711.3347 for charge state 2+). If using stable isotope-labeled standards, include their corresponding m/z values as well.
-
LC Setup:
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in 80% Acetonitrile.
-
Gradient: Develop a suitable gradient to ensure optimal separation of the target peptides (e.g., 2-40% B over 60 minutes).
-
Flow Rate: 300 nL/min.
-
Injection Volume: Inject 1-5 µg of total peptide digest.
-
-
MS Method Setup (PRM):
-
Scan Mode: PRM.
-
Resolution (MS2): 30,000 - 60,000.
-
AGC Target (MS2): 1e6 - 2e6.
-
Maximum Ion Time (MS2): 50-100 ms.
-
Isolation Window: 1.2 - 1.6 m/z.
-
Collision Energy: Normalized Collision Energy (NCE) of 27-30% (this may require optimization for your specific instrument).
-
Inclusion List: Enable the inclusion list with the target precursor m/z values. Define a retention time window for scheduling if the elution times are known.
-
Protocol 3: Data Analysis and Quantification
Software:
-
Skyline (MacCoss Lab, University of Washington) or similar targeted proteomics software.
Procedure:
-
Import Data: Import the raw MS data files into a new Skyline document.
-
Define Targets: Enter the IRAK4 protein sequence and specify the target peptides (SANILLDEAFTAK and LSDFIDPQEGWK). The software will automatically calculate the precursor m/z and fragment ion m/z values.
-
Extract Chromatograms: The software will extract the ion chromatograms (XICs) for the precursor and its most intense, specific fragment ions from the raw data.[4]
-
Peak Integration: Review and manually inspect the integrated chromatographic peaks for each fragment ion to ensure correct peak detection and integration boundaries. The software should align peaks based on retention time.
-
Quantification: The area under the curve (AUC) for each fragment ion peak is calculated. For relative quantification, the sum of fragment ion AUCs for a target peptide can be compared across different samples. For absolute quantification, the ratio of the endogenous peptide's AUC to the spiked-in stable isotope-labeled standard's AUC is used to calculate the exact amount of IRAK4 protein.[7]
-
Data Normalization: Normalize the quantitative data to account for variations in sample loading, for example, by using the total ion current (TIC) or a set of housekeeping proteins.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UWPR [proteomicsresource.washington.edu]
- 3. Parallel Reaction Monitoring (PRM) in Mass Spectrometry: A High-Resolution Targeted Quantification Method - MetwareBio [metwarebio.com]
- 4. Parallel Reaction Monitoring: A Targeted Experiment Performed Using High Resolution and High Mass Accuracy Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK4, CPTAC-2957 - CPTAC Assay Portal | Office of Cancer Clinical Proteomics Research [assays.cancer.gov]
- 6. IRAK4, CPTAC-2956 - CPTAC Assay Portal | Office of Cancer Clinical Proteomics Research [assays.cancer.gov]
- 7. Targeted Protein Quantification Using Parallel Reaction Monitoring (PRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing PROTAC IRAK4 Degrader-4 in Primary Human Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity.[1] It plays a pivotal role in signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2] Dysregulation of the IRAK4 signaling pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[3] Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. PROTAC IRAK4 degrader-4 represents a promising strategy to not only inhibit IRAK4's kinase activity but also to eliminate its scaffolding function, offering a more comprehensive blockade of the inflammatory cascade.[4]
These application notes provide detailed protocols for the use and evaluation of this compound in primary human immune cells, a critical ex vivo model for studying its therapeutic potential.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to IRAK4, a linker, and a ligand that recruits an E3 ubiquitin ligase.[5] This ternary complex formation between IRAK4, the PROTAC, and the E3 ligase leads to the polyubiquitination of IRAK4, marking it for degradation by the 26S proteasome.[6] This degradation effectively removes both the kinase and scaffolding functions of IRAK4, leading to the inhibition of downstream signaling pathways, such as NF-κB and MAPK activation, and subsequent reduction in the production of pro-inflammatory cytokines like IL-6 and TNF-α.[7][4]
Diagram of the this compound Mechanism of Action
Caption: Workflow of PROTAC-mediated IRAK4 degradation.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound and similar molecules in primary human immune cells.
Table 1: IRAK4 Degradation Efficiency
| Cell Type | Compound | DC50 (nM) | Dmax (%) | Time Point (h) | Reference |
| Human PBMCs | KT-474 | 2.1 | >90 | 24 | [8] |
| Human PBMCs | Compound 9 | 151 | Not Reported | 24 | [9] |
| Human Monocytes | KT-474 | Not Reported | >90 | 24 | [10] |
| Human Lymphocytes | KT-474 | Not Reported | >90 | 24 | [4] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Inhibition of Cytokine Production
| Cell Type | Stimulant | Cytokine | IC50 (nM) | Compound | Reference |
| Human PBMCs | R848 | IL-6 | Not Reported | Compound 9 | [9] |
| Human PBMCs | R848 | TNF-α | Not Reported | Compound 9 | [9] |
| Human PBMCs | IL-1β | IL-6 | Not Reported | KT-474 | [11] |
| Human PBMCs | IL-1β | IL-8 | Not Reported | KT-474 | [11] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Protocol 1: Assessment of IRAK4 Degradation in Primary Human PBMCs by Western Blot
This protocol details the procedure for treating primary human peripheral blood mononuclear cells (PBMCs) with this compound and assessing the degradation of IRAK4 protein by Western blot.
Materials:
-
This compound
-
Primary Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) (optional control)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IRAK4 and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
Plate the cells in a multi-well plate.
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the culture should not exceed 0.1%.
-
Treat the cells with varying concentrations of the degrader or vehicle control for the desired time (e.g., 24 hours). For a control to demonstrate proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding the degrader.[9]
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the IRAK4 band intensity to the corresponding β-actin band intensity.
-
Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the degrader concentration to determine the DC50 value.
-
Diagram of the Western Blot Workflow
Caption: Key steps in the Western blot protocol.
Protocol 2: Measurement of Cytokine Inhibition by ELISA
This protocol describes how to measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in stimulated primary human immune cells using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
This compound
-
Primary Human PBMCs or other immune cell subsets
-
Complete RPMI-1640 medium
-
TLR agonist (e.g., R848 for TLR7/8) or cytokine (e.g., IL-1β) for stimulation
-
Human IL-6 and TNF-α ELISA kits
-
Microplate reader
Procedure:
-
Cell Culture, Treatment, and Stimulation:
-
Isolate and culture primary human immune cells as described in Protocol 1.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 18 hours).[9]
-
Following pre-treatment, stimulate the cells with a TLR agonist or cytokine (e.g., 2.5 µg/mL R848 or 10 ng/mL IL-1β) for a defined duration (e.g., 8 hours).[9]
-
-
Supernatant Collection:
-
Centrifuge the cell plates to pellet the cells.
-
Carefully collect the culture supernatants without disturbing the cell pellet.
-
Supernatants can be assayed immediately or stored at -80°C for later analysis.
-
-
ELISA:
-
Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions provided with the commercial kits.[12][13][14] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding standards and diluted samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate to develop a colorimetric reaction.
-
Stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Calculate the concentration of IL-6 and TNF-α in each sample by interpolating from the standard curve.
-
Calculate the percentage of cytokine inhibition for each degrader concentration relative to the stimulated vehicle control.
-
Plot the percentage of inhibition against the degrader concentration to determine the IC50 value.
-
Protocol 3: Quantification of IRAK4 Degradation by Flow Cytometry
This protocol provides a method for the intracellular staining and quantification of IRAK4 protein levels in different primary human immune cell subsets using flow cytometry.
Materials:
-
This compound
-
Primary Human PBMCs
-
Complete RPMI-1640 medium
-
DMSO (vehicle control)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD14, CD19) to identify T cells, monocytes, and B cells.
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated anti-human IRAK4 antibody or a primary anti-IRAK4 antibody followed by a fluorochrome-conjugated secondary antibody.[15]
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Isolate, culture, and treat PBMCs with this compound as described in Protocol 1.
-
-
Cell Surface Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Resuspend the cells in FACS buffer containing the cocktail of fluorochrome-conjugated antibodies against cell surface markers.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in Fixation/Permeabilization buffer and incubate according to the manufacturer's instructions.
-
Wash the cells with Permeabilization/Wash buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in Permeabilization/Wash buffer containing the fluorochrome-conjugated anti-IRAK4 antibody or the primary anti-IRAK4 antibody.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
If using an unconjugated primary antibody, wash the cells and then incubate with a fluorochrome-conjugated secondary antibody.
-
Wash the cells twice with Permeabilization/Wash buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the different immune cell subsets based on their surface marker expression (e.g., CD3+ for T cells, CD14+ for monocytes).
-
Within each gated population, determine the median fluorescence intensity (MFI) of the IRAK4 staining.
-
Use an isotype control to set the background fluorescence.
-
-
Data Analysis:
-
Calculate the percentage of IRAK4 degradation for each cell subset and degrader concentration by comparing the MFI to the vehicle-treated control: % Degradation = [1 - (MFI_treated / MFI_vehicle)] * 100
-
Plot the percentage of degradation against the degrader concentration to determine the DC50 value for each cell type.
-
IRAK4 Signaling Pathway
Upon activation by ligands such as Interleukin-1 (IL-1) or pathogen-associated molecular patterns (PAMPs), IL-1Rs and TLRs recruit the adaptor protein MyD88.[16] This leads to the recruitment and activation of IRAK4, which then phosphorylates and activates IRAK1.[7] Activated IRAK1 associates with TRAF6, an E3 ubiquitin ligase, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[16] This culminates in the transcription and production of pro-inflammatory cytokines and chemokines.[2]
Diagram of the IRAK4 Signaling Pathway
Caption: Simplified IRAK4 signaling cascade.
References
- 1. What is IRAK4 Protein? - Creative BioMart [creativebiomart.net]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. biospace.com [biospace.com]
- 4. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. kymeratx.com [kymeratx.com]
- 9. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kymeratx.com [kymeratx.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. researchgate.net [researchgate.net]
Application Note: Quantifying IRAK4 Degrader Activity Using Cytokine Release Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the innate immune signaling pathways mediated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Upon receptor activation by pathogens or inflammatory signals, IRAK4 is recruited to the Myddosome, a multiprotein signaling complex, where it plays a dual role.[1][3] It utilizes its kinase activity to phosphorylate downstream targets like IRAK1, and its scaffolding function is essential for the assembly of the signaling complex, ultimately leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines and chemokines.[1][3][4]
Traditional IRAK4 kinase inhibitors have shown modest clinical activity, potentially because they do not address the protein's scaffolding function.[5][6] A new therapeutic modality, targeted protein degradation using heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), offers a distinct advantage. These degraders, such as KT-474, are designed to induce the ubiquitination and subsequent proteasomal degradation of the entire IRAK4 protein, thereby eliminating both its kinase and scaffolding functions.[4][5][7]
To functionally assess the potent and comprehensive pathway inhibition achieved by IRAK4 degraders, in vitro cytokine release assays are indispensable. These assays measure the downstream consequence of IRAK4 elimination—the suppression of inflammatory cytokine production in immune cells following stimulation. This application note provides detailed protocols for measuring IRAK4 degrader activity using human peripheral blood mononuclear cells (PBMCs) and whole blood assays.
IRAK4 Signaling Pathway and Point of Intervention
The diagram below illustrates the canonical TLR/IL-1R signaling pathway. IRAK4 degraders act by removing the IRAK4 protein, which disrupts the formation and function of the Myddosome, thereby blocking the entire downstream signaling cascade.
References
- 1. IRAK4 and TLR/IL-1R Signalling Pathways [ebrary.net]
- 2. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Analysis of IRAK4 PROTACs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the pharmacokinetic (PK) and pharmacodynamic (PD) analysis of Proteolysis Targeting Chimeras (PROTACs) targeting the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in innate immune signaling pathways, making it a promising therapeutic target for inflammatory diseases and certain cancers.[1][2][3] PROTACs offer a novel therapeutic modality by inducing the degradation of target proteins, such as IRAK4, rather than simply inhibiting their activity.[4][5][6] This approach has the potential to overcome limitations of traditional inhibitors by eliminating both the kinase and scaffolding functions of IRAK4.[7][8][9]
Introduction to IRAK4 PROTACs
IRAK4 is a serine/threonine kinase that plays a crucial role in the signal transduction of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3][10] Upon activation, IRAK4 forms a complex with MyD88, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which drive the production of pro-inflammatory cytokines.[11][12][13] Dysregulation of IRAK4 signaling is implicated in various autoimmune diseases, inflammatory conditions, and cancers.[2][7]
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (IRAK4), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5][14] This tripartite complex formation facilitates the ubiquitination of IRAK4, marking it for degradation by the proteasome.[4][14][15] This degradation-based mechanism can lead to a more profound and sustained pharmacological effect compared to conventional inhibitors.[16]
Signaling Pathways and Mechanism of Action
To understand the context of IRAK4 PROTACs, it is essential to visualize the relevant biological pathways and the mechanism of action of these novel therapeutic agents.
Quantitative Pharmacokinetic and Pharmacodynamic Data
The following tables summarize key PK and PD parameters for selected IRAK4 PROTACs from published literature. These values provide a basis for comparing the efficacy and in vivo behavior of different compounds.
Table 1: In Vitro Degradation Efficacy of IRAK4 PROTACs
| Compound | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Reference |
| FIP22 | THP-1 | 3.2 | >95 | CRBN | [1][12] |
| KT-474 | THP-1 | 8.9 | 66.2 | Not Specified | [17] |
| KT-474 | hPBMCs | 0.9 | 101.3 | Not Specified | [17] |
| Compound 9 | PBMCs | ~100 | >80 (at 1µM) | VHL | [7][9] |
| KT-474 | RAW 264.7 | 4.0 | Not Specified | Not Specified | [18] |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Table 2: Pharmacokinetic Parameters of IRAK4 PROTACs
| Compound | Species | Dose & Route | Cmax | Tmax (h) | Half-life (t1/2) | Reference |
| FIP22 | Mouse | 10 mg/kg, i.p. | 1024 ng/mL | 0.25 | 2.5 h | [1] |
| KT-474 | Mouse | Not Specified | Reaches Cmax after 2 hours | 2 | Measurable up to 24h | [16] |
| KT-474 | Human | 600 mg, oral (with high-fat meal) | Increased up to 2.57-fold | Not Specified | Prolonged elimination | [19] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; i.p.: Intraperitoneal.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of IRAK4 PROTACs. Below are protocols for key experiments.
Protocol 1: In Vitro IRAK4 Degradation Assay (Western Blot)
Objective: To determine the DC50 and Dmax of an IRAK4 PROTAC in a specific cell line.
Materials:
-
Cell culture medium and supplements
-
IRAK4 PROTAC and vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132 or epoxomicin) as a control[7]
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IRAK4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the IRAK4 PROTAC in cell culture medium. Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours). Include a positive control by pre-treating cells with a proteasome inhibitor for 2 hours before adding the PROTAC.[7]
-
Cell Lysis: Aspirate the medium, wash the cells with cold PBS, and lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-IRAK4 and anti-loading control antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the IRAK4 band intensity to the loading control.
-
Plot the normalized IRAK4 levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of an IRAK4 PROTAC in an animal model (e.g., mouse).
Materials:
-
Test animals (e.g., C57BL/6 or SCID mice)
-
IRAK4 PROTAC formulated for the desired route of administration (e.g., oral, intraperitoneal)
-
Dosing vehicles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Sample storage tubes and freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate animals to the facility for at least one week before the study.
-
Dosing: Administer the IRAK4 PROTAC to a cohort of animals at a specific dose and route.
-
Blood Sampling: Collect blood samples from a subset of animals at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the IRAK4 PROTAC in plasma.
-
Prepare calibration standards and quality control samples.
-
Extract the PROTAC from the plasma samples (e.g., via protein precipitation or solid-phase extraction).
-
Analyze the samples using the validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the plasma concentration of the IRAK4 PROTAC at each time point.
-
Use pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life.
-
Protocol 3: In Vivo Pharmacodynamic (PD) and Efficacy Study
Objective: To assess the in vivo degradation of IRAK4 and the therapeutic efficacy of an IRAK4 PROTAC in a disease model.
Materials:
-
Disease-relevant animal model (e.g., LPS-induced inflammation model, tumor xenograft model)[1][11]
-
IRAK4 PROTAC and vehicle
-
Tissues for analysis (e.g., tumor, spleen, PBMCs)
-
Homogenization buffer and equipment
-
Western blot or ELISA materials (as described in Protocol 1)
-
Calipers for tumor measurement (if applicable)
-
Cytokine analysis kits (e.g., ELISA for IL-6, TNF-α)
Procedure:
-
Model Induction: Establish the disease model in the animals (e.g., implant tumor cells, administer an inflammatory agent like LPS).
-
Treatment: Once the model is established, randomize the animals into treatment and control groups. Administer the IRAK4 PROTAC or vehicle according to a predetermined schedule.
-
Efficacy Assessment: Monitor disease progression throughout the study. For tumor models, measure tumor volume regularly. For inflammation models, assess clinical signs or relevant biomarkers.
-
Pharmacodynamic Assessment:
-
At the end of the study (or at specific time points), euthanize the animals and collect relevant tissues.
-
Homogenize the tissues and prepare lysates.
-
Measure IRAK4 protein levels in the tissue lysates using Western blot or a validated immunoassay to determine the extent of in vivo degradation.
-
Measure downstream biomarkers of IRAK4 activity, such as levels of pro-inflammatory cytokines in plasma or tissue.[16][20]
-
-
Data Analysis:
-
Compare the efficacy endpoints (e.g., tumor growth, inflammation scores) between the treatment and control groups.
-
Correlate the extent of IRAK4 degradation with the observed therapeutic efficacy.
-
Analyze the effect of the PROTAC on downstream signaling pathways.
-
These protocols provide a foundational framework for the preclinical evaluation of IRAK4 PROTACs. Adjustments may be necessary based on the specific properties of the PROTAC and the biological system under investigation.
References
- 1. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sinobiological.com [sinobiological.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
Application Notes & Protocols: Co-immunoprecipitation for the Study of IRAK4 Protein-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] Upon activation, IRAK4 is recruited by the adaptor protein MyD88, leading to the formation of a multi-protein complex known as the Myddosome.[4][5] This complex, which also includes other IRAK family members like IRAK1 and IRAK2, is essential for initiating downstream signaling cascades that result in the activation of transcription factors such as NF-κB and subsequent inflammatory responses.[4][6][7]
Given its pivotal role in innate immunity, aberrant IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, as well as certain cancers, making it a prime target for therapeutic intervention.[1][2] Understanding the intricate network of protein-protein interactions involving IRAK4 is crucial for elucidating its mechanism of action and for the development of novel drugs. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to identify and validate these interactions within a cellular context.[8]
This document provides a detailed protocol for performing Co-IP to study IRAK4 interactions, along with diagrams of the relevant signaling pathway and experimental workflow.
IRAK4 Signaling Pathway and Known Interactors
IRAK4's function is contingent on its ability to interact with other proteins. The binding of a ligand (e.g., IL-1 or a pathogen-associated molecular pattern) to its respective receptor triggers the recruitment of MyD88, which in turn recruits IRAK4 via interactions between their death domains.[1][7] This initiates the assembly of the Myddosome complex, where IRAK4 phosphorylates IRAK1 and IRAK2.[4][6] Activated IRAK1 then dissociates and interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase, leading to the activation of downstream kinases and ultimately, the inflammatory response.[7][9]
Table 1: Key IRAK4 Interacting Proteins
| Interacting Protein | Interaction Context | Downstream Effect | Method of Identification |
| MyD88 | Myddosome formation | Recruitment and activation of IRAK4 | Co-IP, Yeast two-hybrid |
| IRAK1 | Myddosome complex | Phosphorylation and activation of IRAK1 | Co-IP, Kinase assay[10] |
| IRAK2 | Myddosome formation | Signal amplification and complex stability | Co-IP[6] |
| TRAF6 | Post-Myddosome complex | Activation of NF-κB and MAPK pathways | Co-IP, Ubiquitination assay[7] |
| Pellino (PELI1/2) | Cytosolic complex | Mediates IRAK1 polyubiquitination | Co-IP, Kinase assay[4] |
| TIRAP (Mal) | Adaptor protein | Phosphorylated by IRAK4 for degradation | Co-IP[4] |
| SMAD6 | Negative regulation | Prevents IRAK1-TRAF6 complex formation | Co-IP[11] |
Experimental Workflow: Co-immunoprecipitation
The Co-IP procedure involves lysing cells under non-denaturing conditions to maintain protein-protein interactions, incubating the lysate with an antibody specific to the "bait" protein (IRAK4), capturing the antibody-bait-prey complex with affinity beads (e.g., Protein A/G), washing away non-specific binders, and finally eluting and analyzing the captured proteins, typically by Western Blot.
Detailed Protocol for IRAK4 Co-immunoprecipitation
This protocol is a general guideline and may require optimization based on the cell type and specific interacting partners.
A. Materials and Reagents
-
Cell Lines: Human cell lines expressing endogenous IRAK4 (e.g., THP-1 monocytes, HEK293 cells expressing IL-1R).[10]
-
Antibodies:
-
High-quality, IP-validated primary antibody against IRAK4 (bait).
-
Primary antibody against the suspected interacting protein (prey) for Western Blot detection.
-
Appropriate secondary antibodies (e.g., HRP-conjugated).
-
Isotype control IgG (negative control).[10]
-
-
Beads: Protein A or Protein G coupled to agarose or magnetic beads.[10]
-
Buffers and Solutions:
-
PBS (Phosphate-Buffered Saline): Ice-cold.
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100.[12] Alternative: RIPA buffer for stronger lysis.[9]
-
Protease and Phosphatase Inhibitor Cocktails: Add fresh to lysis buffer before use.
-
Wash Buffer: Co-IP Lysis Buffer or a buffer with higher salt concentration (e.g., lysis buffer with 0.5 M NaCl) for increased stringency.[10]
-
Elution Buffer: 2x Laemmli (SDS-PAGE sample) buffer or a gentle elution buffer (e.g., 0.1 M glycine, pH 2.5).
-
-
Equipment: Microcentrifuge, rotating wheel/platform, magnetic rack (for magnetic beads), Western Blotting apparatus.
B. Experimental Procedure
Step 1: Cell Lysate Preparation
-
Culture cells to approximately 80-90% confluency. If studying stimulus-dependent interactions, treat cells with the appropriate ligand (e.g., 5 ng/mL IL-1β or 1 µg/mL Pam3CSK4) for the desired time before harvesting.[10]
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[13]
-
Lyse the cells by adding ice-cold Co-IP Lysis Buffer supplemented with fresh protease and phosphatase inhibitors. A common starting point is 1 mL of buffer per 10 cm plate or T-75 flask.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.[9]
-
Transfer the supernatant (protein lysate) to a new tube. This is the input sample. Determine the protein concentration using a BCA or Bradford assay. A typical Co-IP requires 0.5-1.0 mg of total protein.[10][14]
Step 2: Pre-Clearing the Lysate (Optional but Recommended)
-
To the clarified lysate, add 20-30 µL of a 50% slurry of Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C to capture proteins that non-specifically bind to the beads.[14]
-
Pellet the beads by centrifugation (or using a magnetic rack) and carefully transfer the pre-cleared supernatant to a new tube.
Step 3: Immunoprecipitation
-
Set aside 20-50 µL of the pre-cleared lysate to serve as the "Input" or "Lysate" control for Western Blot analysis.
-
To the remaining lysate (e.g., 0.5 mg of protein), add 0.5-2 µg of the anti-IRAK4 primary antibody.[10]
-
In parallel, set up a negative control tube using an equivalent amount of isotype control IgG instead of the specific antibody.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
Step 4: Immune Complex Capture
-
Add 30-50 µL of a 50% slurry of Protein A/G beads to each IP reaction.
-
Incubate on a rotator for an additional 1-2 hours at 4°C to allow the beads to bind the antibody-protein complexes.[10]
Step 5: Washing
-
Collect the beads by centrifugation (e.g., 2,000 x g for 1 minute) or with a magnetic rack.[10] Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes on a rotator, and then pellet the beads.[10] Increasing the salt concentration (up to 0.5 M NaCl) in the wash buffer can help reduce non-specific binding.[10]
Step 6: Elution
-
After the final wash, carefully remove all supernatant.
-
Elute the bound proteins by resuspending the beads in 20-40 µL of 2x Laemmli buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins and release them from the beads.
-
Pellet the beads, and collect the supernatant which contains the immunoprecipitated proteins.
Step 7: Analysis by Western Blot
-
Load the eluates from the IRAK4 IP, the negative control IgG IP, and the "Input" sample onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the suspected interacting protein (prey).
-
To confirm a successful pulldown, probe a parallel blot (or strip and re-probe the same blot) with the anti-IRAK4 antibody.
-
A successful Co-IP is indicated by the presence of the prey protein in the IRAK4 IP lane but not in the negative control IgG lane. The input lane confirms the presence of the protein in the initial lysate.
Optimization and Troubleshooting
Table 2: Common Co-IP Issues and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal for Prey Protein | - Interaction is weak or transient.- Lysis buffer is too harsh.- Antibody epitope is masked by the interaction. | - Perform in-vivo crosslinking before lysis.- Use a gentler lysis buffer (e.g., lower detergent concentration).[15]- Try a different antibody targeting a different epitope of the bait protein.[12] |
| High Background / Non-specific Bands | - Insufficient washing or wash buffer is not stringent enough.- Too much antibody or lysate used.- Non-specific binding to beads. | - Increase the number of washes or the salt/detergent concentration in the wash buffer.[16][17]- Titrate the antibody and lysate amounts.- Ensure the pre-clearing step is performed effectively.[15] |
| Bait Protein Pulled Down, but Prey is Absent | - The two proteins do not interact under the tested conditions.- The interaction is stimulus-dependent.- Prey protein expression is very low. | - Confirm interaction with a reverse Co-IP (use prey antibody to pull down bait).- Ensure cells were properly stimulated if required.- Increase the amount of starting cell lysate.[15] |
| Heavy/Light Chains Obscure Protein of Interest | - The eluted antibody chains have a similar molecular weight to the target protein. | - Use IP/Co-IP specific secondary antibodies that do not recognize the heavy/light chains.- Covalently crosslink the antibody to the beads before incubation with lysate. |
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 7. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 9. IRAK4 inhibition: an effective strategy for immunomodulating peri-implant osseointegration via reciprocally-shifted polarization in the monocyte-macrophage lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. bioradiations.com [bioradiations.com]
- 13. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. kmdbioscience.com [kmdbioscience.com]
Application Notes and Protocols: IRAK4 Degraders in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) degraders in preclinical neurodegenerative disease models. The focus is on the therapeutic rationale, experimental execution, and data interpretation when targeting neuroinflammation, a key pathological feature in diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis.
Introduction: The Rationale for Targeting IRAK4 in Neurodegeneration
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a critical component in the progression of many neurodegenerative diseases.[1][2] This inflammatory response, while initially protective, can become chronic and contribute to neuronal damage through the excessive release of pro-inflammatory cytokines and other neurotoxic molecules.[3][4]
IRAK4 is a pivotal serine/threonine kinase that acts as a master regulator in the signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[5][6][7] These pathways are central to initiating the innate immune response. In the context of neurodegeneration, stimuli such as amyloid-β (Aβ) plaques in Alzheimer's disease can activate these receptors on microglia and astrocytes, leading to IRAK4-dependent signaling.[3][8] This activation results in the downstream activation of transcription factors like NF-κB, culminating in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[5][9]
Unlike traditional kinase inhibitors that only block the catalytic function of IRAK4, targeted protein degraders (e.g., PROTACs) eliminate the entire IRAK4 protein.[7][9] This dual-action approach ablates both the kinase and the non-catalytic scaffolding functions of IRAK4, offering a more complete and potentially more effective blockade of the inflammatory cascade.[7][10] The application of IRAK4 degraders in neurodegenerative disease models aims to reduce neuroinflammation, mitigate neuronal damage, and ultimately rescue cognitive and motor deficits.
IRAK4 Signaling Pathway in Neuroinflammation
The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade that drives neuroinflammation. An IRAK4 degrader physically links the IRAK4 protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome, effectively shutting down the pathway.
Application Data in Neurodegenerative Disease Models
Treatment of animal models of neurodegeneration with a selective IRAK4 degrader is hypothesized to reduce neuroinflammation, decrease neuronal damage, and improve functional outcomes. The following tables present representative quantitative data that could be expected from such studies.
Table 1: Representative Data on Pro-inflammatory Cytokines in an Alzheimer's Disease Mouse Model (e.g., 5xFAD) This table summarizes the expected reduction in key pro-inflammatory cytokines in the brain tissue of 5xFAD mice following chronic treatment with an IRAK4 degrader, as measured by ELISA.
| Treatment Group (n=10/group) | Brain IL-1β (pg/mg tissue) | Brain TNF-α (pg/mg tissue) |
| Wild-Type + Vehicle | 1.5 ± 0.4 | 3.2 ± 0.8 |
| 5xFAD + Vehicle | 8.9 ± 1.5 | 15.4 ± 2.9 |
| 5xFAD + IRAK4 Degrader | 2.1 ± 0.6 | 4.5 ± 1.1 |
| Data are presented as mean ± SEM. |
Table 2: Representative Data on Cognitive Improvement in the Morris Water Maze This table shows the expected improvement in spatial learning and memory in a neurodegenerative disease model after treatment with an IRAK4 degrader.
| Treatment Group (n=10/group) | Avg. Escape Latency (Day 5, seconds) | Time in Target Quadrant (Probe Trial, %) |
| Wild-Type + Vehicle | 15.2 ± 2.1 | 45.5 ± 5.3 |
| 5xFAD + Vehicle | 48.5 ± 6.3 | 18.2 ± 3.9 |
| 5xFAD + IRAK4 Degrader | 22.8 ± 3.5 | 38.9 ± 4.8 |
| Data are presented as mean ± SEM. |
Table 3: Representative Data on Target Engagement (IRAK4 Protein Reduction) This table demonstrates the efficacy of the degrader in reducing its target protein, IRAK4, in the brain tissue of treated animals, as measured by Western Blot analysis.
| Treatment Group (n=5/group) | IRAK4 Protein Level (% of Vehicle Control) |
| 5xFAD + Vehicle | 100 ± 8.5 |
| 5xFAD + IRAK4 Degrader | 8.2 ± 3.1 |
| Data are presented as mean ± SEM. |
Experimental Protocols and Workflows
The following section provides detailed protocols for key experiments involved in evaluating IRAK4 degraders in mouse models of neurodegenerative disease.
In Vivo Dosing and Sample Collection Workflow
This workflow outlines the typical process from animal model selection to tissue collection for downstream analysis.
Protocol: Assessment of Neuroinflammation by Immunohistochemistry (IHC)
This protocol is for staining brain sections to visualize and quantify microglial activation using the marker Iba1.[11][12][13]
Methodology:
-
Preparation: Use 40 µm free-floating brain sections from animals perfused with 4% paraformaldehyde (PFA).
-
Washing: Wash sections three times for 10 minutes each in phosphate-buffered saline (PBS).
-
Permeabilization: Incubate sections in PBS containing 0.3% Triton X-100 for 30 minutes at room temperature (RT) to permeabilize cell membranes.
-
Blocking: Block non-specific antibody binding by incubating sections in a blocking buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100) for 2 hours at RT.[12][13]
-
Primary Antibody: Incubate sections overnight at 4°C with the primary antibody (e.g., rabbit anti-Iba1, diluted 1:1000 in blocking buffer).[11][13]
-
Washing: The next day, wash sections three times for 10 minutes each in PBS.
-
Secondary Antibody: Incubate sections with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488, diluted 1:500 in blocking buffer) for 2 hours at RT, protected from light.
-
Final Washes: Wash sections three times for 10 minutes each in PBS, with a final rinse in distilled water.
-
Mounting: Carefully mount the sections onto charged glass slides and allow them to air dry briefly.
-
Coverslipping: Apply a drop of anti-fade mounting medium containing DAPI (to stain nuclei) and place a coverslip.
-
Imaging and Analysis: Acquire images using a confocal or fluorescence microscope. Analyze microglial morphology and density using image analysis software (e.g., ImageJ).
Protocol: Quantification of Cytokines by ELISA
This protocol describes how to measure the concentration of cytokines like IL-1β and TNF-α in brain homogenates.[14][15][16]
Methodology:
-
Sample Preparation: Homogenize a weighed piece of snap-frozen brain tissue (e.g., cortex or hippocampus) on ice in a suitable lysis buffer containing a protease inhibitor cocktail.[15]
-
Clarification: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.[15]
-
Supernatant Collection: Carefully collect the resulting supernatant, which contains the soluble proteins.
-
Protein Quantification: Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for normalization.[15]
-
ELISA Procedure: Perform a sandwich ELISA using a commercial kit specific for the cytokine of interest (e.g., mouse IL-1β). Follow the manufacturer's instructions precisely, which typically involve:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a biotinylated detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate (e.g., TMB) to produce a colorimetric signal.[16]
-
Stopping the reaction with a stop solution.
-
-
Data Acquisition: Measure the optical density at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve from the known concentrations of the standards. Use this curve to calculate the concentration of the cytokine in each sample. Normalize the cytokine concentration to the total protein concentration determined in step 4.
Protocol: Assessment of Spatial Memory with the Morris Water Maze (MWM)
The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.[17][18][19][20][21]
Methodology:
-
Apparatus Setup: Use a large circular pool (e.g., 1.5 m diameter) filled with water made opaque with non-toxic paint.[19] A small escape platform is submerged 1 cm below the water surface. The room should contain various stable visual (distal) cues.
-
Acquisition Phase (e.g., 5 days):
-
Conduct 4 trials per mouse per day.
-
For each trial, gently place the mouse into the water facing the wall at one of four randomized start positions.
-
Allow the mouse to swim for a maximum of 60-90 seconds to find the hidden platform.[20][21]
-
If the mouse fails to find the platform, gently guide it there.
-
Allow the mouse to remain on the platform for 15-30 seconds to observe the distal cues.[19][20]
-
Record the time to find the platform (escape latency) and the swim path using an automated tracking system.
-
-
Probe Trial (e.g., Day 6):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool from a novel start position and allow it to swim freely for 60 seconds.[21]
-
Record the swim path, the time spent in the target quadrant (where the platform used to be), and the number of times the mouse crosses the exact platform location.
-
-
Data Analysis: A reduction in escape latency across acquisition days indicates learning. In the probe trial, a significant preference for the target quadrant indicates robust spatial memory.
Protocol: Confirmation of Target Engagement by Western Blot
This protocol is used to quantify the amount of IRAK4 protein in brain tissue, confirming that the degrader is effectively reducing its target.[22][23]
Methodology:
-
Protein Extraction: Prepare protein lysates from brain tissue as described in the ELISA protocol (Steps 1-4).
-
SDS-PAGE: Separate proteins by size by loading equal amounts of total protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at RT in a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against IRAK4 (e.g., Rabbit anti-IRAK4, 1:1000 dilution) and a loading control (e.g., Mouse anti-GAPDH or β-Actin, 1:5000) in blocking buffer.[22]
-
Washing: Wash the membrane three times for 10 minutes each in TBST.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at RT with HRP-conjugated secondary antibodies (e.g., Goat anti-Rabbit HRP and Goat anti-Mouse HRP) diluted in blocking buffer.
-
Detection: After final washes in TBST, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system.
-
Quantification: Use densitometry software (e.g., ImageJ) to measure the intensity of the IRAK4 band and normalize it to the intensity of the corresponding loading control band. Compare the normalized values between treatment groups.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 5. Neuroinflammation, autoinflammation, splenomegaly and anemia caused by bi-allelic mutations in IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK4 - Wikipedia [en.wikipedia.org]
- 7. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degraders for Treating Inflammatory Diseases: Advances and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Increased IRAK-4 Kinase Activity in Alzheimer's Disease; IRAK-1/4 Inhibitor I Prevents Pro-inflammatory Cytokine Secretion but not the Uptake of Amyloid Beta by Primary Human Glia | Semantic Scholar [semanticscholar.org]
- 9. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kymeratx.com [kymeratx.com]
- 11. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 12. youtube.com [youtube.com]
- 13. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 14. pubcompare.ai [pubcompare.ai]
- 15. ELISA assay of cytokines in the brain tissues [bio-protocol.org]
- 16. h-h-c.com [h-h-c.com]
- 17. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 18. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mmpc.org [mmpc.org]
- 20. UC Davis - Morris Water Maze [protocols.io]
- 21. scantox.com [scantox.com]
- 22. IRAK4 (F7Y5H) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 23. IRAK4 Antibody (#4363) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Studying Innate Immunity Signaling Using PROTAC IRAK4 Degrader-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing PROTAC IRAK4 degrader-4 as a powerful tool to investigate the intricate signaling pathways of the innate immune system. The targeted degradation of IRAK4, a key kinase and scaffold protein, offers a distinct advantage over traditional kinase inhibition by ablating both of its functions, thus providing a more profound and durable suppression of inflammatory signaling.
Introduction to IRAK4 and PROTAC Technology
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical upstream mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs).[1][2] Upon ligand binding to these receptors, IRAK4 is recruited to the Myddosome complex, where it phosphorylates and activates downstream targets, leading to the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.[1][2]
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[3] A PROTAC molecule consists of a ligand that binds to the protein of interest (in this case, IRAK4), a linker, and a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[3] This approach not only inhibits the protein's function but removes the protein entirely, preventing any non-catalytic scaffolding activities.[4][5]
Mechanism of Action of this compound
The this compound induces the degradation of IRAK4, thereby blocking both its kinase and scaffolding functions. This dual action leads to a more comprehensive inhibition of TLR and IL-1R signaling pathways compared to small molecule kinase inhibitors.
References
Application Note: High-Dimensional Flow Cytometry for Profiling Immune Cell Populations Following Targeted IRAK4 Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in innate and adaptive immune signaling.[1][2] It plays a pivotal role in signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are essential for recognizing pathogens and initiating inflammatory responses.[3][4][5] Upon receptor activation, IRAK4 is recruited by the adaptor protein MyD88, leading to the formation of the "Myddosome" complex. This complex initiates signaling cascades that activate key transcription factors like NF-κB and AP-1, driving the production of pro-inflammatory cytokines and chemokines.[2][6]
Given its central role, IRAK4 is a compelling therapeutic target for a range of autoimmune and inflammatory diseases.[3] While traditional kinase inhibitors can block its catalytic activity, they fail to address IRAK4's crucial non-catalytic scaffolding function, which is also vital for signal propagation.[6][7] Targeted protein degradation, utilizing technologies like Proteolysis Targeting Chimeras (PROTACs), offers a superior therapeutic strategy by inducing the complete removal of the IRAK4 protein, thereby ablating both its kinase and scaffolding functions.[6][8][9] IRAK4 degraders, such as KT-474, have shown potent anti-inflammatory effects and are in clinical development.[4][5][8][10]
This application note provides detailed protocols for utilizing multi-color flow cytometry to analyze and quantify changes in immune cell populations following treatment with a targeted IRAK4 degrader. Flow cytometry is an indispensable tool for immunophenotyping, allowing for the precise identification and characterization of multiple immune cell subsets within a heterogeneous sample, providing critical insights into the compound's mechanism of action and its impact on the immune system.[11]
Signaling & Degradation Pathways
References
- 1. A critical role for the innate immune signaling molecule IRAK-4 in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kymera Therapeutics Presents Clinical Data from the Phase 1 Trial of IRAK4 Degrader, KT-474 (SAR444656), at the European Academy of Dermatology and Venereology Symposium - BioSpace [biospace.com]
- 5. First in China: Leadingtac's IND application for IRAK4 degrader accepted by US FDA-Shanghai Leadingtac Pharmaceutical Co., Ltd. [en.leadingtac.com]
- 6. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Kymera reports positive results from trial of IRAK4 degrader [clinicaltrialsarena.com]
- 9. kymeratx.com [kymeratx.com]
- 10. Discovery of the First Clinical Protein Degrader for the Treatment of Autoimmune Indications: Orally Bioavailable and Selective IRAK4 Degrader KT-474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Off-Target Effects of PROTAC IRAK4 Degrader-4
Welcome to the technical support center for PROTAC IRAK4 Degrader-4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues encountered during experiments with this degrader.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It functions by simultaneously binding to IRAK4 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of IRAK4, marking it for degradation by the proteasome.[1][2] This approach aims to eliminate both the kinase and scaffolding functions of IRAK4, offering a potential advantage over traditional kinase inhibitors.[3][4][5]
Q2: What are the potential off-target effects of this compound?
A2: Off-target effects can arise from several factors, including the binding of the IRAK4 warhead to other kinases or unintended degradation of proteins structurally similar to IRAK4 or proteins that interact with the recruited E3 ligase. For instance, pomalidomide-based E3 ligase recruiters have been associated with the degradation of zinc-finger (ZF) proteins. It is crucial to assess the selectivity of the degrader to ensure that the observed phenotype is a direct result of IRAK4 degradation. A comprehensive proteomics analysis is recommended to identify potential off-target proteins.[3]
Q3: How can I confirm that the degradation of IRAK4 is proteasome-dependent?
A3: To confirm proteasome-dependent degradation, you can pre-treat your cells with a proteasome inhibitor, such as MG-132 or epoxomicin, before adding this compound. If the degradation of IRAK4 is blocked or significantly reduced in the presence of the proteasome inhibitor, it confirms that the degradation is mediated by the proteasome.[6][7]
Q4: My this compound is not showing any degradation of IRAK4. What are the possible reasons?
A4: Several factors could contribute to a lack of IRAK4 degradation. These include poor cell permeability of the PROTAC, low expression levels of the target E3 ligase in the cell line being used, or issues with the formation of a stable ternary complex. It is also important to optimize the concentration and incubation time of the degrader.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No IRAK4 Degradation Observed | Poor cell permeability of the PROTAC. | Perform a cell permeability assay. If permeability is low, consider optimizing the linker or warheads of the PROTAC. |
| Low expression of the recruited E3 ligase in the cell model. | Confirm the expression level of the E3 ligase (e.g., Cereblon, VHL) in your cell line via western blot or qPCR. Select a cell line with higher E3 ligase expression if necessary. | |
| Inefficient ternary complex formation. | Perform a co-immunoprecipitation (Co-IP) or an in-vitro pull-down assay to assess the formation of the IRAK4-PROTAC-E3 ligase ternary complex.[9][10] | |
| Suboptimal PROTAC concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for IRAK4 degradation.[3] | |
| High Off-Target Protein Degradation | Lack of selectivity of the IRAK4 binder. | Perform a kinase profiling assay to assess the selectivity of the IRAK4 warhead against a panel of kinases. |
| "Off-target" activity of the E3 ligase recruiter. | If using a pomalidomide-based recruiter, assess the degradation of known off-targets like zinc-finger proteins. Consider using an alternative E3 ligase system. | |
| Formation of binary complexes leading to off-target effects. | Use biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the binding affinities of the PROTAC to both IRAK4 and the E3 ligase. | |
| Inconsistent Results Between Experiments | Variability in cell culture conditions. | Standardize cell passage number, confluency, and media composition. |
| Reagent instability. | Ensure proper storage and handling of the this compound and other reagents. Prepare fresh solutions for each experiment. | |
| Technical variability in western blotting. | Use a consistent loading control and ensure complete protein transfer. Quantify band intensities using densitometry from multiple biological replicates. |
Data Presentation
Table 1: Representative Kinase Selectivity Profile of an IRAK4 Degrader Warhead
| Kinase | % Inhibition at 1 µM |
| IRAK4 | 98% |
| IRAK1 | 45% |
| LRRK2 | 30% |
| FLT3 | 15% |
| JAK2 | 10% |
| SRC | 5% |
This table presents representative data and should be generated for the specific this compound being used.
Table 2: Representative Proteomics Data for Off-Target Analysis
| Protein | Log2 Fold Change (Degrader vs. Vehicle) | p-value |
| IRAK4 | -3.5 | <0.001 |
| ZFP91 | -1.8 | 0.02 |
| KDM4A | -0.5 | 0.15 |
| BRD4 | -0.2 | 0.35 |
This table shows hypothetical proteomics data. A comprehensive proteomics study is the gold standard for identifying off-target effects.[3]
Experimental Protocols
Western Blotting for IRAK4 Degradation
Objective: To quantify the level of IRAK4 protein following treatment with this compound.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against IRAK4 (e.g., Cell Signaling Technology #4363)[11]
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired amount of time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.[7]
-
Quantify protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IRAK4 and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the image using an imaging system and quantify band intensities.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the IRAK4-PROTAC-E3 ligase ternary complex in cells.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based buffer with protease inhibitors)
-
Antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or a tag on the protein of interest.
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluate by western blotting using antibodies against IRAK4 and the E3 ligase. An increased amount of IRAK4 in the PROTAC-treated sample compared to the control indicates ternary complex formation.[12][13]
Kinase Profiling Assay
Objective: To assess the selectivity of the this compound warhead against a panel of kinases.
Procedure: This is typically performed as a service by specialized companies (e.g., Promega, Thermo Fisher Scientific, Reaction Biology).[14][15][16] The general principle involves:
-
Incubating a panel of purified kinases with a fixed concentration of the compound (the IRAK4 binder portion of the PROTAC).
-
Initiating the kinase reaction by adding ATP and a specific substrate.
-
Measuring the kinase activity, often by quantifying the amount of ADP produced or substrate phosphorylated.
-
Calculating the percent inhibition of each kinase by the compound.
Cytotoxicity Assay
Objective: To evaluate the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
96-well plates
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.[17]
Visualizations
Caption: IRAK4 Signaling Pathway.
Caption: PROTAC Mechanism of Action.
Caption: Troubleshooting Workflow for No Degradation.
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 10. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - SG [thermofisher.com]
Optimizing linker length and composition for IRAK4 PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing Proteolysis Targeting Chimeras (PROTACs) against Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for an IRAK4 PROTAC?
An IRAK4 PROTAC is a heterobifunctional molecule designed to induce the degradation of the IRAK4 protein.[1] It consists of three components: a ligand that binds to IRAK4, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a chemical linker connecting the two.[1][2] By simultaneously binding to both IRAK4 and the E3 ligase, the PROTAC forms a ternary complex, which brings the E3 ligase in close proximity to IRAK4. This proximity facilitates the transfer of ubiquitin molecules to IRAK4, marking it for degradation by the cell's proteasome.[1][2] This approach aims to eliminate both the kinase and scaffolding functions of IRAK4.[1][2]
Q2: How does linker length and composition affect IRAK4 PROTAC efficacy?
The linker plays a critical role in the efficacy of an IRAK4 PROTAC by influencing the formation and stability of the IRAK4-PROTAC-E3 ligase ternary complex.[1][2] An optimal linker length is crucial; if it's too short, it may cause steric hindrance, preventing the simultaneous binding of IRAK4 and the E3 ligase.[1] Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination. The composition of the linker, including its rigidity and hydrophilicity, also impacts the PROTAC's physicochemical properties, such as cell permeability and solubility.
Q3: Which E3 ligases are commonly recruited for IRAK4 PROTACs?
Commonly used E3 ligases for PROTAC design in general, and also applicable to IRAK4, include Cereblon (CRBN) and Von Hippel-Lindau (VHL).[2] The choice of E3 ligase can influence the degradation profile and should be empirically tested.
Q4: What are the key assays to evaluate the performance of an IRAK4 PROTAC?
The key assays for evaluating an IRAK4 PROTAC include:
-
Degradation Assays (Western Blot or ELISA): To quantify the reduction in IRAK4 protein levels in cells treated with the PROTAC.[3][4]
-
Ternary Complex Formation Assays: To confirm that the PROTAC can induce the formation of the IRAK4-PROTAC-E3 ligase complex.
-
Cell Viability Assays: To assess the cytotoxic effects of the PROTAC on cells.[3][4]
-
Target Engagement Assays: To confirm that the PROTAC binds to IRAK4 and the E3 ligase.
-
Downstream Signaling Assays: To measure the inhibition of IRAK4-mediated signaling pathways (e.g., NF-κB activation).[1]
Troubleshooting Guides
Issue 1: Low or No IRAK4 Degradation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Ternary Complex Formation due to Suboptimal Linker Length | Synthesize and test a series of PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths). | Identification of a PROTAC with an optimal linker length that shows improved IRAK4 degradation. |
| Poor Cell Permeability of the PROTAC | Modify the linker to improve physicochemical properties. For example, replace a hydrophobic alkyl linker with a more hydrophilic PEG linker, or incorporate rigid elements like spirocycles to potentially improve permeability.[2] | Enhanced IRAK4 degradation due to increased intracellular concentration of the PROTAC. |
| Incorrect E3 Ligase Choice for the Cellular Context | If using a VHL-based PROTAC, test a CRBN-based version, and vice versa. Ensure the chosen cell line expresses sufficient levels of the recruited E3 ligase. | One E3 ligase may be more effective than another in a particular cell type, leading to improved degradation. |
| PROTAC is a Substrate for Efflux Pumps | Co-incubate the cells with your PROTAC and a known efflux pump inhibitor. | If degradation is observed in the presence of the inhibitor, it suggests that efflux is a problem that needs to be addressed in the PROTAC design. |
Issue 2: High Off-Target Effects or Cellular Toxicity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Promiscuous Binding of the IRAK4 Ligand | Confirm the selectivity of the IRAK4 warhead using kinase profiling assays. If necessary, redesign the warhead to be more selective for IRAK4. | Reduced off-target effects and toxicity. |
| "Hook Effect" Leading to Non-Specific Toxicity at High Concentrations | Perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for degradation without toxicity. The "hook effect" can lead to reduced degradation at very high concentrations due to the formation of binary complexes instead of the desired ternary complex. | A bell-shaped dose-response curve for degradation, allowing for the selection of an optimal concentration range. |
| Instability of the PROTAC Leading to Toxic Metabolites | Assess the metabolic stability of the PROTAC in liver microsomes. Modify the linker or ligands to improve stability. | Increased PROTAC stability and reduced formation of potentially toxic byproducts. |
Quantitative Data Summary
| PROTAC | Warhead | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) |
| Compound 3 | PF-06650833 analog | VHL | Alkyl | 12 | PBMCs | ~3000 | ~50 |
| Compound 8 | PF-06650833 analog | VHL | Alkyl | 12 | PBMCs | 259 | >50 |
| Compound 9 | PF-06650833 analog | VHL | Spirocyclic Pyrimidine | Not specified | PBMCs | 151 | >50 |
| FIP22 | Not specified | CRBN | Rigid Linker | Not specified | Not specified | 3.2 | Not specified |
| DE5 | Not specified | CRBN | Flexible Linker | Not specified | Not specified | 368 | Not specified |
Data synthesized from multiple sources.[2][5]
Experimental Protocols
Protocol 1: IRAK4 Degradation Assay by Western Blot
-
Cell Culture and Treatment:
-
Plate cells (e.g., OCI-LY10 or TMD8) at a suitable density in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the IRAK4 PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IRAK4 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the IRAK4 band intensity to the loading control.
-
Calculate the percentage of IRAK4 degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.
-
Protocol 2: Ternary Complex Formation Assay using AlphaLISA
This protocol is a general guideline and requires optimization for specific proteins and PROTACs.
-
Reagent Preparation:
-
Reconstitute and dilute recombinant tagged IRAK4 (e.g., GST-tagged) and E3 ligase complex (e.g., Flag-tagged CRBN/DDB1) in AlphaLISA buffer.
-
Prepare a serial dilution of the IRAK4 PROTAC.
-
-
Assay Procedure:
-
In a 384-well plate, add the IRAK4 protein, E3 ligase complex, and PROTAC at their final desired concentrations.
-
Incubate for 1 hour at room temperature to allow for ternary complex formation.
-
Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-Flag).
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The AlphaLISA signal is proportional to the amount of ternary complex formed.
-
Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is typically observed due to the "hook effect."
-
Visualizations
Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.
Caption: General mechanism of action for an IRAK4 PROTAC.
Caption: Experimental workflow for optimizing IRAK4 PROTACs.
References
- 1. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PROTAC Degradation of IRAK4 for the Treatment of Neurodegenerative and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor degradation efficiency of IRAK4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the degradation efficiency of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not observing any degradation of IRAK4 after treating my cells with a PROTAC. What are the potential causes and how can I troubleshoot this?
A1: Lack of IRAK4 degradation can stem from several factors, ranging from the experimental setup to the reagents used. Here is a step-by-step troubleshooting guide:
-
Confirm the Degradation Pathway: The most common method for targeted IRAK4 degradation is through the ubiquitin-proteasome system, often mediated by Proteolysis Targeting Chimeras (PROTACs) that recruit an E3 ligase.[1][2][3][4] To confirm if this pathway is active in your system, you can perform co-treatment experiments with inhibitors.
-
Proteasome Inhibition: Pre-treat your cells with a proteasome inhibitor like MG132 before adding your IRAK4 degrader. If the degradation is proteasome-dependent, you should see a rescue of IRAK4 levels.[1][5]
-
E3 Ligase Inhibition: IRAK4 PROTACs commonly utilize E3 ligases such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[5][6][7] Co-treatment with a high concentration of an appropriate E3 ligase ligand (e.g., thalidomide for CRBN) should competitively inhibit the PROTAC and prevent IRAK4 degradation.[1][7]
-
-
Optimize PROTAC Concentration and Treatment Time:
-
Dose-Response: Perform a dose-response experiment to determine the optimal concentration of your PROTAC. Sub-optimal concentrations may not effectively induce degradation. The half-maximal degradation concentration (DC50) for effective IRAK4 degraders can be in the low nanomolar range.[1][4]
-
Time Course: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal treatment duration. The kinetics of degradation can vary between cell lines and compounds.
-
-
Cell Line Considerations: The expression levels of the target protein (IRAK4) and the specific E3 ligase can vary between cell types, which can impact degradation efficiency.
-
Endogenous Protein Levels: Confirm the baseline expression of IRAK4 in your chosen cell line using Western blotting.
-
E3 Ligase Expression: Ensure that the E3 ligase your PROTAC is designed to recruit is expressed in your cell line.
-
-
PROTAC Integrity and Design:
-
Compound Stability: Ensure the stability and purity of your PROTAC.
-
PROTAC Design: The linker length and the choice of E3 ligase ligand are critical for the formation of a stable ternary complex (IRAK4-PROTAC-E3 ligase).[7] If you have access to multiple PROTACs with different linkers or E3 ligase ligands, testing them in parallel can be informative.[5][6]
-
Q2: My IRAK4 degradation is inconsistent or only partial. How can I improve the efficiency and reproducibility?
A2: Partial or inconsistent degradation can be frustrating. Here are some factors to consider for improving your results:
-
Review Experimental Parameters:
-
Cell Confluency: Ensure that you are seeding cells at a consistent density and that they are in the logarithmic growth phase at the time of treatment.
-
Reagent Preparation: Prepare fresh dilutions of your PROTAC and inhibitors for each experiment to avoid issues with compound degradation.
-
Assay Variability: Minimize variability in your detection method (e.g., Western blotting) by ensuring consistent protein loading and using a reliable loading control.
-
-
Ternary Complex Formation: The efficiency of degradation is dependent on the formation of a stable ternary complex between IRAK4, the PROTAC, and the E3 ligase.[7] The "hook effect" can sometimes be observed with PROTACs, where very high concentrations can inhibit the formation of the ternary complex, leading to reduced degradation. A full dose-response curve is essential to identify the optimal concentration range.
-
Cellular Response: It's possible that the remaining IRAK4 is sufficient to carry out its signaling function, or that the cell is compensating for the protein loss.[8] Consider downstream functional assays to correlate the level of degradation with a biological effect.
Q3: How do I know if the observed effect is due to IRAK4 degradation and not just kinase inhibition?
A3: This is a critical question, as IRAK4 has both kinase and scaffolding functions.[2][3][9] Many PROTACs are designed using a kinase inhibitor as the warhead to bind to IRAK4.
-
Use Proper Controls:
-
Kinase Inhibitor Control: Compare the effects of your IRAK4 degrader with a corresponding IRAK4 kinase inhibitor that does not induce degradation.[1] This will help you differentiate between the effects of kinase inhibition alone and the combined loss of kinase and scaffolding functions.
-
Inactive Epimer Control: If available, use an inactive enantiomer or version of your PROTAC that cannot bind to the E3 ligase.[5] This control should still bind to IRAK4 and inhibit its kinase activity but will not induce degradation.
-
-
Assess Downstream Signaling: The scaffolding function of IRAK4 is crucial for the formation of the Myddosome complex and subsequent NF-κB activation.[2][10][11] Degrading IRAK4 should block both kinase-dependent and scaffold-dependent signaling pathways, while a kinase inhibitor will only affect the former.[1][12] You can measure the activation of downstream targets like NF-κB (e.g., p65 phosphorylation and nuclear translocation) to assess the impact on the scaffolding function.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for well-characterized IRAK4 degraders.
Table 1: In Vitro Degradation Potency of IRAK4 Degraders
| Degrader | Cell Line | DC50 (nM) | Reference |
| KT-474 | RAW 264.7 | 4.034 ± 0.243 | [1][4] |
| KT-474 | OCI-LY10 | 2 | [1] |
| Compound 9 | PBMCs | 151 | [1][5] |
| Compound 9 | Dermal Fibroblasts | 36 | [5] |
| Degrader-5 | HEK-293T | 405 | [1] |
Key Experimental Protocols
Protocol 1: Confirmation of Proteasome-Dependent Degradation
This protocol is designed to verify that the degradation of IRAK4 by a PROTAC is mediated by the proteasome.
Materials:
-
Cells of interest (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
IRAK4 PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
DMSO (vehicle control)
-
Lysis buffer
-
Reagents and equipment for Western blotting
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency.
-
Prepare stock solutions of the IRAK4 PROTAC and MG132 in DMSO.
-
Pre-treat the cells with a final concentration of 10 µM MG132 for 2 hours. Include a vehicle control group (DMSO only).
-
After the pre-treatment, add the IRAK4 PROTAC at the desired concentration to the MG132-treated cells and a separate group of cells that were not pre-treated. Also, include a vehicle control group that receives only DMSO.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Perform Western blotting to analyze the levels of IRAK4. Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Expected Outcome: In the cells treated with the IRAK4 PROTAC alone, a significant decrease in IRAK4 levels should be observed. In the cells pre-treated with MG132, the degradation of IRAK4 should be blocked, and the IRAK4 levels should be comparable to the control group.[1]
Protocol 2: Confirmation of E3 Ligase-Dependent Degradation
This protocol is used to confirm the involvement of a specific E3 ligase (e.g., Cereblon) in the PROTAC-mediated degradation of IRAK4.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
IRAK4 PROTAC (CRBN-based)
-
Cereblon ligand (e.g., thalidomide or pomalidomide)
-
DMSO (vehicle control)
-
Lysis buffer
-
Reagents and equipment for Western blotting
Procedure:
-
Seed cells as described in Protocol 1.
-
Prepare stock solutions of the IRAK4 PROTAC and the CRBN ligand in DMSO.
-
Pre-treat the cells with a high concentration of the CRBN ligand (e.g., 10 µM thalidomide) for 2 hours. Include a vehicle control group.[1][7]
-
Add the IRAK4 PROTAC at its optimal degradation concentration to the pre-treated cells and a control group without the CRBN ligand.
-
Incubate for the determined optimal treatment time.
-
Lyse the cells and perform Western blotting for IRAK4 and a loading control.
-
Expected Outcome: The degradation of IRAK4 should be significantly reduced or completely blocked in the cells pre-treated with the CRBN ligand, as it competitively binds to CRBN and prevents the formation of the IRAK4-PROTAC-CRBN ternary complex.[1][7]
Visualizations
Caption: IRAK4 Signaling Pathway.
Caption: Troubleshooting Workflow for Poor IRAK4 Degradation.
References
- 1. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IRAK4 - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 12. kymeratx.com [kymeratx.com]
Navigating the "Hook Effect": A Technical Support Center for PROTAC Researchers
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes the paradoxical observation where the efficacy of a PROTAC in degrading its target protein decreases at high concentrations.[1][2] This results in a characteristic "bell-shaped" or "U-shaped" dose-response curve, where maximum degradation is observed at an optimal intermediate concentration, with reduced degradation at both lower and higher concentrations.[3][4] This phenomenon arises from the formation of non-productive binary complexes between the PROTAC and either the target protein or the E3 ligase, which predominate at high PROTAC concentrations and prevent the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase) necessary for ubiquitination and subsequent degradation.[1][2]
Q2: Why is it important to identify and understand the hook effect?
A2: Failing to recognize the hook effect can lead to the misinterpretation of experimental results. A potent PROTAC might be mistakenly classified as inactive if tested at concentrations that are too high, falling on the right side of the bell-shaped curve where degradation is minimal.[2] Understanding the hook effect is crucial for accurately determining key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies and lead optimization.[3][5]
Q3: What are the key experimental readouts to characterize the hook effect?
A3: The primary experimental readouts to characterize the hook effect are the DC50 and Dmax .
-
DC50 (Half-maximal Degradation Concentration): The concentration of a PROTAC at which 50% of the target protein is degraded.[6]
-
Dmax (Maximum Degradation): The maximum percentage of target protein degradation achievable with a given PROTAC.[6]
A pronounced hook effect will manifest as a significant decrease in the percentage of degradation after reaching the Dmax.
Q4: What factors can influence the magnitude of the hook effect?
A4: Several factors can influence the onset and severity of the hook effect, including:
-
PROTAC Concentration: This is the most direct contributor, with high concentrations favoring binary complex formation.[1]
-
Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the E3 ligase can play a role.
-
Cooperativity: Positive cooperativity, where the binding of one protein partner increases the affinity for the other, can help stabilize the ternary complex and mitigate the hook effect.[7][8]
-
Cellular Context: Factors such as the expression levels of the target protein and the E3 ligase, as well as cellular efflux pump activity, can influence the intracellular concentration of the PROTAC and thus the hook effect.[9]
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing the hook effect in your PROTAC experiments.
Issue 1: I observe a bell-shaped dose-response curve in my degradation assay.
This is a classic indicator of the hook effect.
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell shape. It is recommended to use at least 8-10 concentrations with half-log dilutions to accurately determine the optimal concentration for maximal degradation.
-
Re-evaluate DC50 and Dmax: Use a non-linear regression model that can accommodate a biphasic or bell-shaped curve to accurately calculate the DC50 and Dmax. Standard sigmoidal models are not appropriate for data exhibiting a hook effect.[3][10]
-
Perform a Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at the optimal concentration and at a higher, "hooked" concentration. This can help understand the kinetics of degradation and ternary complex formation.
Issue 2: My PROTAC shows weak or no degradation at concentrations where I expect it to be active.
This could be due to testing at a concentration that falls within the hook effect region.
Troubleshooting Steps:
-
Test a Broader and Lower Concentration Range: As a first step, test a much wider range of concentrations, including significantly lower ones (e.g., in the nanomolar or even picomolar range). It's possible the optimal degradation concentration is much lower than initially anticipated.[2]
-
Assess Ternary Complex Formation: Utilize biophysical assays to directly measure the formation of the ternary complex at different PROTAC concentrations. Techniques like AlphaLISA, FRET, or SPR can provide direct evidence of ternary complex formation and help identify the optimal concentration range.
-
Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations, potentially masking the true degradation potential. Consider performing cell permeability assays if degradation is consistently low across all tested concentrations.
Issue 3: How can I mitigate the hook effect in my experiments?
Troubleshooting Steps:
-
Enhance Cooperativity: Rational design of the PROTAC linker can introduce favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity.[7] This stabilizes the ternary complex, making it more favorable than the binary complexes even at higher concentrations.
-
Optimize the Linker: The length and composition of the linker are critical for optimal ternary complex formation. Systematically varying the linker can help identify a PROTAC with a reduced hook effect.
-
Consider Trivalent PROTACs: In some cases, trivalent PROTACs have been shown to enhance protein degradation and potentially reduce the hook effect, although this is not universally true and is influenced by other factors.[9]
-
Utilize Nano-PROTACs: Encapsulating PROTACs in nanoparticles can control their release and local concentration, potentially mitigating the hook effect and improving in vivo efficacy.[11]
Quantitative Data Summary
The following tables summarize key quantitative parameters from hypothetical PROTAC experiments to illustrate the hook effect.
Table 1: Dose-Response Data for PROTAC-A Exhibiting a Hook Effect
| PROTAC-A Concentration (nM) | % Target Protein Degradation |
| 0.1 | 15 |
| 1 | 45 |
| 10 | 85 (Dmax) |
| 100 | 60 |
| 1000 | 25 |
| 10000 | 10 |
Table 2: Comparison of DC50 and Dmax for PROTACs with and without a Pronounced Hook Effect
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| PROTAC-A | 5 | 85 | Pronounced hook effect above 10 nM |
| PROTAC-B | 8 | 90 | Minimal hook effect up to 10 µM |
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol outlines the general steps for assessing target protein degradation via Western blotting.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (and vehicle control) for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
-
Protocol 2: AlphaLISA for Ternary Complex Formation
This protocol provides a general framework for using AlphaLISA to detect the formation of the PROTAC-induced ternary complex.[12][13][14]
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
Prepare solutions of the tagged target protein (e.g., GST-tagged) and the tagged E3 ligase (e.g., FLAG-tagged) in assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions. Include controls with no PROTAC and no proteins.
-
Incubate the plate to allow for ternary complex formation.
-
-
Bead Addition:
-
Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) to the wells.
-
Incubate the plate in the dark to allow for bead-protein binding.
-
-
Signal Detection:
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.
-
Visualizations
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Caption: The mechanism underlying the PROTAC hook effect.
Caption: A typical experimental workflow for PROTAC characterization.
Caption: A decision tree for troubleshooting the PROTAC hook effect.
References
- 1. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 4. biorxiv.org [biorxiv.org]
- 5. A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. marinbio.com [marinbio.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing a ternary complex assay with AlphaLISA Toolbox reagents for targeted protein degradation applications | Revvity [revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. SLAS2024 [slas2024.eventscribe.net]
Strategies to improve the oral bioavailability of IRAK4 degraders
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding strategies to improve the oral bioavailability of IRAK4 degraders.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IRAK4 degrader shows potent in vitro degradation but has very low oral bioavailability. What are the common underlying issues?
A: Low oral bioavailability for IRAK4 degraders, which are a type of Proteolysis-Targeting Chimera (PROTAC), is a common challenge. These molecules often fall into the "beyond Rule of Five" (bRo5) space due to their high molecular weight.[1][2] The primary issues are typically:
-
Poor Aqueous Solubility: The complex, large structure of degraders often leads to low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[3][4]
-
Low Intestinal Permeability: High molecular weight, a large polar surface area, and a high number of rotatable bonds can hinder the molecule's ability to pass through the intestinal epithelial barrier.[5][6]
-
High Metabolic Clearance: Degraders can be susceptible to rapid metabolism in the gut wall or liver (first-pass metabolism), reducing the amount of active compound that reaches systemic circulation.[5][7]
-
Efflux Transporter Activity: The molecule may be recognized and pumped out of intestinal cells by efflux transporters like P-glycoprotein (P-gp/MDR1), significantly limiting net absorption.[8]
Q2: How can I improve the aqueous solubility of my IRAK4 degrader?
A: Improving solubility is a critical first step. Consider these strategies:
-
Formulation Approaches:
-
Amorphous Solid Dispersions (ASDs): Techniques like spray drying or hot-melt extrusion can create higher-energy amorphous forms of the drug dispersed in a polymer, which can enhance dissolution rates.[4][6]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve solubility and leverage lipid absorption pathways.[9]
-
Particle Size Reduction: Nano-milling increases the surface area of the drug particles, which can improve the dissolution rate.[4][6]
-
-
Chemical Modifications:
Q3: My degrader has poor membrane permeability. What molecular modifications can I explore?
A: Enhancing permeability is key to improving absorption. Focus on modifying the molecule's physicochemical properties.
-
Reduce Hydrogen Bond Donors (HBDs): The number of HBDs is a critical factor impacting oral absorption. Systematically removing or masking HBDs, for instance on the IRAK4 ligand, can significantly improve permeability, although this may sometimes negatively impact target binding affinity and requires careful balancing.[8][11]
-
Promote Intramolecular Hydrogen Bonding (IMHB): Designing the molecule to form internal hydrogen bonds can shield polar groups, reducing the polar surface area and creating a more compact, "ball-like" conformation that is more favorable for membrane passage.[3][10]
-
Linker Modification: Replacing flexible, polar linkers (like PEG) with more rigid or hydrocarbon-based linkers (e.g., a 1,4-disubstituted phenyl ring) has been shown to improve permeability.[5] Avoid multiple amide motifs in the linker structure to preserve permeability.[5]
Q4: My IRAK4 degrader is a substrate for the P-gp (MDR1) efflux pump. How can I address this?
A: High efflux is a major barrier to oral absorption.
-
Structural Modification: The same strategies that improve passive permeability, such as reducing HBDs and promoting IMHB, can also reduce recognition by efflux pumps.[8]
-
Co-administration with Inhibitors: While not a solution for the molecule itself, co-dosing with a P-gp inhibitor can be used in preclinical studies to confirm that efflux is the primary barrier to absorption.[9]
-
Ligand and Linker Optimization: Subtle changes to the linker attachment points or the structure of the ligands can alter the molecule's conformation and reduce its affinity for efflux transporters.[5]
Q5: How does the choice of E3 ligase ligand affect oral bioavailability?
A: The E3 ligase ligand is a major determinant of the degrader's overall properties.
-
Cereblon (CRBN) vs. von Hippel-Lindau (VHL): Ligands for CRBN (e.g., derivatives of thalidomide) are generally smaller and have more "drug-like" properties compared to the larger, more peptide-like VHL ligands.[3][12] Consequently, CRBN-recruiting degraders often have a better starting point for achieving oral bioavailability. The first two PROTACs to enter Phase II clinical trials both utilize the CRBN E3 ligase.[3]
-
Novel Ligands: The discovery of smaller, more potent E3 ligase ligands is an active area of research that aims to improve the ADME properties of degraders.[3]
Q6: Are there any non-traditional strategies I should consider?
A: Yes, a few other factors can be influential.
-
Food Effect: For compounds with low aqueous solubility, administration with food can improve absorption.[3] The presence of bile salts in the fed state can help solubilize the drug.[3][7] Clinical trials for some PROTACs like ARV-110 and ARV-471 specified administration with food.[3] The IRAK4 degrader KT-474 also showed increased bioavailability when administered with a high-fat meal.[13]
-
Prodrug Strategy: A prodrug can be designed to improve solubility and/or permeability. For instance, adding a lipophilic group to the CRBN ligand has shown early promise in improving bioavailability.[7][10] However, this can also increase the molecular weight, adding further challenges.[5]
Data Summary Tables
Table 1: Physicochemical and Pharmacokinetic Properties of Selected IRAK4 Degraders This table highlights how modifications to degrader structure impact key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. Data is based on preclinical studies.
| Compound | Key Structural Features | Permeability (Papp A→B) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Human/Rat Microsomal Stability (CLint, mL/min/mg) | Oral Bioavailability (F%) (Species) | Reference |
| Compound 6 | IRAK4 ligand + 12 Å flexible linker + CRBN ligand | 4.8 | 35 | HLM: 0.02 / RLM: 0.04 | 2% (Rat) | [8] |
| KT-474 | Optimized IRAK4 ligand and linker | - | - | - | - | [14] |
| CFT1946 | BRAF V600E Degrader (Example of high F%) | - | - | - | 89% (Rat) | [12] |
Note: Specific quantitative ADME data for KT-474 from initial discovery stages is not fully detailed in the provided references, but it is described as an orally bioavailable clinical candidate.[14] CFT1946 is included as a benchmark example of a highly orally bioavailable degrader.
Table 2: Clinical Pharmacodynamic Data for KT-474 This table shows the level of IRAK4 degradation achieved in humans at different oral doses.
| Dose Regimen (Single Dose) | Maximum IRAK4 Degradation (Nadir) in PBMCs | Measurement Method | Reference |
| 25 mg | 49% | Flow Cytometry | [13] |
| 75 mg | - | - | [13] |
| 150 mg | - | - | [13] |
| 300 mg | - | - | [13] |
| 600 mg | - | - | [13] |
| 1000 mg | - | - | [13] |
| 1600 mg | 93% | Flow Cytometry | [13] |
Note: Degradation was dose-dependent, with maximal reduction seen by 48 hours.[13] A more sensitive mass spectrometry method showed mean reductions at nadir ranging from 26% to 96% across the single-dose range.[13]
Visual Diagrams
Caption: IRAK4 is a critical kinase in the TLR/IL-1R signaling pathway that leads to NF-κB activation.
Caption: Mechanism of action for an IRAK4 degrader, leading to proteasomal degradation.
Caption: A workflow for troubleshooting poor oral bioavailability of IRAK4 degraders.
Key Experimental Protocols
1. Caco-2 Permeability Assay
-
Purpose: To assess the intestinal permeability of a compound and determine if it is a substrate of efflux pumps like P-gp.
-
Methodology:
-
Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for ~21 days until they form a differentiated, polarized monolayer that mimics the intestinal epithelium.
-
The test compound is added to either the apical (A, top) or basolateral (B, bottom) chamber.
-
Samples are taken from the opposite chamber at various time points.
-
The concentration of the compound is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both directions (A→B and B→A).
-
-
Data Interpretation:
-
Papp (A→B): Indicates the rate of absorption. Higher values are better.
-
Efflux Ratio (ER): Calculated as Papp (B→A) / Papp (A→B). An ER > 2-3 suggests the compound is subject to active efflux.
-
2. Microsomal Stability Assay
-
Purpose: To evaluate a compound's susceptibility to metabolism by liver enzymes (first-pass metabolism).
-
Methodology:
-
The test compound is incubated with liver microsomes (human or animal, e.g., HLM, RLM) which contain key metabolic enzymes like Cytochrome P450s.
-
The reaction is initiated by adding the cofactor NADPH.[8]
-
Aliquots are taken at different time points and the reaction is quenched.
-
The concentration of the remaining parent compound is measured by LC-MS/MS.
-
-
Data Interpretation:
-
The rate of disappearance of the compound is used to calculate the in vitro intrinsic clearance (CLint). A lower CLint value indicates greater metabolic stability.
-
3. In Vivo Pharmacokinetic (PK) Study
-
Purpose: To determine the key pharmacokinetic parameters of a degrader in a living organism, including its oral bioavailability.
-
Methodology:
-
Two groups of animals (typically rats or mice) are used.
-
One group receives the compound intravenously (IV) at a specific dose (e.g., 2 mg/kg).[8]
-
The second group receives the compound orally (PO) at a higher dose (e.g., 5 mg/kg).[8]
-
Blood samples are collected at multiple time points after dosing for both groups.
-
Plasma concentrations of the compound are determined using LC-MS/MS.
-
-
Data Interpretation:
-
The Area Under the Curve (AUC) is calculated from the plasma concentration-time profile for both IV and PO routes.
-
Oral Bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100. This percentage represents the fraction of the oral dose that reaches systemic circulation.
-
References
- 1. Frontiers | Grand challenges in oral drug delivery [frontiersin.org]
- 2. Grand challenges in oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. pci.com [pci.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Targeted protein degraders: transforming oral therapeutics [manufacturingchemist.com]
- 7. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs© - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of the First Clinical Protein Degrader for the Treatment of Autoimmune Indications: Orally Bioavailable and Selective IRAK4 Degrader KT-474 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PROTAC-Induced E3 Ligase Auto-Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and answers to frequently asked questions regarding the phenomenon of PROTAC-induced E3 ligase auto-degradation.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My PROTAC is causing significant degradation of its recruiting E3 ligase. How can I confirm and quantify this effect?
Answer: Observing the loss of your recruited E3 ligase is a critical step. To confirm and quantify this, a combination of targeted and global proteomics approaches is recommended.
Recommended Experimental Workflow:
-
Western Blotting: This is the most direct method to initially observe and semi-quantify the reduction in E3 ligase levels. Run lysates from cells treated with your PROTAC at various concentrations and time points and probe with validated antibodies against the target protein, the recruited E3 ligase (e.g., VHL, CRBN), and a loading control (e.g., GAPDH, Tubulin).[1][2]
-
Quantitative Mass Spectrometry (MS): For a more precise and unbiased quantification, employ proteome-wide MS analysis. This will not only confirm the degradation of your intended E3 ligase but also reveal the global impact on the proteome, identifying any off-target effects.[3][4][5] Techniques like Tandem Mass Tagging (TMT) allow for multiplexed comparison of protein abundance across different treatment conditions.[4]
-
Densitometry Analysis: Quantify the band intensity from your Western blots using software like ImageJ to estimate the percentage of degradation relative to a vehicle control.
-
Dose-Response Curves: Perform a dose-response experiment and calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) for both your protein of interest (POI) and the E3 ligase. This provides a quantitative comparison of their degradation profiles.
Caption: Experimental workflow for confirming and quantifying E3 ligase auto-degradation.
Question 2: My results show E3 ligase auto-degradation. What are the primary strategies to mitigate this?
Answer: Mitigating E3 ligase auto-degradation primarily involves re-engineering the PROTAC molecule. The goal is to shift the equilibrium from forming an E3-PROTAC-E3 complex towards the desired POI-PROTAC-E3 ternary complex.
Primary Mitigation Strategies:
-
Linker Optimization: The linker is a critical determinant of ternary complex geometry and stability.[6]
-
Vary Linker Length: Systematically synthesize and test PROTACs with different linker lengths. Studies have shown that an optimal linker length exists for efficient degradation of the target protein, and deviating from this can sometimes lead to unwanted effects like auto-degradation.[2][7][8][9]
-
Modify Linker Rigidity/Composition: Alter the chemical nature of the linker (e.g., using PEG vs. alkyl chains, introducing rigid moieties) to change its flexibility. This can disfavor the protein-protein interactions required for the E3-PROTAC-E3 complex.[6]
-
-
Modify Attachment Points: Changing the position where the linker connects to the E3 ligase ligand or the POI ligand can dramatically alter the resulting ternary complex conformation, potentially reducing auto-degradation.[8]
-
Modulate Binding Affinities: While counterintuitive, extremely high affinity for the E3 ligase is not always beneficial. Modulating the binding affinity of the E3 ligase ligand can sometimes disfavor the formation of unproductive binary or auto-degradation complexes.
-
Switch E3 Ligase System: If optimization fails, consider redesigning the PROTAC to recruit a different E3 ligase. There are over 600 E3 ligases in humans, and expanding beyond the commonly used VHL and CRBN may provide a solution.[10][11]
Caption: Key PROTAC design parameters that can be modified to reduce E3 ligase auto-degradation.
Frequently Asked Questions (FAQs)
What is PROTAC-induced E3 ligase auto-degradation?
PROTACs function by forming a ternary complex between a target protein (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[12] However, under certain conditions, a PROTAC can induce the formation of a ternary complex consisting of two E3 ligase molecules (E3-PROTAC-E3). This leads to one E3 ligase ubiquitinating the other, resulting in its degradation. This process is known as auto-degradation. While this is the intended mechanism for "homo-PROTACs," it is an undesirable side effect for standard hetero-PROTACs.[13][14]
Caption: Competing mechanisms of intended POI degradation versus E3 ligase auto-degradation.
Are certain E3 ligases more prone to auto-degradation?
Yes, the susceptibility to auto-degradation can depend on the specific E3 ligase. Much of the research has focused on the two most commonly recruited E3 ligases, Cereblon (CRBN) and von Hippel-Lindau (VHL).[13] Studies have successfully designed hetero-dimerizing PROTACs that link a VHL ligand to a CRBN ligand, demonstrating that one E3 ligase can be hijacked to preferentially degrade the other.[15] This suggests inherent differences in their ability to be ubiquitinated and degraded in such a context. Factors like the availability of surface-exposed lysine residues for ubiquitination can play a significant role.[16]
How does the "hook effect" relate to E3 auto-degradation?
The hook effect describes the phenomenon where the efficacy of a PROTAC decreases at very high concentrations.[15][17] This is because the high concentration favors the formation of binary complexes (POI-PROTAC or E3-PROTAC) over the productive ternary complex. This same principle can apply to auto-degradation. At excessively high concentrations, the PROTAC may preferentially form binary E3-PROTAC complexes, which could potentially inhibit the formation of the E3-PROTAC-E3 complex required for auto-degradation. Conversely, at optimal concentrations for ternary complex formation, auto-degradation might be more pronounced if the system is prone to it.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating E3 ligase degradation.
Table 1: Degradation Potency of a VHL-CRBN Heterodimerizing PROTAC (Compound 14a) [15]
| Target Ligase | Recruited Ligase | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Treatment Time (h) |
| CRBN | VHL | 200 | 75 | HeLa | 4 |
| VHL | VHL | > 10,000 | < 10 | HeLa | 4 |
Table 2: Time-Course of CRBN Degradation by a VHL-Recruiting PROTAC (TD-158) [16]
| Treatment Time (h) | % CRBN Degradation (approx.) | Cell Line | PROTAC Concentration (nM) |
| 3 | > 80% | HEK293T | 500 |
| 12 | ~100% | HEK293T | 500 |
Key Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This protocol outlines the steps to assess the degradation of a POI and an E3 ligase.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) or a fixed concentration for various time points (e.g., 0, 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the POI, the E3 ligase, and a loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Quantify band intensities using densitometry software. Normalize the protein levels to the loading control and compare them to the vehicle-treated sample.
-
Protocol 2: Global Proteomics using TMT-MS
This protocol provides a general workflow for analyzing PROTAC-induced changes across the entire proteome.
-
Sample Preparation:
-
Treat cells as described in Protocol 1 (typically for shorter time points, e.g., < 6 hours, to focus on direct effects).[5]
-
Lyse cells and quantify protein concentration.
-
-
Protein Digestion:
-
Reduce proteins with DTT, alkylate with iodoacetamide, and digest into peptides overnight using trypsin.
-
-
TMT Labeling:
-
Label the peptide samples from different conditions with distinct TMT (Tandem Mass Tag) isobaric labels according to the manufacturer's protocol.
-
Combine the labeled samples into a single mixture.
-
-
Fractionation:
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by nano-liquid chromatography coupled to a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.
-
Quantify the relative abundance of proteins across the different conditions based on the reporter ion intensities from the TMT labels.
-
Identify proteins that are significantly down-regulated, confirming the degradation of the POI and the E3 ligase, and revealing any other affected proteins.
-
References
- 1. E3 ligase activity assay - Profacgen [profacgen.com]
- 2. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Degrader [proteomics.com]
- 4. Identifying E3 Ligase Substrates with Quantitative Degradation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (Open Access) Impact of linker length on the activity of PROTACs (2011) | Kedra Cyrus | 126 Citations [scispace.com]
- 10. Targeted protein degradation bypassing cereblon and von Hippel-Lindau - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ubiquitination of E3 ligases: self-regulation of the ubiquitin system via proteolytic and non-proteolytic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
Solving solubility issues with PROTAC IRAK4 degrader-4 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address in vitro solubility challenges with PROTAC IRAK4 degrader-4. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Solving Solubility Issues
Researchers may encounter solubility issues with this compound in aqueous buffers commonly used for in vitro experiments. This guide provides a step-by-step approach to address these challenges.
Problem: Precipitate formation when diluting DMSO stock solution of this compound in aqueous buffer (e.g., PBS or cell culture medium).
Cause: PROTACs, due to their high molecular weight and lipophilicity, often exhibit poor aqueous solubility. The abrupt change in solvent polarity when diluting a concentrated DMSO stock into an aqueous medium can cause the compound to precipitate.
Solutions:
1. Optimization of Solvent Concentration:
It is crucial to minimize the final concentration of organic solvents like DMSO in your assay, as they can affect cell viability and assay performance. However, a certain amount may be necessary to maintain solubility.
-
Recommendation: Start by preparing a high-concentration stock solution in 100% DMSO. For working solutions, perform serial dilutions in a manner that keeps the final DMSO concentration in the assay below 0.5%, and ideally below 0.1%.
2. Employing Co-solvents and Formulation Strategies:
For many challenging compounds, co-solvents can significantly improve solubility.
-
Protocol for Co-solvent Formulation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).
-
For a 1 mL final working solution, mix 100 µL of the DMSO stock solution with 400 µL of PEG300. Ensure thorough mixing.
-
Add 50 µL of Tween-80 to the DMSO/PEG300 mixture and mix until a clear solution is formed.
-
Slowly add 450 µL of your aqueous buffer (e.g., saline, PBS, or cell culture medium) to the mixture while vortexing to achieve the final volume of 1 mL. This results in a formulation containing 10% DMSO, 40% PEG300, and 5% Tween-80. Further dilution into the final assay medium should be performed cautiously.[1]
-
3. Sonication and Heating:
To aid dissolution, gentle heating and sonication can be employed.
-
Protocol:
4. Preparation of Amorphous Solid Dispersions (ASDs):
For persistent solubility issues, creating an amorphous solid dispersion can enhance the dissolution rate and supersaturation of the PROTAC. This advanced technique involves dispersing the PROTAC in a polymer matrix.
-
Concept: ASDs work by preventing the crystallization of the drug, thereby maintaining it in a higher energy, more soluble amorphous state.[3][4] Polymers like HPMCAS (hydroxypropyl methylcellulose acetate succinate) are commonly used.[3] This is typically achieved through methods like spray drying or hot-melt extrusion.[5]
Quantitative Data Summary
| Compound | Solvent | Solubility | Source |
| PROTAC IRAK4 degrader-1 | DMSO | 180 mg/mL (198.93 mM) | [1] |
| PROTAC IRAK4 degrader-3 | DMSO | 100 mg/mL (92.06 mM) | [6] |
| KT-474 (IRAK4 Degrader) | In vivo formulation (DMSO/PEG300/Tween-80/Saline) | ≥ 2.5 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM). c. Vortex the solution for 1-2 minutes to aid dissolution. d. If necessary, use gentle warming (37°C) and brief sonication to ensure complete dissolution.[2] e. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][6]
Protocol 2: General Workflow for In Vitro Evaluation of PROTAC Efficacy
This protocol outlines a general workflow to assess the degradation of IRAK4 in a cell-based assay.
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare serial dilutions of this compound from your stock solution. It is critical to ensure the compound remains in solution at each dilution step.
-
Cell Treatment: Treat cells with varying concentrations of the PROTAC. Include appropriate controls: vehicle control (e.g., DMSO), and a negative control (an inactive epimer of the PROTAC, if available).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) to assess the kinetics of degradation.
-
Cell Lysis: Harvest the cells and prepare cell lysates.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading for subsequent analysis.
-
Western Blotting: a. Separate proteins by SDS-PAGE. b. Transfer proteins to a membrane (e.g., PVDF or nitrocellulose). c. Probe the membrane with a primary antibody specific for IRAK4. d. Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading. e. Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore). f. Visualize and quantify the protein bands to determine the extent of IRAK4 degradation (DC50 and Dmax).
Mandatory Visualizations
IRAK4 Signaling Pathway
Caption: MyD88-dependent signaling pathway initiated by TLR/IL-1R activation, leading to IRAK4-mediated inflammation.[8][9][10]
Experimental Workflow for Solubility Troubleshooting
Caption: A logical workflow for troubleshooting solubility issues of this compound in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A1: Based on data from similar IRAK4 degraders, a starting concentration range of 0.01 µM to 1 µM is often effective for observing degradation.[1] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.
Q2: Can I use other organic solvents besides DMSO to prepare my stock solution?
A2: While DMSO is the most common solvent for preparing stock solutions of hydrophobic compounds, other solvents like ethanol or DMF can be considered. However, their compatibility with your specific assay and their potential for cytotoxicity at the final concentration must be carefully evaluated. For many biological assays, DMSO is preferred due to its relatively lower toxicity at low concentrations.
Q3: My compound precipitates in the cell culture medium even after using co-solvents. What should I do?
A3: If precipitation persists, it could be due to interactions with components in the cell culture medium, such as proteins in fetal bovine serum (FBS).[11] Consider the following:
-
Reduce Serum Concentration: If your experiment allows, try reducing the percentage of FBS in your medium during the treatment period.
-
Serum-Free Media: Test the solubility of your compound in a serum-free version of your medium.
-
Further Formulation Optimization: Explore other formulation strategies, such as the use of cyclodextrins or creating lipid-based nanoparticles, although these are more complex approaches.[12]
Q4: How can I confirm that the observed decrease in IRAK4 protein levels is due to proteasomal degradation?
A4: To confirm that the degradation is proteasome-dependent, you can co-treat your cells with this compound and a proteasome inhibitor (e.g., MG132). If the degradation of IRAK4 is blocked or significantly reduced in the presence of the proteasome inhibitor, it confirms a proteasome-mediated degradation mechanism.
Q5: What is the "hook effect" and how can I avoid it?
A5: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases.[13] This is because the PROTAC molecules saturate both the target protein (IRAK4) and the E3 ligase, preventing the formation of the productive ternary complex (IRAK4-PROTAC-E3 ligase). To avoid this, it is essential to perform a full dose-response curve to identify the optimal concentration range for degradation and to avoid using excessively high concentrations.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking Potential Formulation Strategies for Poorly Soluble Molecules [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Culture Academy [procellsystem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Selectivity of IRAK4 Degraders
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the development of selective IRAK4 degraders. The information is designed to help researchers optimize their experimental workflow and improve the selectivity of their compounds.
Frequently Asked Questions (FAQs)
Q1: My IRAK4 degrader shows significant off-target effects on other kinases. What are the initial steps to improve its selectivity?
A1: Off-target activity is a common challenge in kinase drug discovery. To enhance the selectivity of your IRAK4 degrader, consider the following initial strategies:
-
Warhead Optimization: The selectivity of the warhead that binds to the protein of interest (POI) is a primary determinant of the degrader's overall selectivity. If your current warhead has known off-target interactions, consider exploring alternative scaffolds with a better-defined selectivity profile for IRAK4.
-
Linker Modification: The composition and length of the linker connecting the IRAK4 warhead to the E3 ligase ligand can significantly impact selectivity. Systematic modifications to the linker's length, rigidity, and attachment points can alter the geometry of the ternary complex (IRAK4-degrader-E3 ligase), potentially disfavoring the formation of off-target complexes. For instance, introducing a more rigid linker can restrict the conformational flexibility of the degrader, which may prevent engagement with off-target kinases.[1]
-
E3 Ligase Selection: The choice of E3 ligase can influence the selectivity profile. While most degraders utilize ligands for VHL or Cereblon (CRBN), exploring ligands for other E3 ligases could alter the protein-protein interactions within the ternary complex and improve selectivity.
Q2: How can I experimentally assess the selectivity of my IRAK4 degrader?
A2: Several experimental approaches can be used to profile the selectivity of your IRAK4 degrader:
-
Kinome Scanning: Services like KINOMEscan™ can provide a broad assessment of your degrader's binding affinity against a large panel of kinases. This will help identify potential off-target kinases that are being engaged by your compound.
-
Quantitative Proteomics (Chemoproteomics): This is a powerful method to assess protein degradation on a proteome-wide scale. By treating cells with your degrader and analyzing changes in protein abundance using mass spectrometry, you can identify which proteins are being degraded, thus providing a direct measure of selectivity.[2][3]
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to verify target engagement in a cellular context. While not a direct measure of degradation, it can confirm that your degrader is binding to IRAK4 and can also be used to assess engagement with potential off-target kinases.
Q3: I have identified specific off-target kinases. What are the next steps to mitigate these interactions?
A3: Once specific off-target kinases are identified, a more focused optimization strategy can be employed:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs with modifications to the warhead and linker to understand the structural features driving off-target binding. This information can guide the design of new compounds with improved selectivity.
-
Ternary Complex Modeling: If structural information is available for IRAK4 and the off-target kinases, computational modeling can be used to visualize and predict how modifications to the degrader might favor the formation of the on-target ternary complex while disrupting off-target interactions.
-
Introduction of Steric Hindrance: Modifying the degrader to introduce steric clashes with residues in the binding pocket of off-target kinases, while maintaining favorable interactions with IRAK4, can be an effective strategy to improve selectivity.
Data Presentation: Selectivity Profile of IRAK4 Degraders
The following tables summarize key data related to the selectivity of IRAK4 degraders.
Table 1: Example Kinase Selectivity Data for an IRAK4 Degrader (Hypothetical Data Based on Published Findings for KT-474) [4]
| Kinase | Binding Affinity (Kd, nM) | % Degradation at 100 nM |
| IRAK4 | <1 | >95% |
| IRAK1 | >1000 | <10% |
| LCK | >1000 | <5% |
| SRC | >1000 | <5% |
| BTK | >1000 | <5% |
| EGFR | >1000 | <5% |
This table illustrates the high selectivity of a potent IRAK4 degrader. The compound exhibits strong binding and degradation of IRAK4 with minimal impact on other tested kinases.
Table 2: Properties of an Exemplary IRAK4 Degrader (Compound 9 from Nunes et al., 2019) [5]
| Property | Value |
| IRAK4 DC50 (PBMCs) | 151 nM |
| IRAK1 Binding IC50 | >10,000 nM |
| E3 Ligase Ligand | VHL |
This table highlights the degradation potency and selectivity of a reported IRAK4 degrader against the closely related kinase IRAK1.
Experimental Protocols
1. Kinase Profiling using Chemoproteomics
This protocol provides a general workflow for assessing the selectivity of an IRAK4 degrader using quantitative proteomics.
Workflow Diagram:
Caption: Chemoproteomics workflow for IRAK4 degrader selectivity profiling.
Methodology:
-
Cell Culture and Treatment:
-
Culture human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant cell line to a sufficient density.
-
Treat the cells with the IRAK4 degrader at a specific concentration (e.g., 10x DC50) and a vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells to extract total protein.
-
Quantify the protein concentration in each lysate.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
-
Peptide Labeling and Fractionation:
-
Label the peptides from the degrader-treated and control samples with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
Combine the labeled peptide samples and perform high-pH reversed-phase fractionation.
-
-
LC-MS/MS Analysis:
-
Analyze the fractionated peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify proteins.
-
Normalize the protein abundance data and perform statistical analysis to identify proteins that are significantly downregulated in the degrader-treated samples compared to the control.
-
Visualize the results using a volcano plot to highlight proteins with statistically significant changes in abundance.
-
2. Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
This protocol details the steps for performing a CETSA experiment to confirm the target engagement of an IRAK4 degrader.
Workflow Diagram:
Caption: CETSA workflow with Western blot detection.
Methodology:
-
Cell Treatment:
-
Treat intact cells in suspension with the IRAK4 degrader or a vehicle control for a specified time (e.g., 1 hour at 37°C).
-
-
Heating:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-60°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
-
Cell Lysis and Fractionation:
-
Western Blotting:
-
Determine the protein concentration of the soluble fractions.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate it with a primary antibody specific for IRAK4.
-
Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
-
-
Data Analysis:
-
Plot the normalized band intensities against the corresponding temperatures to generate melting curves for both the degrader-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the degrader indicates target engagement and stabilization.
-
Signaling Pathway
IRAK4 Signaling Pathway
IRAK4 is a critical kinase in the innate immune signaling pathway downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs). Upon ligand binding to these receptors, MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which result in the production of pro-inflammatory cytokines.[8] Degrading IRAK4 with a PROTAC is advantageous as it eliminates both the kinase and scaffolding functions of the protein.[9]
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.7. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: Enhancing Ternary Complex Formation for Efficient IRAK4 Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the targeted degradation of IRAK4. Our goal is to help you overcome common experimental challenges and enhance the formation of the IRAK4-PROTAC-E3 ligase ternary complex for efficient protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the role of IRAK4 in cellular signaling?
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a crucial serine/threonine kinase that plays a central role in the innate immune response.[1][2] It functions as a key component of the signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] Upon receptor stimulation, IRAK4 is recruited to the receptor complex by the adaptor protein MyD88, leading to the formation of a signaling complex called the Myddosome.[3][4] Within this complex, IRAK4 acts as a master kinase, phosphorylating and activating downstream IRAK family members, which in turn activates signaling cascades leading to the production of inflammatory cytokines.[3][4][5]
Q2: What is a ternary complex in the context of IRAK4 degradation?
In the context of targeted protein degradation, a ternary complex refers to the structure formed by the simultaneous binding of a PROTAC (Proteolysis Targeting Chimera) molecule to both the target protein (IRAK4) and an E3 ubiquitin ligase.[6][7][8] The PROTAC acts as a molecular bridge, bringing IRAK4 into close proximity with the E3 ligase.[8][9] This proximity facilitates the transfer of ubiquitin from the E3 ligase to IRAK4, marking it for degradation by the proteasome.[6][7][10] The formation of a stable and productive ternary complex is a critical and often rate-limiting step for efficient protein degradation.[11][12]
Q3: Why is targeting IRAK4 for degradation potentially more advantageous than inhibition?
While small molecule inhibitors can block the kinase activity of IRAK4, they do not affect its scaffolding function, which is also important for signaling.[13][14][15] IRAK4's scaffolding role facilitates the assembly of the Myddosome complex.[2][5] Degrading IRAK4 using PROTACs eliminates the entire protein, thereby ablating both its kinase and scaffolding functions.[14][15] This dual mechanism can lead to a more complete shutdown of the signaling pathway and potentially a more profound therapeutic effect.[14][15]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low IRAK4 degradation observed in Western Blot. | Inefficient Ternary Complex Formation: The PROTAC may not be effectively bridging IRAK4 and the E3 ligase. This can be due to a suboptimal linker length or composition, or unfavorable protein-protein interactions.[11] | - Synthesize and test PROTACs with varying linker lengths and compositions to optimize the geometry of the ternary complex. - Consider using a different E3 ligase recruiter (e.g., VHL, CRBN, IAP).[8][13] - Confirm target engagement and ternary complex formation using biophysical assays like NanoBRET or TR-FRET. |
| Low PROTAC Permeability: The PROTAC molecule may not be efficiently crossing the cell membrane due to its physicochemical properties (e.g., high molecular weight, poor solubility).[8] | - Assess the physicochemical properties of your PROTAC. - Perform cell permeability assays to quantify cellular uptake. - Modify the PROTAC structure to improve its drug-like properties without compromising target binding.[16] | |
| Proteasome Inhibition: The proteasome, which is responsible for degrading ubiquitinated proteins, may be inhibited. | - As a control, pre-treat cells with a known proteasome inhibitor (e.g., MG132). If IRAK4 degradation is rescued, it confirms a proteasome-dependent mechanism.[13][15] | |
| Incorrect Antibody or Western Blot Protocol: The antibody may not be specific or sensitive enough, or the Western blot protocol may be suboptimal. | - Validate your primary antibody for specificity and sensitivity using positive and negative controls. - Optimize antibody concentrations, incubation times, and blocking conditions. - Ensure complete protein transfer and use a sensitive detection reagent.[17] | |
| "Hook Effect" Observed: Degradation efficiency decreases at high PROTAC concentrations. | Formation of Unproductive Binary Complexes: At high concentrations, the PROTAC can independently bind to IRAK4 and the E3 ligase, forming binary complexes that prevent the formation of the productive ternary complex.[9][18] | - Perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for maximal degradation. - This is a characteristic feature of PROTACs and confirms the ternary complex-mediated mechanism. |
| Inconsistent results between different cell lines. | Variable Expression of E3 Ligase or Target Protein: The expression levels of the recruited E3 ligase (e.g., CRBN, VHL) or IRAK4 can vary significantly between different cell types. | - Quantify the protein levels of IRAK4 and the relevant E3 ligase in your cell lines of interest by Western Blot or proteomics. - Choose cell lines with sufficient expression of both proteins for your experiments. |
| Difficulty in detecting ternary complex formation with biophysical assays (NanoBRET/TR-FRET). | Low Affinity or Transient Interaction: The interactions within the ternary complex may be weak or short-lived, making them difficult to detect. | - Optimize assay conditions, including protein concentrations and incubation times. - Ensure the tags (e.g., NanoLuc, fluorescent labels) do not sterically hinder complex formation. - Consider using orthogonal methods to validate your findings, such as co-immunoprecipitation followed by Western Blot. |
| Assay Interference: The PROTAC or other components in the assay may interfere with the detection signal (e.g., autofluorescence).[19] | - Run appropriate controls, including the PROTAC alone, to check for background signal. - For TR-FRET, use time-resolved detection to minimize background fluorescence.[19] |
Quantitative Data for IRAK4 Degraders
The following table summarizes the degradation potency (DC50) and other relevant parameters for selected IRAK4 degraders.
| Compound | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 9 | VHL | PBMCs | 151 | Not Reported | [13] |
| Compound 9 (from another study) | CRBN | OCI-LY10 | ~10 | >90 | [15] |
| KT-474 | Cereblon (CRBN) | RAW 264.7 | 4.0 | Not Reported | [20] |
| KT-474 | Cereblon (CRBN) | Human PBMCs | 2.1 | >90 | [21] |
| KTX-582 | Not specified | OCI-Ly10 | 4.0 | Not Reported | [22] |
| KTX-955 | Not specified | OCI-Ly10 | 5.0 | Not Reported | [22] |
| KTX-612 | Not specified | OCI-Ly10 | 5.0 | Not Reported | [22] |
DC50: The concentration of the degrader that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved. PBMCs: Peripheral Blood Mononuclear Cells.
Experimental Protocols
Western Blotting for IRAK4 Degradation
This protocol outlines the steps to assess the degradation of IRAK4 in cells treated with a PROTAC.
a. Cell Lysis:
-
Culture cells to the desired confluence and treat with various concentrations of the IRAK4 PROTAC or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[17]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
b. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
c. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for IRAK4 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal loading, probe the same membrane for a housekeeping protein like GAPDH or β-actin.
NanoBRET™ Assay for Ternary Complex Formation
This protocol provides a general workflow for assessing the formation of the IRAK4-PROTAC-E3 ligase ternary complex in live cells.
a. Cell Preparation:
-
Co-transfect HEK293 cells with plasmids encoding for IRAK4 fused to NanoLuc® luciferase and the E3 ligase (e.g., CRBN) fused to a HaloTag®.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
b. Assay Procedure:
-
Label the HaloTag®-E3 ligase with a fluorescent HaloTag® ligand (the energy acceptor) according to the manufacturer's protocol.
-
Treat the cells with varying concentrations of the PROTAC.
-
Add the NanoBRET™ substrate (furimazine), which is the substrate for NanoLuc® luciferase (the energy donor).
-
Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader capable of detecting both the donor and acceptor emission wavelengths. A BRET signal is generated when the donor and acceptor are in close proximity (<10 nm), indicating the formation of the ternary complex.[23][24]
Visualizations
Caption: IRAK4 Signaling Pathway.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New IRAK4 degrader for the treatment of autoimmune diseases presented | BioWorld [bioworld.com]
- 22. kymeratx.com [kymeratx.com]
- 23. One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Cell line-specific differences in IRAK4 degradation efficacy
Welcome to the technical support center for researchers utilizing IRAK4 degraders. This resource provides troubleshooting guidance and answers to frequently asked questions regarding cell line-specific differences in IRAK4 degradation efficacy.
Frequently Asked Questions (FAQs)
Q1: Why do I observe different IRAK4 degradation efficiencies across various cell lines when using the same degrader?
A1: Several factors can contribute to differential IRAK4 degradation efficacy between cell lines. The most common reasons include:
-
Variable E3 Ligase Expression: Proteolysis-targeting chimeras (PROTACs) hijack the cell's natural protein disposal system by bringing the target protein (IRAK4) into proximity with an E3 ubiquitin ligase. The two most commonly utilized E3 ligases for IRAK4 degraders are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[][2] The expression levels of these E3 ligases can vary significantly between different cell types.[3] Cell lines with low endogenous expression of the specific E3 ligase recruited by your degrader will exhibit reduced degradation of IRAK4. For instance, CRBN is primarily located in the nucleus, while VHL is found in both the cytoplasm and nucleus, which can influence the degradation of target proteins in different cellular compartments.[]
-
Formation of the Ternary Complex: Efficient degradation is dependent on the formation of a stable ternary complex between the IRAK4 protein, the degrader molecule, and the E3 ligase.[4][5][6] The cellular environment and the specific protein conformations in different cell lines can influence the stability of this complex, thereby affecting degradation efficiency.
-
Genetic Variations: Mutations in IRAK4 or components of the ubiquitin-proteasome system within a specific cell line can alter the binding of the degrader or the subsequent degradation process.[7]
-
Basal IRAK4 Levels and Turnover: The baseline expression level and the natural turnover rate of IRAK4 protein can differ among cell lines, which may influence the observed degradation efficacy.
Q2: My IRAK4 degrader is not working in a specific cell line. What are the initial troubleshooting steps?
A2: If you observe a lack of IRAK4 degradation, consider the following troubleshooting steps:
-
Confirm Target Engagement: Ensure that the degrader can bind to IRAK4 in your cell line of interest. This can be assessed through cellular thermal shift assays (CETSA) or co-immunoprecipitation experiments.
-
Verify Proteasome Activity: To confirm that the lack of degradation is not due to a general cellular issue, treat your cells with a known proteasome inhibitor (e.g., MG132) alongside your degrader. An accumulation of ubiquitinated proteins or a reversal of degradation of a known labile protein can confirm proteasome activity. Pre-treatment with a proteasome inhibitor should rescue IRAK4 from degradation by your PROTAC.[4][5]
-
Check E3 Ligase Expression: Assess the mRNA and protein levels of the relevant E3 ligase (CRBN or VHL) in your cell line using qPCR or Western blotting. Compare these levels to a positive control cell line where degradation is observed.
-
Optimize Treatment Conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. Degradation is often time and concentration-dependent.[4]
-
Cell Viability: Ensure that the concentrations of the degrader used are not causing significant cytotoxicity, which could indirectly affect the cellular machinery required for protein degradation.
Q3: How can I determine which E3 ligase (CRBN or VHL) my IRAK4 degrader utilizes?
A3: You can determine the E3 ligase dependency of your degrader through several methods:
-
Competitive Displacement: Co-treat your cells with the IRAK4 degrader and a high concentration of a known ligand for a specific E3 ligase. For example, if your degrader utilizes CRBN, co-treatment with pomalidomide should competitively inhibit the degradation of IRAK4.[4]
-
Knockout/Knockdown Cell Lines: Utilize CRISPR/Cas9-mediated knockout or shRNA-mediated knockdown cell lines for CRBN or VHL. If your degrader fails to degrade IRAK4 in a CRBN-knockout cell line, it confirms its dependency on CRBN.
-
Negative Controls: Synthesize or obtain a negative control degrader where the E3 ligase-binding motif is chemically modified to prevent binding. This control should not induce IRAK4 degradation.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No IRAK4 degradation observed in any cell line. | 1. Degrader is inactive or degraded. 2. Incorrect antibody for Western blotting. 3. Suboptimal Western blot conditions. | 1. Verify the integrity and concentration of your degrader stock. 2. Use a validated antibody for IRAK4. Check the antibody datasheet for recommended applications and dilutions.[8][9] 3. Optimize your Western blot protocol, including lysis buffer composition, protein loading amount, and antibody incubation times.[10][11] |
| IRAK4 degradation is observed in one cell line but not another. | 1. Low or absent expression of the required E3 ligase (CRBN or VHL) in the non-responsive cell line. 2. Cell line-specific resistance mechanisms (e.g., mutations in the E3 ligase or IRAK4). | 1. Quantify the expression of CRBN and VHL in both cell lines via qPCR or Western blot.[3] 2. Consider sequencing the IRAK4 and E3 ligase genes in the resistant cell line to check for mutations. |
| Inconsistent degradation results between experiments. | 1. Variation in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent treatment duration or degrader concentration. 3. Lysate instability and protein degradation during sample preparation. | 1. Maintain consistent cell culture practices. 2. Ensure accurate and consistent dosing of the degrader. 3. Always use fresh lysates and include protease and phosphatase inhibitors in your lysis buffer.[10] |
| High background or non-specific bands on Western blot. | 1. Antibody concentration is too high. 2. Insufficient blocking or washing of the membrane. 3. Protein overloading. | 1. Titrate your primary antibody to the optimal concentration. 2. Increase the duration or number of washes and ensure your blocking buffer is effective. 3. Reduce the amount of protein loaded per lane. |
Quantitative Data Summary
The following tables summarize the degradation potency of various IRAK4 degraders in different cell lines.
Table 1: Degradation Potency (DC50) of IRAK4 Degraders in Various Cell Lines
| Degrader | Target E3 Ligase | Cell Line | DC50 (nM) | Reference |
| KT-474 | CRBN | RAW 264.7 | 4.0 | [12] |
| KT-474 | CRBN | OCI-LY10 | 2.0 | [12] |
| KT-474 | CRBN | Human PBMCs | 2.1 | [13] |
| Compound 9 | VHL | Human PBMCs | 151 | [5] |
| Compound 9 | VHL | Dermal Fibroblasts | 36 | [5] |
| KTX-955 | CRBN | OCI-LY10 | 5.0 | [14] |
| KTX-582 | CRBN | OCI-LY10 | 4.0 | [14] |
| LZ-07 | Not Specified | Not Specified | 1.14 | [14] |
| PROTAC IRAK4 degrader-11 | CRBN | HEK293 | 2.29 | [14] |
| PROTAC IRAK4 degrader-10 | CRBN | HEK293 | 7.68 | [14] |
| PROTAC IRAK4 degrader-12 | CRBN | K562 | 4.87 | [14] |
| KTX-612 | CRBN | OCI-LY10 | 5.0 | [15] |
| KTX-545 | CRBN | OCI-LY10 | 6.0 | [15] |
| KTX-315 | CRBN | OCI-LY10 | 22 | [15] |
Table 2: Maximum Degradation (Dmax) of IRAK4 by Degraders
| Degrader | Cell Line | Dmax (%) | Reference |
| PROTAC IRAK4 degrader-10 | HEK293 | 95.94 | [14] |
| PROTAC IRAK4 degrader-11 | HEK293 | 96.25 | [14] |
| PROTAC IRAK4 degrader-12 | K562 | >100 | [14] |
| KT-474 | Human PBMCs | >95 | [16] |
Experimental Protocols
Protocol 1: Western Blotting for IRAK4 Degradation
Objective: To quantify the levels of IRAK4 protein in cell lysates following treatment with a degrader.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[10]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody against IRAK4 (use at manufacturer's recommended dilution).[8][9]
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis:
-
Culture and treat cells with the IRAK4 degrader at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary IRAK4 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Image the blot using a chemiluminescence detector.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the IRAK4 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control.
-
Protocol 2: Cell Viability Assay
Objective: To assess the cytotoxicity of the IRAK4 degrader.
Materials:
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™).
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the IRAK4 degrader. Include a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of viable cells.
Visualizations
Caption: IRAK4 signaling cascade upon TLR/IL-1R activation.
Caption: Mechanism of PROTAC-induced IRAK4 degradation.
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRAK4 (F7Y5H) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 9. IRAK4 Antibody (#4363) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Shopping [edvotek.com]
- 12. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New IRAK4 degrader for the treatment of autoimmune diseases presented | BioWorld [bioworld.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. kymeratx.com [kymeratx.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: Optimizing PROTAC Activity by Understanding E3 Ligase Expression
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the influence of E3 ligase expression levels on PROTAC activity.
Frequently Asked Questions (FAQs)
Q1: My PROTAC shows low efficacy in degrading the target protein. Could low E3 ligase expression be the cause?
A1: Yes, low expression of the recruited E3 ligase is a common reason for poor PROTAC efficacy.[1] PROTACs rely on the endogenous E3 ligase to ubiquitinate the target protein for degradation. If the E3 ligase is not sufficiently present in your cellular model, the formation of a productive ternary complex (E3 ligase-PROTAC-target protein) is compromised, leading to inefficient degradation. Some E3 ligases are expressed in a tissue-specific manner, so their levels can vary significantly between different cell lines.[2][3]
Q2: How can I determine the expression level of the E3 ligase in my cell line?
A2: You can determine the E3 ligase expression levels through several standard molecular biology techniques:
-
Western Blotting: This is the most common method to quantify protein expression. Use a validated antibody specific to the E3 ligase of interest.
-
Quantitative PCR (qPCR): This method measures the mRNA expression level of the E3 ligase gene, which often correlates with protein levels.
-
Mass Spectrometry (MS)-based Proteomics: This provides a more global and unbiased quantification of protein expression levels across the proteome, including your E3 ligase of interest.
Q3: My PROTAC shows a "hook effect" at higher concentrations. Is this related to E3 ligase levels?
A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[4][5][6] This occurs when excess PROTAC molecules form binary complexes with either the target protein or the E3 ligase, preventing the formation of the necessary ternary complex for degradation.[4][5] While not directly caused by low E3 ligase levels, the concentration at which the hook effect appears can be influenced by the relative abundance of the E3 ligase and the target protein.[7]
Q4: Can I modulate E3 ligase expression to improve my PROTAC's activity?
A4: Yes, modulating E3 ligase expression is a valid strategy to validate and potentially enhance PROTAC activity. You can either overexpress or knockdown the specific E3 ligase:
-
Overexpression: Transfecting cells with a plasmid encoding the E3 ligase can increase its cellular concentration and may boost PROTAC efficacy, especially in cells with low endogenous expression.
-
Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the E3 ligase should abolish or significantly reduce PROTAC-mediated degradation, confirming that the PROTAC's activity is dependent on that specific E3 ligase.[8]
Q5: Are there E3 ligases with tissue-specific expression that I can leverage for targeted degradation?
A5: Yes, leveraging tissue-specific E3 ligases is a promising strategy for developing more selective PROTACs with reduced off-target effects.[2][9][10] While commonly used E3 ligases like Cereblon (CRBN) and Von Hippel-Lindau (VHL) are widely expressed, researchers are actively exploring E3 ligases with more restricted expression patterns to achieve tissue- or cancer-specific protein degradation.[2][9][10][11]
Troubleshooting Guide
This guide provides solutions to common problems encountered during PROTAC experiments related to E3 ligase expression.
| Problem | Possible Cause | Recommended Solution |
| No or weak target degradation | Low endogenous expression of the recruited E3 ligase. | 1. Quantify E3 ligase expression: Perform Western Blot or qPCR to check the expression level of the E3 ligase in your cell line. 2. Select a different cell line: Choose a cell line known to have higher expression of the target E3 ligase. 3. Overexpress the E3 ligase: Transiently or stably overexpress the E3 ligase to increase its cellular concentration. |
| Inconsistent degradation results across different cell lines | Variable E3 ligase expression levels between cell lines. | 1. Profile E3 ligase expression: Analyze and compare the E3 ligase expression levels in all cell lines used in your experiments. 2. Normalize to E3 ligase levels: Correlate the degradation efficiency with the E3 ligase expression to understand the dependency. |
| PROTAC is active, but target degradation is incomplete | E3 ligase levels are sufficient for partial but not complete degradation. | 1. Optimize PROTAC concentration and treatment time: Perform a dose-response and time-course experiment to find the optimal conditions. 2. Enhance E3 ligase activity: Some compounds can modulate the activity of E3 ligase complexes (e.g., neddylation inhibitors for Cullin-RING ligases), but this should be done with caution as it can have broader cellular effects.[9][10] |
| Observed degradation is not rescued by E3 ligase knockdown | The observed protein loss is due to off-target effects or cytotoxicity, not PROTAC-mediated degradation. | 1. Perform control experiments: Use a non-binding epimer of the PROTAC or a PROTAC with a mutated E3 ligase binder as negative controls.[10] 2. Assess cytotoxicity: Use cell viability assays (e.g., MTT or CellTiter-Glo) to ensure the observed effect is not due to cell death.[9][10] 3. Inhibit the proteasome: Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation if it is ubiquitin-proteasome system-dependent.[9][10] |
| Significant "hook effect" observed at low concentrations | The relative concentrations of the PROTAC, target protein, and E3 ligase are not optimal, leading to the rapid formation of binary complexes. | 1. Perform a detailed dose-response curve: Use a wider range of concentrations with smaller increments to accurately determine the optimal concentration window. 2. Consider the kinetics of ternary complex formation: Biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide insights into the binding affinities and cooperativity of the ternary complex.[12] |
Experimental Protocols
Protocol 1: Western Blot for E3 Ligase Quantification
This protocol describes the steps to quantify the expression level of a specific E3 ligase in a cell line.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the E3 ligase of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., GAPDH, β-actin)
Procedure:
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the E3 ligase (at the recommended dilution) overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with a loading control antibody.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity of the E3 ligase and normalize it to the loading control to compare expression levels across different samples.
Protocol 2: siRNA-mediated Knockdown of E3 Ligase
This protocol outlines the procedure for transiently knocking down an E3 ligase to validate its role in PROTAC activity.
Materials:
-
siRNA targeting the E3 ligase of interest and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM or serum-free medium
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate to be 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the E3 ligase. The optimal time will depend on the turnover rate of the E3 ligase protein.
-
PROTAC Treatment: After the incubation period, treat the cells with the PROTAC and a vehicle control for the desired time.
-
Analysis: Harvest the cells and analyze the target protein degradation by Western Blot. Also, confirm the knockdown of the E3 ligase by Western Blot or qPCR.
Visualizations
Caption: Mechanism of Action for a PROTAC.
Caption: Troubleshooting workflow for low PROTAC activity.
References
- 1. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. marinbio.com [marinbio.com]
- 8. Technology -Compounds and methods of identifying novel E3 ligases for targeted protein degradation [nulive.technologypublisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of suitable target/E3 ligase pairs for PROTAC development using a rapamycin-induced proximity assay (RiPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Proteasome Inhibition Controls in Degradation Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for effectively controlling for proteasome inhibition in degradation assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for targeted protein degradation in eukaryotic cells?
The primary mechanism for the degradation of most intracellular proteins is the Ubiquitin-Proteasome Pathway (UPP).[1] In this pathway, proteins targeted for degradation are first tagged with a chain of ubiquitin molecules. This polyubiquitinated protein is then recognized and degraded by a large protein complex called the 26S proteasome.
Q2: Why is it crucial to use controls when using proteasome inhibitors?
Using controls is essential to ensure that the observed effects, such as the stabilization of a protein of interest, are directly due to the inhibition of the proteasome and not a result of off-target effects or cellular toxicity.[2][3] Proteasome inhibitors can have effects on other cellular proteases or induce stress responses that may indirectly affect protein levels.[4]
Q3: What are the most commonly used proteasome inhibitors in a research setting?
Commonly used proteasome inhibitors include MG132, Bortezomib (Velcade®), and Carfilzomib (Kyprolis®). MG132 is a reversible and cell-permeable peptide aldehyde, while Bortezomib is a reversible dipeptidyl boronic acid.[5] Carfilzomib is an irreversible epoxyketone.[6]
Q4: What is a cycloheximide (CHX) chase assay, and how is it used as a control?
A cycloheximide (CHX) chase assay is used to determine the half-life of a protein.[7] CHX blocks protein synthesis, and by observing the rate at which the protein of interest disappears over time (typically by Western blot), its degradation rate can be determined.[8] When used in conjunction with a proteasome inhibitor, a CHX chase can confirm that the stabilization of the protein is due to blocked degradation rather than an increased rate of synthesis.
Troubleshooting Guide
Issue 1: High cell toxicity or cell death is observed after treatment with a proteasome inhibitor.
-
Possible Cause: The concentration of the proteasome inhibitor is too high or the treatment duration is too long.[1][2]
-
Solution:
-
Perform a dose-response experiment to determine the optimal, non-toxic concentration of the inhibitor for your specific cell line.[2] Start with a wide range of concentrations.
-
Reduce the incubation time with the inhibitor.
-
Ensure the inhibitor is properly stored and handled to prevent degradation into more toxic compounds. MG132, for instance, should be stored at -20°C and dissolved in DMSO immediately before use.[2]
-
Issue 2: The protein of interest is not stabilized after treatment with a proteasome inhibitor.
-
Possible Cause 1: The protein is not degraded by the proteasome. It may be degraded by other pathways, such as the lysosomal pathway.
-
Solution 1: Use a lysosomal inhibitor, such as bafilomycin A1 or chloroquine, to see if the protein is stabilized.[9][10] Comparing the effects of proteasome and lysosome inhibitors can help elucidate the primary degradation pathway.[11][12]
-
Possible Cause 2: The proteasome inhibitor is not effectively inhibiting the proteasome in your experimental setup.
-
Solution 2: Confirm proteasome inhibition using a proteasome activity assay. These assays typically use a fluorogenic substrate that is cleaved by the proteasome to produce a fluorescent signal.[13][14] A decrease in fluorescence in inhibitor-treated cells compared to control cells indicates successful inhibition.
Issue 3: Unexpected changes in other proteins are observed.
-
Possible Cause: The proteasome inhibitor is having off-target effects. For example, MG132 can also inhibit other proteases like calpains and cathepsins.[4] Bortezomib has been shown to inhibit several serine proteases.[6]
-
Solution:
-
Use a more specific proteasome inhibitor. Lactacystin is a highly specific and irreversible inhibitor of the 20S proteasome.[2]
-
Validate your findings using a different proteasome inhibitor with a distinct chemical structure and mechanism of action.
-
If studying targeted protein degradation (e.g., with PROTACs), use a negative control molecule that cannot bind to the E3 ligase, which should not lead to the degradation of the target protein.[15]
-
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay for Protein Half-Life Determination
This protocol details how to perform a CHX chase assay followed by Western blotting to determine the half-life of a protein of interest.
Materials:
-
Cells expressing the protein of interest
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)[16]
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against the protein of interest
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multiple wells or plates to allow for harvesting at different time points.
-
The next day, treat the cells with CHX at a final concentration of 20-50 µg/mL.[7][17] Include a vehicle-only (DMSO) control for the 0-hour time point.
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12 hours).[17] To harvest, wash the cells with ice-cold PBS and then add lysis buffer.
-
Incubate the lysates on ice for 30 minutes, then centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[16]
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Prepare samples for Western blotting by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein for each time point onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibody against your protein of interest, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize them to a loading control (e.g., actin or tubulin).
-
Plot the normalized protein levels against time to determine the protein's half-life.
Protocol 2: Cell-Based Proteasome Activity Assay
This protocol describes how to measure the chymotrypsin-like activity of the proteasome in live cells to confirm inhibitor efficacy.
Materials:
-
Cells cultured in a 96-well plate
-
Proteasome inhibitor of choice
-
Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay kit (or similar) containing a luminogenic proteasome substrate (e.g., Suc-LLVY-aminoluciferin)[18]
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of your proteasome inhibitor for the desired amount of time. Include a vehicle-only control.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions.
-
Add an equal volume of the prepared reagent to each well of the 96-well plate.[19]
-
Mix the contents of the wells by orbital shaking for 1-2 minutes.
-
Incubate the plate at room temperature for 5-10 minutes to allow the luminescent signal to stabilize.[18]
-
Measure the luminescence using a plate-reading luminometer.
-
A decrease in luminescence in the inhibitor-treated wells compared to the control wells indicates inhibition of proteasome activity.
Quantitative Data Summary
Table 1: Commonly Used Proteasome Inhibitors and Their Working Concentrations
| Inhibitor | Type | Typical Working Concentration (in cell culture) | Notes |
| MG132 | Reversible Peptide Aldehyde | 1 - 50 µM[2] | Can inhibit other proteases like calpains and cathepsins at higher concentrations.[4] |
| Bortezomib | Reversible Boronic Acid | 10 nM - 1 µM[20] | Can cause cell cycle arrest and apoptosis.[20] |
| Carfilzomib | Irreversible Epoxyketone | 100 nM - 1 µM | Known to have cardiotoxic off-target effects. |
| Lactacystin | Irreversible β-lactone | 5 - 25 µM | Highly specific to the proteasome.[2] |
Table 2: IC50 Values of Proteasome Inhibitors for Proteasomal and Off-Target Proteases
| Inhibitor | Proteasome Subunit | IC50 (in cell lysates) | Off-Target Protease | IC50 (in cell lysates) | Reference |
| Bortezomib | Chymotrypsin-like | ~7 nM | Cathepsin G | Near equivalent to proteasome | [6] |
| Cathepsin A | Near equivalent to proteasome | [6] | |||
| Chymase | Near equivalent to proteasome | [6] | |||
| Carfilzomib | Chymotrypsin-like | Potent | Cathepsin G | No significant inhibition | [6] |
| Cathepsin A | No significant inhibition | [6] | |||
| Chymase | No significant inhibition | [6] |
Visualizations
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
Caption: Workflow for a Cycloheximide (CHX) Chase Assay.
References
- 1. Frontiers | Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells [frontiersin.org]
- 2. Proteasome Inhibitors [labome.com]
- 3. researchgate.net [researchgate.net]
- 4. Early recovery of proteasome activity in cells pulse-treated with proteasome inhibitors is independent of DDI2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cycloheximide (CHX) chase assay [bio-protocol.org]
- 8. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. yuquanhosp.com [yuquanhosp.com]
- 10. Targeted Protein Degradation via Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Proteasome, but not Lysosome, Upregulates Organic Anion Transporter 3 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 17. Cycloheximide (CHX) chase assay [bio-protocol.org]
- 18. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [worldwide.promega.com]
- 19. promega.com [promega.com]
- 20. Proteasome inhibitor bortezomib enhances the effect of standard chemotherapy in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Addressing incomplete protein degradation with IRAK4 PROTACs
Welcome to the technical support center for IRAK4 PROTACs. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and providing clear guidance on relevant protocols and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during experiments with IRAK4 PROTACs.
Q1: Why am I observing incomplete or no degradation of IRAK4?
A1: Incomplete or absent IRAK4 degradation is a common challenge. Several factors could be responsible:
-
Suboptimal PROTAC Concentration: The concentration of the PROTAC is critical. Too low a concentration may not effectively induce the formation of the ternary complex (IRAK4-PROTAC-E3 ligase), while excessively high concentrations can lead to the "hook effect," where binary complexes (IRAK4-PROTAC or PROTAC-E3 ligase) predominate, preventing efficient degradation.[1][2][3]
-
Troubleshooting: Perform a dose-response experiment with a wide range of PROTAC concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for maximal degradation (Dmax) and determine the half-maximal degradation concentration (DC50).
-
-
Inefficient Ternary Complex Formation: The linker connecting the IRAK4 binder and the E3 ligase ligand is crucial for the stability of the ternary complex. An inappropriate linker length or composition can hinder the proper orientation of IRAK4 and the E3 ligase, preventing efficient ubiquitination.[4][5][6]
-
Troubleshooting: Synthesize and test a panel of PROTACs with varying linker lengths and compositions (e.g., PEG-based, alkyl chains) to identify the optimal linker for ternary complex formation.[5][6] Proximity-based assays like TR-FRET can be used to quantify ternary complex formation.[7][8][9][10][11]
-
-
Low E3 Ligase Expression: The chosen E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) may be expressed at low levels in your experimental cell line, limiting the degradation machinery available.
-
Troubleshooting: Confirm the expression level of the recruited E3 ligase in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line with higher expression or engineering your current cell line to overexpress the E3 ligase.
-
-
Cell Permeability Issues: PROTACs are often large molecules and may have poor cell membrane permeability, preventing them from reaching their intracellular target.[12][13]
-
Troubleshooting: Assess the cell permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[14] If permeability is low, medicinal chemistry efforts may be needed to improve the physicochemical properties of the PROTAC.
-
-
Proteasome Inhibition: If the proteasome is inhibited, the ubiquitinated IRAK4 will not be degraded.
Q2: How can I confirm that the observed IRAK4 degradation is PROTAC-mediated and specific?
A2: To ensure the observed degradation is a direct result of your PROTAC's mechanism of action, perform the following validation experiments:
-
Use of a Negative Control: Synthesize a negative control PROTAC where the E3 ligase-binding moiety is chemically modified to abolish its binding to the E3 ligase. This control should not induce IRAK4 degradation.[4]
-
Competitive Inhibition: Co-treatment of cells with the IRAK4 PROTAC and an excess of the free IRAK4 inhibitor or the free E3 ligase ligand should rescue IRAK4 degradation by competing for binding to the PROTAC.[5]
-
Proteasome Dependence: As mentioned above, co-treatment with a proteasome inhibitor should block IRAK4 degradation.[4][5]
-
Time-Course Experiment: Perform a time-course experiment to monitor the kinetics of IRAK4 degradation. Degradation should be observable over a reasonable timeframe (e.g., 2-24 hours), depending on the protein's turnover rate.[5]
Q3: My IRAK4 PROTAC is causing significant cytotoxicity. What could be the reason?
A3: PROTAC-induced cytotoxicity can arise from several factors:
-
On-Target Toxicity: IRAK4 is a key mediator in inflammatory signaling pathways.[15][16][17] Its degradation can lead to cell death in cell lines where this pathway is critical for survival.
-
Troubleshooting: This may be an expected outcome in certain cancer cell lines. Correlate the cytotoxicity with the extent of IRAK4 degradation.
-
-
Off-Target Effects: The PROTAC may be degrading other proteins besides IRAK4, leading to toxicity.[18]
-
Troubleshooting: Perform unbiased proteomics studies (e.g., mass spectrometry) to identify other proteins that are degraded upon PROTAC treatment. This can help identify potential off-targets.
-
-
General Compound Toxicity: The PROTAC molecule itself, independent of its degradation activity, might be toxic to the cells.
-
Troubleshooting: Test the cytotoxicity of the negative control PROTAC (that does not bind the E3 ligase). If the negative control is also toxic, it suggests that the cytotoxicity is independent of the degradation mechanism.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for exemplary IRAK4 PROTACs reported in the literature.
Table 1: IRAK4 Degradation Potency and Efficacy
| PROTAC Compound | Cell Line | DC50 | Dmax (%) | E3 Ligase | Reference |
| Compound 9 | OCI-LY10 | ~1 µM | >90% | CRBN | [5] |
| Compound 9 | TMD8 | ~1 µM | >90% | CRBN | [5] |
| Compound 3 | PBMCs | 3 µM | ~50% | VHL | [4] |
| Compound 8 | PBMCs | 259 nM | >50% | VHL | [4] |
| Compound 9 (GSK) | PBMCs | 151 nM | >50% | VHL | [4] |
| KT-474 | THP-1 | 0.88 nM | 101% | CRBN | [17] |
| PROTAC IRAK4 degrader-1 | OCI-LY-10 | 0.1 - 1 µM | >50% | CRBN | [19] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: IRAK4 PROTAC Effects on Downstream Signaling
| PROTAC Compound | Assay | Effect | Reference |
| Compound 9 | p-IKKα/β and p-NF-κB levels | Concentration-dependent inhibition | [5] |
| Compound 9 (GSK) | R848-induced cytokine release in PBMCs | Inhibition | [4] |
| KT-474 | LPS/R848-driven IL-6 production in PBMCs | Inhibition | [17] |
Key Experimental Protocols
Detailed methodologies for essential experiments in IRAK4 PROTAC research are provided below.
Western Blot for IRAK4 Degradation
This protocol is used to quantify the reduction in IRAK4 protein levels following PROTAC treatment.
Materials:
-
Cell line of interest (e.g., OCI-LY10, TMD8, THP-1)
-
IRAK4 PROTAC and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IRAK4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the IRAK4 PROTAC. Include a vehicle-only control. Incubate for the desired time period (e.g., 24 hours).[20]
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.[20]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities for IRAK4 and the loading control.
-
Normalize the IRAK4 band intensity to the loading control.
-
Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control.
-
TR-FRET Assay for Ternary Complex Formation
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the formation of the IRAK4-PROTAC-E3 ligase ternary complex in a cell-free system.[7][8][9][10][11]
Materials:
-
Purified, tagged IRAK4 protein (e.g., GST-tagged)
-
Purified, tagged E3 ligase (e.g., His-tagged Cereblon)
-
IRAK4 PROTAC
-
TR-FRET donor fluorophore-conjugated antibody against the IRAK4 tag (e.g., anti-GST-Terbium)
-
TR-FRET acceptor fluorophore-conjugated antibody against the E3 ligase tag (e.g., anti-His-d2)
-
Assay buffer
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the IRAK4 PROTAC in assay buffer. Prepare solutions of the tagged IRAK4 and E3 ligase proteins and the fluorophore-conjugated antibodies in assay buffer.
-
Assay Plate Setup:
-
Add a fixed concentration of the tagged IRAK4 protein to all wells.
-
Add the serially diluted IRAK4 PROTAC to the appropriate wells. Include a no-PROTAC control.
-
Add a fixed concentration of the tagged E3 ligase to all wells.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for ternary complex formation.
-
Antibody Addition: Add the TR-FRET donor and acceptor antibody pair to all wells.
-
Second Incubation: Incubate the plate in the dark at room temperature for another specified period (e.g., 60 minutes).
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, with the peak representing the optimal concentration for ternary complex formation.
-
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of an IRAK4 PROTAC.[21][22][23]
Materials:
-
Cell line of interest
-
IRAK4 PROTAC
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the IRAK4 PROTAC. Include a vehicle-only control and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Express the absorbance values as a percentage of the vehicle-treated control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).
-
Visualizations
The following diagrams illustrate key concepts in IRAK4 PROTAC research.
Caption: The IRAK4 signaling pathway, a key component of the innate immune response.
Caption: The catalytic cycle of IRAK4 degradation mediated by a PROTAC.
Caption: A logical workflow for troubleshooting incomplete IRAK4 degradation.
References
- 1. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. portlandpress.com [portlandpress.com]
- 13. PROTAC in vitro evaluation - Profacgen [profacgen.com]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is IRAK4 Protein? - Creative BioMart [creativebiomart.net]
- 16. IRAK4 - Wikipedia [en.wikipedia.org]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. Nano Proteolysis Targeting Chimeras (PROTACs) with Anti-Hook Effect for Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 23. scispace.com [scispace.com]
Validation & Comparative
A Head-to-Head Comparison of Leading IRAK4 PROTAC Compounds
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention for inflammatory diseases and certain cancers is rapidly evolving, with targeted protein degradation emerging as a powerful modality. Within this space, Proteolysis Targeting Chimeras (PROTACs) directed against Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) are generating significant interest. IRAK4 is a critical kinase and scaffold protein in the innate immune signaling cascade, making it a prime target for degradation to abrogate inflammatory responses. This guide provides a head-to-head comparison of prominent IRAK4 PROTAC compounds with supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Comparison of IRAK4 PROTACs
The following table summarizes the key in vitro performance metrics of several publicly disclosed IRAK4 PROTAC compounds. Direct comparison is facilitated by focusing on degradation efficiency (DC50 and Dmax) in relevant cell lines.
| Compound Name | Target Ligand | E3 Ligase Ligand | Linker | DC50 | Dmax | Cell Line | Organism | Citation |
| KT-474 (SAR444656) | IRAK4 Inhibitor | Cereblon (CRBN) | Proprietary | 0.88 nM | 101% | THP-1 | Human | [1] |
| 2.0 nM | >90% | OCI-LY10 | Human | [2] | ||||
| Compound 9 (GSK) | PF-06650833 derivative | von Hippel-Lindau (VHL) | Spirocyclic pyrimidine | 151 nM | Not Reported | PBMCs | Human | [3][4] |
| Optimized linker | 36 nM | Not Reported | Dermal Fibroblasts | Human | [3] | |||
| GS-6791 (NX-0479) | IRAK4 Inhibitor | Not Disclosed | Proprietary | Near-complete knockdown | >90% (in vivo, rodents) | Human Blood and Keratinocytes | Human | [5][6] |
| PROTAC IRAK4 degrader-1 (I-210) | PROTAC IRAK4 ligand-1 | Pomalidomide (CRBN) | AM-Imidazole-PA-Boc | >1 µM (for >50% degradation) | >50% at 1 µM | OCI-LY10 | Human | [7][8][9][10][11][12] |
Signaling Pathways and Experimental Workflows
To provide a deeper context for the presented data, the following diagrams illustrate the IRAK4 signaling pathway, the general mechanism of action for PROTACs, and a typical experimental workflow for their characterization.
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the MyD88-dependent signaling cascade, which is initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).
General PROTAC Mechanism of Action
This diagram illustrates the catalytic mechanism by which a PROTAC molecule brings a target protein and an E3 ubiquitin ligase into proximity, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Experimental Workflow for PROTAC Characterization
The following diagram outlines a typical workflow for the in vitro characterization of a novel PROTAC compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of IRAK4 PROTACs.
IRAK4 Degradation Assay (Western Blot)
This protocol is a standard method to quantify the reduction of IRAK4 protein levels in cells following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Seed cells (e.g., THP-1, OCI-LY10, or PBMCs) in 6-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of the IRAK4 PROTAC compound or vehicle control (e.g., DMSO) for a specified time course (e.g., 24 hours).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IRAK4 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the IRAK4 band intensity to the loading control.
-
Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control.
-
Determine the DC50 and Dmax values by fitting the data to a dose-response curve.
-
Cytokine Release Assay (ELISA)
This protocol measures the functional consequence of IRAK4 degradation by quantifying the inhibition of pro-inflammatory cytokine production.
-
Cell Culture and Treatment:
-
Seed PBMCs or other relevant immune cells in a 96-well plate.
-
Pre-treat the cells with the IRAK4 PROTAC or vehicle control for a specified duration (e.g., 2-4 hours).
-
-
Stimulation:
-
Stimulate the cells with a TLR agonist, such as lipopolysaccharide (LPS) or R848, to induce cytokine production.
-
Incubate for an additional period (e.g., 18-24 hours).
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., IL-6, TNF-α) overnight at 4°C.
-
Wash the plate and block with an appropriate blocking buffer.
-
Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the cytokine concentrations from the standard curve.
-
Determine the percentage of inhibition of cytokine release for each PROTAC concentration compared to the stimulated vehicle control.
-
This guide provides a comparative overview of several IRAK4 PROTACs based on currently available data. As the field of targeted protein degradation continues to advance, further head-to-head studies with standardized assays will be crucial for a more definitive comparison of these promising therapeutic agents.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nurix's GS-6791/NX-0479 IND Cleared by FDA for Inflammatory Conditions [synapse.patsnap.com]
- 6. Nurix Therapeutics Presents Preclinical Data from Novel IRAK4 Degrader, GS-6791, Demonstrating Potent Inhibition of IL-1 and IL-36 in Vitro and Efficacy in a Model of Dermatitis | Nurix Therapeutics, Inc. [ir.nurixtx.com]
- 7. PROTAC IRAK4 degrader-1 | PROTAC IRAK4 Degrader | DC Chemicals [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PROTAC IRAK4 degrader-1 - Ace Therapeutics [acetherapeutics.com]
- 10. abmole.com [abmole.com]
- 11. glpbio.com [glpbio.com]
- 12. PROTAC IRAK4 degrader-1 | TargetMol [targetmol.com]
Validating IRAK4 Degradation: A Comparative Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, confirming the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling, is a critical step in the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of orthogonal methods to validate IRAK4 degradation, complete with experimental data, detailed protocols, and visualizations to ensure robust and reliable results.
The degradation of IRAK4, rather than simple inhibition, is a promising therapeutic strategy as it targets both the kinase and scaffolding functions of the protein, potentially leading to a more profound and durable biological effect. However, rigorously validating that a compound induces the degradation of IRAK4, as opposed to merely inhibiting its activity or affecting its expression at the transcriptional level, requires a multi-pronged approach using several independent techniques. This guide will explore the most common and effective orthogonal methods for this purpose.
Comparison of Orthogonal Methods for IRAK4 Degradation Validation
To provide a clear overview, the following table summarizes the key orthogonal methods used to validate IRAK4 degradation, highlighting their principles, advantages, and limitations.
| Method | Principle | Advantages | Limitations |
| Western Blot | Immunoassay that uses antibodies to detect specific proteins separated by size. | Widely available, relatively inexpensive, provides information on protein size and abundance. | Semi-quantitative, can be affected by antibody specificity and loading controls, may not distinguish between protein loss and conformational changes. |
| Quantitative PCR (qPCR) | Measures the amount of a specific mRNA transcript. | Highly sensitive and specific for quantifying mRNA levels. | Does not directly measure protein levels; changes in mRNA may not always correlate with protein degradation. |
| Mass Spectrometry (Proteomics) | Identifies and quantifies proteins in a complex sample based on mass-to-charge ratio. | Highly sensitive and specific, can provide unbiased, global proteome-wide analysis, and can identify post-translational modifications. | Requires specialized equipment and expertise, data analysis can be complex, may be less sensitive for low-abundance proteins. |
| Functional Assays | Measure the biological consequences of IRAK4 degradation, such as downstream signaling events. | Provide direct evidence of the functional impact of IRAK4 loss. | Can be indirect, may be influenced by off-target effects of the degrader molecule. |
Key Experimental Protocols and Visualizations
To ensure the successful implementation of these validation methods, this section provides detailed experimental protocols and illustrative diagrams.
IRAK4 Signaling Pathway
IRAK4 is a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Upon ligand binding to these receptors, the adaptor protein MyD88 recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a cascade that leads to the activation of downstream transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines such as IL-6 and TNF-α.[1][2][3][4][5][6][7][8][9][10]
Experimental Workflow for Validating IRAK4 Degradation
A robust workflow for validating IRAK4 degradation involves a combination of the orthogonal methods described above. This ensures that the observed decrease in IRAK4 is due to protein degradation and not other mechanisms, and that this degradation leads to the expected functional consequences.
Detailed Methodologies
Western Blot for IRAK4 Protein Levels
Objective: To directly measure the amount of IRAK4 protein in cells treated with a potential degrader.
Experimental Protocol:
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with the IRAK4 degrader and controls (e.g., vehicle, inactive compound) for the desired time points.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples and add 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IRAK4 (e.g., rabbit anti-IRAK4) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH, β-actin).
-
Quantitative PCR (qPCR) for IRAK4 mRNA Levels
Objective: To determine if the decrease in IRAK4 protein is due to degradation or reduced transcription.
Experimental Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells as described for the Western blot.
-
Extract total RNA from the cells using a commercial RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA, SYBR Green master mix, and forward and reverse primers for human IRAK4.
-
Forward Primer: 5'-ATGCCACCTGACTCCTCAAGTC-3'
-
Reverse Primer: 5'-CCACCAACAGAAATGGGTCGTTC-3'
-
-
Use primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Run the qPCR reaction on a real-time PCR system.
-
Calculate the relative expression of IRAK4 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
-
Mass Spectrometry for Proteome-wide Analysis
Objective: To provide an unbiased and quantitative assessment of IRAK4 degradation and to assess the selectivity of the degrader across the entire proteome.
Experimental Protocol:
-
Sample Preparation:
-
Treat cells and harvest lysates as for Western blotting.
-
Perform in-solution or in-gel digestion of proteins with trypsin.
-
Clean up the resulting peptides using solid-phase extraction.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Acquire data in a data-dependent or data-independent acquisition mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins by searching the data against a human protein database.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon treatment with the IRAK4 degrader.
-
Functional Assays to Measure Downstream Signaling
Objective: To confirm that IRAK4 degradation leads to a functional consequence, such as the inhibition of downstream inflammatory signaling.
a) Cytokine Release Assay (e.g., IL-6, TNF-α):
Experimental Protocol:
-
Cell Treatment and Stimulation:
-
Pre-treat immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or a monocytic cell line like THP-1) with the IRAK4 degrader for a specified time.
-
Stimulate the cells with a TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8).
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant after the stimulation period.
-
Measure the concentration of secreted cytokines (e.g., IL-6, TNF-α) using an ELISA or a multiplex immunoassay platform like Meso Scale Discovery (MSD).
-
b) NF-κB Activation Assay:
Experimental Protocol:
-
Cell Treatment and Stimulation:
-
Treat cells as described for the cytokine release assay.
-
-
Assessment of NF-κB Pathway Activation:
-
IκBα Phosphorylation/Degradation: Lyse the cells and perform a Western blot to detect the levels of phosphorylated IκBα and total IκBα. A decrease in total IκBα and an increase in its phosphorylated form indicate NF-κB pathway activation.
-
p65 Phosphorylation/Nuclear Translocation: Perform immunofluorescence staining for the p65 subunit of NF-κB to visualize its translocation from the cytoplasm to the nucleus upon stimulation. Alternatively, perform a Western blot on nuclear and cytoplasmic fractions to quantify p65 levels in each compartment.
-
By employing this comprehensive suite of orthogonal methods, researchers can confidently validate the degradation of IRAK4 and build a strong data package to support the advancement of novel anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Toll-like receptor–mediated NF-κB activation: a phylogenetically conserved paradigm in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting TLR/IL-1R Signalling in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TLR-4, IL-1R and TNF-R signaling to NF-kappaB: variations on a common theme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. IRAK4 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. File:Signalling of IRAK4.png - Wikimedia Commons [commons.wikimedia.org]
- 10. sinobiological.com [sinobiological.com]
In Vivo Efficacy of KT-474: An IRAK4 Degrader Versus Kinase Inhibitors in Immune-Inflammatory Diseases
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of KT-474 (SAR444656), a first-in-class, orally bioavailable IRAK4 degrader, with alternative therapeutic strategies, primarily focusing on IRAK4 kinase inhibitors. KT-474 is under investigation for the treatment of immune-inflammatory diseases such as hidradenitis suppurativa (HS) and atopic dermatitis (AD).[1] This document synthesizes available clinical trial data, details experimental methodologies, and visually represents key biological pathways and workflows to offer an objective resource for the scientific community.
The Central Role of IRAK4 in Innate Immunity
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical protein in the innate immune system.[2] It functions as a master regulator, mediating inflammatory signals downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs). IRAK4 possesses both kinase and scaffolding functions, both of which are crucial for the assembly of the myddosome complex and the subsequent activation of inflammatory pathways like NF-kB, leading to the production of pro-inflammatory cytokines.[2][3] The overexpression of IRAK4 has been linked to the pathophysiology of inflammatory conditions like hidradenitis suppurativa.[4]
KT-474: A Novel Approach to Targeting IRAK4
Unlike traditional kinase inhibitors that only block the catalytic activity of a protein, KT-474 is a heterobifunctional degrader, also known as a PROTAC (PROteolysis TArgeting Chimera).[1][5] It works by inducing the selective degradation of the IRAK4 protein through the ubiquitin-proteasome system. This mechanism eliminates both the kinase and the essential scaffolding functions of IRAK4, potentially leading to a more profound and broader anti-inflammatory effect than kinase inhibition alone.[4][6]
Clinical Efficacy of KT-474: Phase 1 Trial Insights
The Phase 1 clinical trial (NCT04772885) of KT-474 provided the first clinical proof of concept for a heterobifunctional degrader in HS and AD.[7] The study demonstrated that KT-474 was generally well-tolerated and showed robust IRAK4 degradation in both blood and skin lesions, leading to a systemic anti-inflammatory effect and clinical improvements in patients with moderate-to-severe disease.[6]
Quantitative Efficacy Data (Phase 1)
| Indication | Endpoint | Patient Cohort | Result | Citation |
| Pharmacodynamics | IRAK4 Degradation (Blood) | Healthy Volunteers | ≥95% mean reduction after 14 daily doses (50-200 mg) | [7][8][9] |
| IRAK4 Degradation (Blood) | HS & AD Patients | >90% maximum degradation, comparable to healthy volunteers | [10] | |
| Cytokine Inhibition (ex vivo) | HS Patients | Up to 84% inhibition of disease-relevant cytokines | [10] | |
| Cytokine Inhibition (ex vivo) | AD Patients | Up to 98% inhibition of disease-relevant cytokines | [10] | |
| Clinical Activity (HS) | Hidradenitis Suppurativa Clinical Response (HiSCR) | Moderate-to-Severe HS | Substantial responses observed in the majority of patients | [6][11] |
| Abscess and Nodule Count | Moderate-to-Severe HS | Improvements observed after 28 days of treatment | [11] | |
| Clinical Activity (AD) | Validated Investigator Global Assessment for AD (vIGA-AD) | Moderate-to-Severe AD | Substantial responses observed in the majority of patients | [6][11] |
| Itch/Pruritus Numerical Rating Scale (NRS) | Moderate-to-Severe AD | Improvements in symptoms reported after 28 days | [1][11] |
Note: Specific percentages for clinical response rates in the Phase 1 open-label patient cohort are presented in the source literature as "% of responders" and are described as "substantial responses in the majority of patients."[6][11]
Following the positive Phase 1 results, KT-474, in partnership with Sanofi, has advanced to Phase 2 clinical trials for both HS (NCT06028230) and AD (NCT06058156).[8] Recent announcements indicate that these Phase 2 trials are being expanded based on a positive interim review of safety and efficacy, with the goal of accelerating progress toward pivotal studies.[2][12][13]
Comparative Landscape: KT-474 vs. IRAK4 Kinase Inhibitors
Several IRAK4 kinase inhibitors have entered clinical trials for various inflammatory diseases, including rheumatoid arthritis and HS.[14][15] Preclinical data presented by Kymera Therapeutics suggests that KT-474 is superior to a clinically active small molecule IRAK4 kinase inhibitor in preclinical models.[16] This superiority is attributed to the complete elimination of IRAK4, which addresses both its kinase and scaffolding functions.[6]
Efficacy Comparison: IRAK4-Targeted Therapies
| Compound (Class) | Indication(s) | Key Clinical Findings | Status | Citation |
| KT-474 (Degrader) | Hidradenitis Suppurativa, Atopic Dermatitis | Robust IRAK4 degradation (>90%); associated with clinical improvement in skin lesions and symptoms in Phase 1. | Phase 2 (Expanded) | [7][10][12] |
| PF-06650833 (Inhibitor) | Rheumatoid Arthritis, Hidradenitis Suppurativa | Reduced markers of inflammation in humans. Phase 2 HS study (NCT04092452) was conducted. | Development status in HS is less clear from recent sources. | [15][17][18] |
| Zabedosertib (BAY1834845) (Inhibitor) | Atopic Dermatitis | Safe and well-tolerated but showed no evidence of efficacy in a placebo-controlled study. | Discontinued for AD? | [11][19] |
| BAY1830839 (Inhibitor) | Healthy Volunteers (Inflammation Model) | Suppressed local and systemic inflammatory responses, comparable to prednisolone. | Preclinical/Early Clinical | [19] |
Experimental Protocols
KT-474 Phase 1 Clinical Trial (NCT04772885) Methodology
The study was a randomized, double-blind, placebo-controlled trial in healthy volunteers, followed by an open-label cohort of patients with HS and AD.[7][9]
-
Primary Objective: To assess the safety and tolerability of KT-474.[7]
-
Secondary Objectives: To evaluate pharmacokinetics (PK), pharmacodynamics (PD), and clinical activity.[7]
-
Patient Population:
-
Dosing Regimen:
-
Key Assessments:
-
Pharmacodynamics: IRAK4 levels were measured in peripheral blood mononuclear cells (PBMCs) and in skin lesion biopsies to assess target degradation.[7][10] Ex vivo stimulation assays were performed on whole blood to measure inhibition of cytokine production (e.g., TNF-α, IL-6, IL-1β).[10][20]
-
Clinical Efficacy (HS): Hidradenitis Suppurativa Clinical Response (HiSCR), abscess and nodule counts, and patient-reported outcomes.[11]
-
Clinical Efficacy (AD): Validated Investigator Global Assessment for AD (vIGA-AD), Eczema Area and Severity Index (EASI), and itch numerical rating scale (NRS).[11]
-
Safety: Monitoring of adverse events, with a focus on infections. No drug-related infections were reported.[7]
-
Conclusion
The available clinical data positions KT-474 as a promising, first-in-class therapeutic for TLR/IL-1R-driven inflammatory diseases. Its unique mechanism of action—targeted protein degradation—appears to translate into robust target engagement and promising clinical activity in both hidradenitis suppurativa and atopic dermatitis. Preclinical and early clinical findings suggest that by eliminating both the kinase and scaffolding functions of IRAK4, KT-474 may offer a more comprehensive and potent anti-inflammatory effect compared to traditional IRAK4 kinase inhibitors.[4][6][16] The expansion of the ongoing Phase 2 trials will be critical in further defining the efficacy and safety profile of this novel agent and confirming its potential as a best-in-class therapy.[12][13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kymera Announces Expansion of KT-474 (SAR444656) HS and AD [globenewswire.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dermatologytimes.com [dermatologytimes.com]
- 5. researchgate.net [researchgate.net]
- 6. Kymera reports positive results from trial of IRAK4 degrader [clinicaltrialsarena.com]
- 7. IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kymera’s protein degrader starts Phase II trial in atopic dermatitis [clinicaltrialsarena.com]
- 9. IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kymera Announces Positive Results from Phase 1 Clinical Trial Evaluating KT-474 in Patients with HS and AD and Sanofi’s Decision to Advance KT-474 into Phase 2 Clinical Trials | Kymera Therapeutics, Inc. [investors.kymeratx.com]
- 11. researchgate.net [researchgate.net]
- 12. Kymera Announces Expansion of KT-474 (SAR444656) HS and AD Phase 2 Studies Following Interim Review of Safety and Efficacy | KYMR Stock News [stocktitan.net]
- 13. Kymera Expands KT-474 HS and AD Phase 2 Studies After Safety and Efficacy Review [synapse.patsnap.com]
- 14. Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader KT-474 at IMMUNOLOGY2021™ Annual Meeting - BioSpace [biospace.com]
- 17. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 18. mdpi.com [mdpi.com]
- 19. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of IRAK4 Degradation Across Diverse Cell Types
For researchers, scientists, and drug development professionals, understanding the cell-type-specific degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is critical for the development of targeted therapies for a range of inflammatory diseases and cancers. IRAK4 is a key serine/threonine kinase that functions as a central node in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, initiating downstream inflammatory responses.[1][2] Beyond its kinase activity, IRAK4 also possesses a crucial scaffolding function, assembling the Myddosome signaling complex.[2][3][4][5] Consequently, targeted degradation of IRAK4, which eliminates both its catalytic and scaffolding roles, has emerged as a promising therapeutic strategy over simple inhibition.[4][5][6][7] This guide provides a comparative analysis of IRAK4 degradation in different cell types, supported by experimental data and detailed methodologies.
Quantitative Analysis of IRAK4 Degradation
The primary mechanism for inducing IRAK4 degradation in a controlled manner involves the use of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules bring IRAK4 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6][7][8] The efficiency of this degradation can vary significantly between different cell types and with different PROTACs. The table below summarizes key quantitative data on the degradation of IRAK4 in various cell lines.
| Cell Type | Degrader (PROTAC) | E3 Ligase Recruited | DC50 (nM) | Reference(s) |
| RAW 264.7 (Murine Macrophage) | KT-474 | Cereblon (CRBN) | 4.034 ± 0.243 | [9] |
| OCI-LY10 (Human Lymphoma) | KT-474 | Cereblon (CRBN) | 2 | [9][10] |
| OCI-LY10 (Human Lymphoma) | Compound 9 | Cereblon (CRBN) | ~1000 (at 1µM significant degradation) | [11] |
| TMD8 (Human Lymphoma) | Compound 9 | Cereblon (CRBN) | (concentration-dependent degradation observed) | [11] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Compound 9 | von Hippel-Lindau (VHL) | ~3000 (50% degradation at 3µM) | [6] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Degrader-9 | Not Specified | 151 | [9][10] |
| THP-1 (Human Monocytic Leukemia) | KT-474 | Cereblon (CRBN) | 0.88 | |
| HEK-293T (Human Embryonic Kidney) | Degrader-5 | Not Specified | 405 | [9][10] |
Note: DC50 is the concentration of the degrader that results in 50% degradation of the target protein. A lower DC50 value indicates higher potency.
IRAK4 Signaling and Degradation Pathway
The following diagram illustrates the canonical IRAK4 signaling pathway and the mechanism by which PROTACs induce its degradation.
Caption: IRAK4 signaling cascade and PROTAC-induced degradation.
Experimental Protocols
Western Blot for IRAK4 Degradation Assessment
This protocol is a standard method to quantify the amount of IRAK4 protein in cells following treatment with a degrader.
a. Cell Culture and Treatment:
-
Seed the desired cell type (e.g., RAW 264.7, OCI-LY10) in appropriate culture plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of the IRAK4 degrader (e.g., KT-474) for a specified time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis:
-
Aspirate the culture medium and wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
d. SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and load equal amounts (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for IRAK4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.
Protocol to Confirm Proteasome-Mediated Degradation
This experiment verifies that the observed decrease in IRAK4 levels is due to proteasomal degradation.
-
Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132 or epoxomicin) for 2 hours.[6]
-
Add the IRAK4 degrader (e.g., KT-474) at a concentration known to cause significant degradation and co-incubate for the desired duration (e.g., 22-24 hours).[6]
-
Include control groups treated with the degrader alone, the proteasome inhibitor alone, and a vehicle control.
-
Harvest the cells and perform a Western blot for IRAK4 as described in the protocol above.
-
A rescue of IRAK4 levels in the cells co-treated with the proteasome inhibitor and the degrader, compared to the cells treated with the degrader alone, confirms that the degradation is proteasome-dependent.[6][9][10]
Experimental Workflow Diagram
The following diagram outlines the workflow for assessing IRAK4 degradation.
Caption: Workflow for IRAK4 degradation analysis.
Comparative Insights and Discussion
The provided data highlights the cell-type-specific efficacy of IRAK4 degraders. For instance, KT-474 demonstrates high potency in the low nanomolar range in immune cell lines like RAW 264.7, OCI-LY10, and THP-1.[12][9][10] In contrast, some earlier generation PROTACs required higher concentrations to achieve similar levels of degradation in PBMCs.[6]
The differential degradation of IRAK4 across cell types can have significant functional consequences. For example, one study showed that while an IRAK4 PROTAC led to the inhibition of multiple cytokines in PBMCs, it failed to inhibit IL-6 and TNF-α release in IL-1β stimulated human dermal fibroblasts, despite successful IRAK4 degradation.[6][7] This suggests that the reliance of downstream signaling on IRAK4's scaffolding versus kinase function may differ between cell types.
In malignancies such as certain B-cell lymphomas with MYD88 mutations, the cancer cells are highly dependent on the IRAK4 signaling pathway for survival.[11][13] In these contexts, potent IRAK4 degradation can effectively block the NF-κB signaling pathway and inhibit cancer cell growth.[11]
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 4. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 11. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
A Comparative Guide to Validating the Downstream Signaling Effects of IRAK4 Degradation
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a master regulator of innate immune signaling.[1] It is a core component of the Myddosome complex, which forms downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2][3] IRAK4 possesses a dual functionality that is crucial for signal transduction: a kinase activity that phosphorylates downstream targets like IRAK1, and a scaffolding function that is essential for the assembly of the signaling complex and subsequent activation of pathways like NF-κB and MAPK.[4][5][6]
Therapeutic strategies have evolved from simple kinase inhibition to targeted protein degradation. While kinase inhibitors can block the catalytic function of IRAK4, they leave the protein scaffold intact, which may allow for residual, non-catalytic signaling.[1][5] Targeted degradation, often achieved using Proteolysis Targeting Chimeras (PROTACs), offers a more comprehensive approach by eliminating the entire IRAK4 protein, thereby abrogating both its kinase and scaffolding functions.[6][7] This guide provides a comparative framework and detailed methodologies for validating the downstream consequences of IRAK4 degradation versus kinase inhibition.
IRAK4 Signaling Pathway
Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4 into a high-order signaling complex called the Myddosome.[1][8] IRAK4 then phosphorylates IRAK1, leading to its activation and dissociation from the complex.[2][7] Activated IRAK1 interacts with TRAF6, an E3 ubiquitin ligase, initiating cascades that activate the IKK complex and MAPK pathways, ultimately leading to the activation of transcription factors like NF-κB and AP-1 and the production of pro-inflammatory cytokines.[7]
Comparison: IRAK4 Degradation vs. Kinase Inhibition
The primary distinction between IRAK4 degraders and inhibitors lies in their mechanism of action and the resulting biological consequences. Degraders physically eliminate the IRAK4 protein, whereas inhibitors only block its catalytic site. This difference is critical because the IRAK4 scaffold is essential for NF-κB activation, a function that can be preserved even when kinase activity is blocked.[5][9] Studies comparing the IRAK4 degrader KT-474 with the kinase inhibitor PF-06650833 have demonstrated the superiority of degradation in blocking inflammatory responses.[10][11]
Table 1: Performance Comparison of IRAK4 Degrader vs. Kinase Inhibitor
| Parameter | IRAK4 Degrader (e.g., KT-474) | IRAK4 Kinase Inhibitor (e.g., PF-06650833) |
| Mechanism of Action | Hijacks the ubiquitin-proteasome system to induce proteolysis of the entire IRAK4 protein.[5][6] | Competitively binds to the ATP pocket of the kinase domain, blocking catalytic activity.[12] |
| Effect on IRAK4 Protein | Complete or near-complete elimination of the protein.[13] | No effect on protein levels.[10] |
| Effect on Kinase Function | Abolished due to protein removal.[11] | Directly inhibited.[14] |
| Effect on Scaffolding Function | Abolished due to protein removal.[5][11] | Largely unaffected; may stabilize the Myddosome complex.[5][8] |
| NF-κB Pathway Inhibition | Strong inhibition by preventing Myddosome signaling and IκBα degradation.[5][13] | Moderate or minimal inhibition, as the scaffold can still mediate signaling.[4][10] |
| Potency (Degradation) | DC₅₀ : ~4.0 nM (in RAW 264.7 cells).[5][13] | Not Applicable. |
| Potency (Cytokine Inhibition) | IL-6 IC₅₀ : 0.8 nM (under high inflammatory stimulus).[10] | Ineffective (N/A) under high inflammatory stimulus.[10] |
| Therapeutic Potential | Broader and more potent anti-inflammatory effects by blocking all IRAK4 functions.[5][10] | Limited efficacy, particularly in contexts where the scaffolding function is dominant.[4][9] |
Experimental Workflow for Validation
A systematic, multi-step approach is required to validate the downstream effects of IRAK4 degradation robustly. This workflow confirms target removal, assesses immediate pathway modulation, and measures the ultimate functional outcomes.
Table 2: Key Downstream Markers and Recommended Validation Methods
| Validation Stage | Marker | Recommended Assay(s) | Expected Result with IRAK4 Degrader |
| 1. Target Degradation | Total IRAK4 Protein | Western Blot, Mass Spectrometry | Dose-dependent reduction in IRAK4 protein levels. |
| 2. Pathway Signaling | Phospho-IRAK1 | Western Blot | Reduced phosphorylation upon stimulation. |
| Phospho-IKKα/β | Western Blot | Reduced phosphorylation upon stimulation.[6] | |
| 3. NF-κB Activation | IκBα | Western Blot | Inhibition of stimulus-induced degradation.[5][13] |
| Phospho-p65 (RelA) | Western Blot | Reduced phosphorylation upon stimulation.[13] | |
| Nuclear p65 (RelA) | Immunofluorescence, Cell Fractionation + Western Blot | Reduced translocation to the nucleus upon stimulation.[13][15] | |
| 4. Functional Output | IL-6, TNF-α, IL-1β | ELISA, Multiplex Immunoassay | Dose-dependent reduction in cytokine secretion.[10][14] |
Experimental Protocols
Protocol 1: Western Blot for IRAK4 Degradation and IκBα Levels
This protocol is designed to simultaneously confirm the degradation of total IRAK4 and assess its immediate impact on the NF-κB pathway by measuring IκBα protein levels.
-
Cell Culture and Treatment:
-
Plate cells (e.g., THP-1 monocytes, RAW 264.7 macrophages) at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the IRAK4 degrader, kinase inhibitor, or vehicle control (e.g., DMSO) for a specified duration (e.g., 4-24 hours).
-
Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS for TLR4) for a short period (e.g., 15-30 minutes) to induce IκBα degradation.[13] Non-stimulated controls should be included.
-
-
Cell Lysis:
-
Aspirate the media and wash cells once with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total IRAK4, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Quantify band intensities using image analysis software. Normalize IRAK4 and IκBα signals to the loading control. Calculate the DC₅₀ for degradation based on the dose-response curve.
-
Protocol 2: ELISA for IL-6 Quantification
This protocol measures the functional downstream output by quantifying the secretion of the pro-inflammatory cytokine IL-6 into the cell culture supernatant.
-
Cell Culture, Treatment, and Stimulation:
-
Plate cells as described in Protocol 1.
-
Pre-treat cells with a dose range of the IRAK4 degrader, inhibitor, or vehicle control for the desired time (e.g., 24 hours).
-
Stimulate the cells with a TLR/IL-1R agonist (e.g., LPS or IL-1β) for a longer duration to allow for cytokine production and secretion (e.g., 18-24 hours).
-
-
Supernatant Collection:
-
After the stimulation period, centrifuge the cell culture plates at 400 x g for 10 minutes to pellet cells and debris.
-
Carefully collect the culture supernatants. Samples can be used immediately or stored at -80°C.
-
-
Sandwich ELISA Procedure:
-
Use a commercial IL-6 ELISA kit and follow the manufacturer's protocol. A general outline is as follows:
-
Coat a 96-well plate with the capture antibody (anti-IL-6) and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards (recombinant IL-6) and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate to remove unbound proteins.
-
Add the detection antibody (e.g., biotinylated anti-IL-6). Incubate for 1-2 hours.
-
Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 20-30 minutes.
-
Wash the plate and add the substrate solution (e.g., TMB). Allow the color to develop.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the IL-6 standards.
-
Calculate the concentration of IL-6 in each sample by interpolating from the standard curve.
-
Plot the IL-6 concentration against the compound concentration and use a non-linear regression model to determine the IC₅₀ for cytokine inhibition.
-
References
- 1. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 9. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kymeratx.com [kymeratx.com]
- 11. Kymera reports positive results from trial of IRAK4 degrader [clinicaltrialsarena.com]
- 12. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 14. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Dual Roles of IRAK4: A Comparative Analysis of Scaffolding vs. Kinase Function Inhibition
For Immediate Publication
A deep dive into the intricate world of innate immunity, this guide provides a comprehensive comparison of therapeutic strategies targeting the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). We dissect the distinct roles of IRAK4's scaffolding and kinase functions, presenting a critical analysis of their inhibition for researchers, scientists, and drug development professionals.
IRAK4 is a critical serine/threonine kinase that acts as a central node in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Its multifaceted nature, possessing both a catalytic kinase activity and a non-enzymatic scaffolding function, presents a unique challenge and opportunity for therapeutic intervention in a host of inflammatory and autoimmune diseases. This guide explores the comparative efficacy of targeting these two fundamental aspects of IRAK4 function, supported by experimental data and detailed methodologies.
The scaffolding function of IRAK4 is paramount for the assembly of the Myddosome, a supramolecular signaling complex that forms upon receptor activation. This assembly brings together the adaptor protein MyD88 and other IRAK family members, IRAK1 and IRAK2, initiating the downstream signaling cascade.[3][4] The kinase activity of IRAK4 is subsequently responsible for the phosphorylation and activation of downstream targets, including IRAK1, which propagates the signal to activate transcription factors like NF-κB and AP-1, leading to the production of pro-inflammatory cytokines.[5][6]
Recent research has unveiled a nuanced picture regarding the relative importance of these two functions, with evidence suggesting that it may be dependent on the specific cell type and species. In murine models, IRAK4 kinase activity appears to be essential for pro-inflammatory cytokine production.[7] Conversely, in human cells, the scaffolding function of IRAK4 seems to play a more dominant role in mediating responses to certain TLR ligands.[7][8] This distinction is crucial for the rational design of novel therapeutics.
This guide will delve into the experimental approaches used to dissect these functions, including the use of specific kinase inhibitors, targeted protein degraders that eliminate both functions, and the emerging class of scaffolding inhibitors.
Data Presentation: Quantitative Comparison of IRAK4 Inhibition Strategies
The following tables summarize the quantitative data on the efficacy of different IRAK4-targeting modalities.
Table 1: In Vitro Potency of IRAK4 Kinase Inhibitors and Degraders
| Compound/Modality | Target Function | Assay System | Readout | Potency (IC50/DC50) | Reference |
| PF-06650833 | Kinase Inhibition | Human PBMCs (R848 stimulated) | TNFα release | IC50: 2.4 nM | [7] |
| PF-06650833 | Kinase Inhibition | Human Whole Blood (R848 stimulated) | TNFα release | IC50: 8.8 nM | [7] |
| BAY-1834845 | Kinase Inhibition | In vitro kinase assay | IRAK4 kinase activity | IC50: 3.55 nM | [9] |
| PF-06650833 | Kinase Inhibition | In vitro kinase assay | IRAK4 kinase activity | IC50: 0.52 nM | [9] |
| KIC-0101 | Kinase Inhibition | THP-1 cells (LPS stimulated) | IL-6 secretion | ~1 µM (Comparable to PF-06650833) | [10] |
| KT-474 (Degrader) | Scaffolding & Kinase (Degradation) | Human PBMCs | IRAK4 Degradation | DC50: 0.88 nM | [11] |
| KT-474 (Degrader) | Scaffolding & Kinase (Degradation) | Human PBMCs (LPS/R848 stimulated) | IL-6 Production | More potent than PF-06650833 | [11] |
| IRAK4 Scaffolding Inhibitor | Scaffolding Inhibition | Human PBMCs | Cytokine Production | Blocked cytokine production | [3] |
Note: Specific IC50 values for IRAK4 scaffolding inhibitors are not yet publicly available in the reviewed literature, which highlights the nascent stage of their development.
Table 2: In Vivo Efficacy of IRAK4 Inhibition in a Mouse Model of Gout
| Treatment | Target Function | Model | Key Finding | Reference |
| IRAK4 Scaffolding Inhibitor (Oral) | Scaffolding Inhibition | Monosodium Urate (MSU) Crystal-Induced Gout | Significantly reduced chemokine production and neutrophil recruitment | [3] |
| IRAK4 Degrader (Oral) | Scaffolding & Kinase (Degradation) | Mouse MSU Air Pouch Model | Dose-dependent IRAK4 degradation and marked decrease in neutrophil infiltration | [12] |
Mandatory Visualization
IRAK4 Signaling Pathway
Caption: IRAK4 signaling pathway initiated by TLR4 and IL-1R.
Experimental Workflow: Co-Immunoprecipitation
Caption: Co-Immunoprecipitation workflow to detect MyD88-IRAK4 interaction.
Experimental Protocols
Myddosome Assembly Assay (Co-Immunoprecipitation)
Objective: To determine the effect of IRAK4 scaffolding inhibitors on the interaction between MyD88 and IRAK4.
Methodology:
-
Cell Culture and Treatment: Human monocytic THP-1 cells are cultured to a density of 1x10^6 cells/mL. Cells are pre-treated with either a vehicle control, an IRAK4 kinase inhibitor, or an IRAK4 scaffolding inhibitor for 1 hour. Subsequently, cells are stimulated with Lipopolysaccharide (LPS) (100 ng/mL) for 30 minutes to induce Myddosome formation.
-
Cell Lysis: Cells are harvested and lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysate is pre-cleared with Protein A/G agarose beads. The supernatant is then incubated with an anti-MyD88 antibody or an isotype control antibody overnight at 4°C with gentle rotation. Protein A/G agarose beads are added and incubated for another 2 hours.
-
Washing and Elution: The beads are washed three times with lysis buffer to remove non-specifically bound proteins. The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted samples are resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then probed with a primary antibody against IRAK4, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The amount of co-immunoprecipitated IRAK4 is quantified relative to the total amount of IRAK4 in the input lysates.
NF-κB Activation Assay (Reporter Gene Assay)
Objective: To quantify the impact of inhibiting IRAK4 scaffolding versus kinase function on NF-κB transcriptional activity.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are seeded in a 96-well plate. The cells are co-transfected with a NF-κB-luciferase reporter plasmid, a Renilla luciferase control plasmid, and expression vectors for TLR4, MD2, and CD14.
-
Compound Treatment and Stimulation: After 24 hours, the cells are pre-treated with serial dilutions of an IRAK4 kinase inhibitor, a scaffolding inhibitor, or a vehicle control for 1 hour. The cells are then stimulated with LPS (100 ng/mL) for 6 hours.
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Data Analysis: The fold induction of NF-κB activity is calculated relative to the unstimulated control. The IC50 values for each inhibitor are determined by non-linear regression analysis.[13][14]
In Vivo Model of Gouty Arthritis
Objective: To assess the in vivo efficacy of IRAK4 inhibitors in a model of acute inflammation.
Methodology:
-
MSU Crystal Preparation: Monosodium urate (MSU) crystals are prepared by dissolving uric acid in NaOH at a high temperature and allowing it to crystallize at room temperature. The crystals are then washed and sterilized.[8]
-
Air Pouch Model: An air pouch is created on the dorsum of mice by subcutaneous injection of sterile air. After several days, the pouch develops a synovial-like lining.[7]
-
Compound Administration and MSU Injection: Mice are orally administered with a vehicle control, an IRAK4 kinase inhibitor, a scaffolding inhibitor, or a degrader. One hour later, MSU crystals (e.g., 1 mg in sterile saline) are injected into the air pouch to induce an inflammatory response.[3][12]
-
Assessment of Inflammation: After 4-6 hours, the air pouch is lavaged with PBS. The total number of infiltrating cells in the lavage fluid is counted.
-
Neutrophil Quantification: The number of neutrophils in the lavage fluid is determined by flow cytometry using antibodies against specific neutrophil markers such as Ly6G.[7][14]
-
Cytokine Analysis: The levels of pro-inflammatory cytokines such as IL-1β and TNF-α in the lavage fluid are quantified by ELISA.
Conclusion
The dual nature of IRAK4 as both a kinase and a scaffold protein offers multiple avenues for therapeutic intervention. While kinase inhibitors have shown promise, their efficacy can be limited in certain cellular contexts, particularly in human cells where the scaffolding function appears to be more critical for some TLR-mediated responses.[7][8] The development of IRAK4 degraders, which eliminate the entire protein, provides a strategy to inhibit both functions simultaneously and has demonstrated superior activity in preclinical models.[11][12] The nascent field of IRAK4 scaffolding inhibitors presents an exciting new frontier, with the potential for robust and cell-type-specific anti-inflammatory effects.[3] Further research, particularly direct quantitative comparisons of these different modalities in relevant disease models, will be crucial to fully elucidate the therapeutic potential of targeting each facet of IRAK4's function.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders - ACR Meeting Abstracts [acrabstracts.org]
- 3. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. ELISA Protocol [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. A First-in-class Selective and Potent IRAK4 Degrader Demonstrates Robust in Vitro and in Vivo Inhibition of TLR/IL-1R Activation and Inflammation - ACR Meeting Abstracts [acrabstracts.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Protocol for analysis of mouse neutrophil NETosis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Central IRAK-4 kinase inhibition for the treatment of pain following nerve injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of IRAK4 Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of Proteolysis Targeting Chimeras (PROTACs) has introduced a novel therapeutic modality for targeting challenging proteins like the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Unlike traditional small-molecule inhibitors that only block the kinase function, IRAK4 PROTACs are designed to eliminate the entire protein, thereby abrogating both its catalytic and scaffolding functions. This guide provides a comparative assessment of the therapeutic window of IRAK4 degraders, with a focus on "PROTAC IRAK4 degrader-4," by comparing their performance with alternative IRAK4-targeting strategies, supported by experimental data.
Introduction to IRAK4 and Targeting Strategies
IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune response. It acts as a key mediator in the signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3][4] Dysregulation of IRAK4 activity is implicated in a variety of autoimmune diseases, inflammatory disorders, and cancers.[2][3][5][6]
Two primary strategies have been developed to modulate IRAK4 activity:
-
Small-Molecule Inhibitors: These molecules typically bind to the ATP-binding pocket of the IRAK4 kinase domain, inhibiting its catalytic activity.
-
PROTAC Degraders: These heterobifunctional molecules link an IRAK4-binding moiety to an E3 ubiquitin ligase ligand. This proximity induces the ubiquitination and subsequent proteasomal degradation of the IRAK4 protein.[1][7]
The key advantage of the PROTAC approach is its ability to eliminate the entire IRAK4 protein, thereby inhibiting both its kinase activity and its crucial scaffolding function in the formation of the Myddosome complex, which is essential for downstream signal transduction.[7][8] This dual action may lead to a more profound and durable pharmacological effect compared to kinase inhibition alone.
Comparative Analysis of IRAK4 Degraders and Inhibitors
The therapeutic window of a drug is a measure of its safety and efficacy, defined by the range between the concentration that produces the desired therapeutic effect and the concentration that causes toxicity. For IRAK4-targeted therapies, a wider therapeutic window implies a greater separation between the doses required for anti-inflammatory or anti-cancer activity and those that might lead to adverse effects.
Quantitative Performance Data
The following tables summarize key in vitro performance data for representative IRAK4 degraders and inhibitors based on published studies. "this compound" is a designation found in recent patent literature, and while specific public data is emerging, we can compare its potential profile with well-characterized degraders like KT-474.
| Compound | Type | Cell Line | DC50 (nM) * | Dmax (%) | Reference |
| KT-474 | PROTAC Degrader | RAW 264.7 | 4.0 | >90 | [2][9] |
| THP-1 | 8.9 | 66.2 | [4] | ||
| hPBMCs | 0.9 | >90 | [4] | ||
| Compound 9 | PROTAC Degrader | OCI-LY10 | ~10 | >90 | [7] |
| TMD8 | ~10 | >90 | [7] | ||
| Degrader-5 | PROTAC Degrader | HEK-293T | 405 | Not Reported | [10] |
| Degrader-9 | PROTAC Degrader | PBMCs | 151 | Not Reported | [10] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
| Compound | Type | Assay | IC50 (nM) * | Reference |
| PF-06650833 | Kinase Inhibitor | IRAK4 Kinase Assay | 4.7 | [1] |
| Emavusertib | Kinase Inhibitor | IRAK4 Kinase Assay | <1 | [5] |
| Compound 1 (Parent of Compound 9) | Kinase Inhibitor | OCI-LY10 cell viability | >10,000 | [7] |
IC50: Half-maximal inhibitory concentration.
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and experimental procedures is crucial for understanding the comparative advantages of IRAK4 degraders.
Caption: IRAK4 signaling pathway and points of intervention.
Caption: General experimental workflow for in vitro assessment.
Detailed Methodologies
Determination of IRAK4 Degradation (DC50 and Dmax)
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs), RAW 264.7, THP-1, OCI-LY10, or TMD8 cells are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with a serial dilution of the IRAK4 PROTAC degrader (e.g., KT-474, Compound 9) or a vehicle control (e.g., DMSO) for a specified duration (typically 2-24 hours).
-
Cell Lysis: After incubation, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for IRAK4 and a loading control (e.g., GAPDH, β-actin). Following incubation with a secondary antibody, the protein bands are visualized and quantified.
-
Data Analysis: The intensity of the IRAK4 band is normalized to the loading control. The percentage of IRAK4 degradation is calculated relative to the vehicle-treated control. The DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) are determined by fitting the data to a dose-response curve.
Inhibition of Cytokine Production (IC50)
-
Cell Culture and Stimulation: Cells (e.g., PBMCs) are pre-treated with various concentrations of the IRAK4 degrader or inhibitor for a short period. Subsequently, the cells are stimulated with a TLR agonist (e.g., lipopolysaccharide (LPS) or R848) to induce cytokine production.
-
Supernatant Collection: After an appropriate incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
-
Data Analysis: The percentage of inhibition of cytokine production is calculated for each compound concentration relative to the stimulated control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The assessment of the therapeutic window for IRAK4-targeted therapies reveals a significant potential advantage for PROTAC degraders over traditional kinase inhibitors. By inducing the degradation of the IRAK4 protein, PROTACs such as KT-474 and other emerging compounds like "this compound" can abrogate both the kinase and scaffolding functions of IRAK4. This dual mechanism of action can lead to a more potent and sustained downstream signaling inhibition, which may translate to a wider therapeutic window. The in vitro data consistently demonstrates that well-designed IRAK4 degraders can achieve profound and potent degradation of IRAK4 at low nanomolar concentrations. As more data from preclinical and clinical studies become available, a clearer picture of the in vivo efficacy and safety profile of IRAK4 degraders will emerge, further defining their therapeutic potential in treating a range of inflammatory and malignant diseases.
References
- 1. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. doaj.org [doaj.org]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 6. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro to In Vivo Translation of IRAK4 Degrader Pharmacology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profiles of an Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) degrader, KT-474, and an IRAK4 kinase inhibitor, PF-06650833. The data presented herein is compiled from publicly available preclinical and clinical studies to facilitate a comprehensive understanding of their in vitro to in vivo translation.
Introduction: IRAK4 Degraders vs. Kinase Inhibitors
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical mediator in the innate immune response, activated by Toll-like receptors (TLRs) and IL-1 family receptors.[1][2] IRAK4 possesses both kinase and scaffolding functions, both of which are crucial for the assembly of the Myddosome complex and downstream inflammatory signaling.[3][4]
Two primary therapeutic modalities have emerged to target IRAK4:
-
Kinase Inhibitors (e.g., PF-06650833): These small molecules are designed to block the ATP-binding site of IRAK4, thereby inhibiting its kinase activity.[1][4]
-
Targeted Protein Degraders (e.g., KT-474): These are heterobifunctional molecules, often referred to as PROTACs (Proteolysis Targeting Chimeras), that induce the degradation of the entire IRAK4 protein through the ubiquitin-proteasome system.[2][5] This approach aims to eliminate both the kinase and scaffolding functions of IRAK4.[2][4]
This guide will compare these two modalities by examining their pharmacology from in vitro cell-based assays to in vivo animal models and human clinical trials.
In Vitro Pharmacology: A Head-to-Head Comparison
The in vitro activity of KT-474 and PF-06650833 has been assessed in various cell-based assays, primarily focusing on IRAK4 protein levels and the inhibition of downstream cytokine production.
Data Presentation: In Vitro Activity
| Parameter | IRAK4 Degrader (KT-474) | IRAK4 Kinase Inhibitor (PF-06650833) | Cell Type | Reference(s) |
| IRAK4 Degradation (DC50) | 0.88 nM | Not Applicable | THP-1 cells | [2] |
| ~1-2 nM | Not Applicable | Human PBMCs (Lymphocytes & Monocytes) | [6] | |
| Cytokine Inhibition (IC50) | ||||
| TNF Release (R848-stimulated) | Not explicitly reported as IC50, but showed superior inhibition to PF-06650833 | 2.4 nM | Human PBMCs | [1][6] |
| IL-6 Production (LPS/R848-stimulated) | Demonstrated more potent and stronger downregulation than PF-06650833 | Not explicitly reported as IC50 in direct comparison | Human PBMCs | [6] |
| NF-κB Activation (CpG-B-stimulated) | Inhibited activation | No effect | B cells | [6] |
Key Findings from In Vitro Studies:
-
KT-474 potently degrades IRAK4 at low nanomolar concentrations in various immune cell types.[2][6][7]
-
In head-to-head comparisons, KT-474 demonstrated superior inhibition of TLR-agonist-induced cytokine production (IL-6 and IL-8) in human peripheral blood mononuclear cells (PBMCs) compared to PF-06650833.[6][7]
-
Crucially, KT-474 was able to block NF-κB activation in B cells where the kinase inhibitor PF-06650833 had no effect, highlighting the importance of targeting the scaffolding function of IRAK4.[6]
-
Wash-out experiments have shown that the inhibitory effect of KT-474 is maintained after its removal, unlike PF-06650833, suggesting a more durable pharmacological effect due to protein elimination.[2]
In Vivo Pharmacology and Pharmacokinetics
The translation of in vitro potency to in vivo efficacy is a critical step in drug development. This section compares the in vivo pharmacology and pharmacokinetic profiles of KT-474 and PF-06650833.
Data Presentation: In Vivo Pharmacology
| In Vivo Model | Key Findings for IRAK4 Degrader (KT-474) | Key Findings for IRAK4 Kinase Inhibitor (PF-06650833) | Reference(s) |
| Mouse LPS-induced Acute Inflammation | Profiled in this model, demonstrating in vivo activity. | Profiled in this model. | [2] |
| Mouse Models of Skin Inflammation (IL-33 or IL-36 induced) | Dose-dependently reduced IRAK4 levels and inhibited skin inflammation and cytokine production, with efficacy comparable to dexamethasone and superior to the IRAK4 kinase inhibitor. | Showed less potent effects compared to KT-474. | [8] |
| Th17-mediated Multiple Sclerosis Model (MOG-EAE) | Reduced clinical scores more robustly than the IRAK4 kinase inhibitor. | Showed less significant reduction in clinical scores. | [8] |
| Rat Collagen-Induced Arthritis (CIA) | Not explicitly reported. | Protected against disease development. | [1][9] |
| Mouse Models of Lupus | Not explicitly reported. | Reduced circulating autoantibody levels. | [1][9] |
Data Presentation: Human Pharmacokinetics
| Pharmacokinetic Parameter | IRAK4 Degrader (KT-474) | IRAK4 Kinase Inhibitor (PF-06650833) | Reference(s) |
| Absorption | Delayed absorption. | Moderate absorption rate. | [10][11] |
| Tmax (at steady state) | Not explicitly stated. | ~2 h (IR), ~4 h (MR) | [11] |
| Dose Proportionality | Less than dose-proportional increase in exposure. | Proportional up to ~100 mg, less than proportional at >100 mg. | [10][11] |
| Half-life (T1/2) | Prolonged elimination. | ~25 - 31 h | [10][11] |
| Accumulation | 3- to 4-fold accumulation with daily dosing. | 0.9- to 1.4-fold accumulation. | [10][12] |
| Food Effect | Significant food effect, with a high-fat meal increasing exposure up to 2.57-fold. | No significant food effect. | [10][13] |
| Oral Bioavailability | Not explicitly stated. | 74% (at 120 mg) | [13] |
Key Findings from In Vivo and Pharmacokinetic Studies:
-
The pharmacokinetic profile of KT-474 is characterized by prolonged exposure and significant accumulation, which may contribute to its sustained pharmacodynamic effects.[10]
-
PF-06650833 also demonstrates a pharmacokinetic profile suitable for clinical development, with a long half-life supporting once or twice-daily dosing.[11][12]
Signaling Pathways and Experimental Workflows
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and highlights the differential mechanisms of action of a kinase inhibitor versus a degrader.
Caption: IRAK4 signaling pathway and points of intervention.
Experimental Workflow: In Vitro to In Vivo Translation
This diagram outlines a typical workflow for evaluating and comparing IRAK4-targeted therapies.
Caption: General workflow for IRAK4 degrader/inhibitor evaluation.
Detailed Experimental Protocols
In Vitro IRAK4 Degradation and Cytokine Inhibition Assay (General Protocol)
-
Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Compound Treatment: PBMCs are seeded in 96-well plates and treated with serial dilutions of KT-474, PF-06650833, or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Stimulation: Following compound incubation, cells are stimulated with a TLR agonist, such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL) or R848 (e.g., 1 µg/mL), for a specified duration (e.g., 6-24 hours) to induce cytokine production.
-
Endpoint Analysis:
-
IRAK4 Degradation: Cell lysates are collected and analyzed by Western blot or quantitative mass spectrometry to determine the levels of IRAK4 protein. The half-maximal degradation concentration (DC50) is calculated.
-
Cytokine Production: Culture supernatants are collected, and the concentrations of cytokines (e.g., IL-6, TNF-α, IL-8) are measured using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays. The half-maximal inhibitory concentration (IC50) is calculated.
-
In Vivo Mouse Monosodium Urate (MSU) Air Pouch Model (General Protocol)
-
Air Pouch Formation: Mice are anesthetized, and sterile air is injected subcutaneously into the dorsal side to create an air pouch. This process is typically repeated after a few days to maintain the pouch.
-
Compound Administration: KT-474 or PF-06650833 is administered orally at various doses prior to the inflammatory challenge.
-
Inflammatory Challenge: Monosodium urate (MSU) crystals are injected into the air pouch to induce an inflammatory response mimicking gout.
-
Endpoint Analysis:
-
Pouch Lavage: At a specified time point after MSU injection, the air pouch is lavaged with saline to collect the inflammatory exudate.
-
Cell Infiltration: The number of infiltrating cells, particularly neutrophils, in the lavage fluid is quantified by flow cytometry or manual cell counting.
-
Cytokine Levels: The concentration of inflammatory cytokines in the lavage fluid is measured by ELISA.
-
Pharmacodynamics: Tissues such as the spleen can be collected to measure the in vivo degradation of IRAK4 by Western blot or mass spectrometry.
-
Conclusion
The available data suggests that the IRAK4 degrader KT-474 offers a differentiated pharmacological profile compared to the IRAK4 kinase inhibitor PF-06650833. By eliminating the entire IRAK4 protein, KT-474 effectively abrogates both the kinase and scaffolding functions of its target. This dual mechanism translates to superior in vitro inhibition of inflammatory signaling and more robust efficacy in preclinical in vivo models of inflammatory diseases. The distinct pharmacokinetic profiles of these molecules also play a crucial role in their in vivo activity and potential clinical dosing regimens. This guide provides a framework for understanding the key parameters to consider when evaluating and comparing these two therapeutic modalities targeting IRAK4. Further head-to-head studies under identical experimental conditions will be invaluable for a more definitive comparison of their therapeutic potential.
References
- 1. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. research.monash.edu [research.monash.edu]
- 4. kymeratx.com [kymeratx.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kymeratx.com [kymeratx.com]
- 9. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of PF-06650833, a Novel, Potentially First-in-Class Inhibitor of Interleukin-1 Receptor Associated Kinase-4 (IRAK-4) in Healthy Subjects - ACR Meeting Abstracts [acrabstracts.org]
- 12. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for PROTAC IRAK4 Degrader-4
For researchers, scientists, and drug development professionals utilizing PROTAC IRAK4 degrader-4, adherence to proper disposal protocols is paramount to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for the responsible handling of this compound.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a critical aspect of its handling and disposal[1].
Summary of Key Safety and Handling Data
| Parameter | Information | Source |
| Chemical Name | This compound | DC Chemicals |
| CAS Number | 2360528-45-4 | DC Chemicals[1] |
| Molecular Formula | C41H38F3N11O10 | DC Chemicals[1] |
| Molecular Weight | 901.80 | DC Chemicals[1] |
| Hazards | Acute toxicity, Oral (Category 4). Acute and chronic aquatic toxicity (Category 1). | DC Chemicals[1] |
| Storage (Powder) | -20°C for up to 2 years. | DC Chemicals[2] |
| Storage (in DMSO) | 4°C for 2 weeks, -80°C for 6 months. | DC Chemicals[2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | DC Chemicals[1] |
Experimental Workflow: PROTAC-Mediated Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural waste disposal system, the ubiquitin-proteasome system[3][4][5][6][7][8][9][10][11]. The general experimental workflow involves introducing the PROTAC to a cellular system, where it facilitates the formation of a ternary complex between the target protein (in this case, IRAK4) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome[6][9][10][12].
Step-by-Step Disposal Procedures
The following procedures are based on the safety data sheet for this compound and general best practices for handling hazardous laboratory chemicals.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound in any form (powder or in solution).
2. Waste Collection:
-
Solid Waste: Collect unused or waste this compound powder in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed waste container. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, tubes, and gloves, should be considered contaminated and disposed of as chemical waste.
3. Spill Management:
-
In the event of a spill, prevent further leakage or spreading[13].
-
For liquid spills, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
For solid spills, carefully sweep or scoop the material to avoid dust generation.
-
Collect all spill cleanup materials into a designated, sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash the area thoroughly[13].
4. Final Disposal:
-
All waste containing this compound must be disposed of through an approved waste disposal plant[1].
-
Do not dispose of this chemical down the drain or in general trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these procedures, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment while protecting the ecosystem.
References
- 1. This compound|2360528-45-4|MSDS [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. PROTACS - the body's own garbage disposal against cancer - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 5. New System Triggers Cellular Waste Disposal • Targeted Protein Degradation [protein-degradation.org]
- 6. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
- 9. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 11. Proteolysis Targeting Chimeras as Therapeutics and Tools for Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTAC IRAK4 degrader-6|2360530-72-7|MSDS [dcchemicals.com]
Essential Safety and Operational Guide for Handling PROTAC IRAK4 Degrader-4
This guide provides immediate, essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with PROTAC IRAK4 degrader-4. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of PPE required.[1] The following table summarizes the recommended PPE based on available safety data.
| PPE Category | Item | Specifications & Recommendations |
| Eye Protection | Safety Goggles | Must be worn at all times when handling the compound to protect from splashes.[2][3] Should have side-shields for additional protection.[2][3] |
| Face Shield | Recommended in addition to safety goggles when there is a high risk of splashing, such as during the preparation of solutions or large-volume transfers.[4][5] | |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are mandatory.[2] Nitrile gloves are a common and effective choice for handling chemicals in a laboratory setting.[1][4][6] |
| Body Protection | Impervious Clothing | A lab coat or gown should be worn to protect skin and personal clothing from contamination.[2][3] For procedures with a higher risk of splashes or spills, a chemical-resistant apron or coveralls may be necessary.[5] |
| Respiratory Protection | Suitable Respirator | A respirator is required when working with the solid compound to avoid dust inhalation or when handling solutions in poorly ventilated areas.[2][4] The specific type of respirator and cartridge should be determined by a risk assessment based on the concentration and potential for aerosol formation. |
Hazard Identification and First Aid
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2]
| Exposure Route | First Aid Measures |
| If Swallowed | Call a poison center or doctor immediately if you feel unwell.[2] Rinse mouth with water.[2] |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present.[2] Seek prompt medical attention.[2] |
| Skin Contact | Thoroughly rinse the affected skin with plenty of water.[2] Remove contaminated clothing and shoes and consult a physician.[2] |
| Inhalation | Move the individual to fresh air immediately.[2] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
| Aspect | Procedure |
| Safe Handling | Avoid contact with eyes, skin, and clothing.[2] Prevent the formation of dust and aerosols.[2] Use only in well-ventilated areas with appropriate exhaust ventilation.[2] Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling.[2] |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area.[2] Store at -20°C for the powder form or -80°C when in solvent.[2] Protect from direct sunlight and sources of ignition.[2] |
Disposal Plan
This compound is very toxic to aquatic life with long-lasting effects; therefore, it must not be released into the environment.[2]
| Waste Type | Disposal Procedure |
| Solid Compound & Contaminated Disposables | Dispose of contents and container to an approved waste disposal plant.[2] All contaminated materials (e.g., gloves, pipette tips, vials) should be collected in a designated, labeled hazardous waste container. |
| Liquid Waste (Solutions) | Collect all liquid waste containing the compound in a clearly labeled, sealed, and appropriate hazardous waste container. Do not dispose of it down the drain. |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.
IRAK4 Signaling Pathway and PROTAC Mechanism
This compound functions by inducing the degradation of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4), a critical component of inflammatory signaling pathways. The diagram below illustrates the general mechanism of action for a PROTAC targeting IRAK4.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. This compound|2360528-45-4|MSDS [dcchemicals.com]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. ba.auburn.edu [ba.auburn.edu]
- 6. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
